Product packaging for Methyl 2-(3-hydroxycyclohexyl)acetate(Cat. No.:CAS No. 86576-86-5)

Methyl 2-(3-hydroxycyclohexyl)acetate

Cat. No.: B2887173
CAS No.: 86576-86-5
M. Wt: 172.224
InChI Key: DERCSYDJGONUOX-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxycyclohexyl)acetate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B2887173 Methyl 2-(3-hydroxycyclohexyl)acetate CAS No. 86576-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-hydroxycyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERCSYDJGONUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of Methyl 2-(3-hydroxycyclohexyl)acetate, a valuable bifunctional building block in organic synthesis. The document delineates a robust synthetic pathway via Fischer-Speier esterification, offering a causality-driven explanation for each procedural step, from reaction setup to purification. Furthermore, it establishes a full spectroscopic profile of the target molecule, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers, chemists, and drug development professionals with the requisite knowledge for the reliable preparation and unambiguous identification of this compound.

Introduction and Strategic Overview

This compound (C₉H₁₆O₃) is a carbocyclic compound featuring both a secondary alcohol and a methyl ester functional group.[1][2][3][] This structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals where the cyclohexane scaffold provides a rigid, three-dimensional framework.[5][6]

The strategic approach to synthesizing this molecule hinges on the reliable formation of an ester from its constituent carboxylic acid and alcohol. The most direct and pedagogically valuable method is the Fischer-Speier esterification of 2-(3-hydroxycyclohexyl)acetic acid with methanol.[7][8] This classic acid-catalyzed condensation reaction is governed by equilibrium, necessitating specific strategies to ensure a high yield of the desired product.[9][10] This guide will focus on this method, detailing its mechanism and practical execution.

Compound Properties:

PropertyValueSource
Molecular Formula C₉H₁₆O₃[1][2]
Molecular Weight 172.22 g/mol [1][2][3]
IUPAC Name This compound[1]
SMILES COC(=O)CC1CCCC(C1)O[1][3]
InChIKey DERCSYDJGONUOX-UHFFFAOYSA-N[1]

Synthesis via Fischer-Speier Esterification

The synthesis of this compound is efficiently achieved by reacting 2-(3-hydroxycyclohexyl)acetic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[7][8]

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. Each step is reversible, and the equilibrium is typically driven towards the product ester by using a large excess of the alcohol (methanol) and/or by removing water as it is formed.[10]

  • Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification cluster_legend Mechanism Steps Start Carboxylic Acid (R-COOH) ProtonatedAcid Protonated Acid [R-C(OH)2]+ Start->ProtonatedAcid + H+ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + CH3OH ProtonatedIntermediate Protonated Intermediate Tetrahedral->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester [R-CO(H)OR']+ ProtonatedIntermediate->ProtonatedEster - H2O Ester Ester (R-COOR') ProtonatedEster->Ester - H+ H2O_out H2O H_plus_out H+ H_plus_in H+ MeOH_in CH3OH k1 Activation k2 Attack k3 Elimination k4 Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Equipment:

  • 2-(3-hydroxycyclohexyl)acetic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-(3-hydroxycyclohexyl)acetic acid in 100 mL of anhydrous methanol.

    • Causality: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield.

  • Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid dropwise to the solution.

    • Causality: Concentrated H₂SO₄ is a strong acid catalyst required to protonate the carboxylic acid. It also acts as a dehydrating agent, further helping to drive the equilibrium forward. The addition should be slow to control the exothermic reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.

    • Causality: Heating increases the reaction rate. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).

    • Causality: The reaction is quenched by adding water, which dilutes the reagents. The NaHCO₃ neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into water-soluble salts.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Causality: The ester product is significantly more soluble in organic solvents than in water, allowing for its separation from inorganic salts and other aqueous-soluble components. Multiple extractions ensure efficient recovery.

  • Washing and Drying: Wash the combined organic layers with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Causality: Washing with water removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. Anhydrous MgSO₄ removes the final traces of water from the organic solvent.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

    • Causality: Column chromatography separates the target compound from any remaining starting material or byproducts based on differences in polarity.

Synthesis_Workflow Start Combine Reactants: 2-(3-hydroxycyclohexyl)acetic acid, Methanol, H2SO4 Reflux Heat to Reflux (4-6 hours) Start->Reflux Step 1-3 Workup Aqueous Work-up: Quench with H2O, Neutralize with NaHCO3 Reflux->Workup Step 4 Extract Liquid-Liquid Extraction (e.g., Diethyl Ether) Workup->Extract Step 5 Wash Wash & Dry: Wash with Brine, Dry over MgSO4 Extract->Wash Step 6 Evap Solvent Removal (Rotary Evaporator) Wash->Evap Step 7 Purify Purification (Flash Column Chromatography) Evap->Purify Step 8 Characterize Characterization (NMR, IR, MS) Purify->Characterize Final Pure Product: This compound Characterize->Final

Caption: Experimental workflow for synthesis and purification.

Characterization of this compound

Unambiguous characterization is essential to confirm the structure and purity of the synthesized product. The following data represents a typical spectroscopic profile for the target molecule.

Spectroscopic Data Summary
TechniqueFunctional Group / ProtonExpected Signal / Absorption
¹H NMR -OCH₃ (Ester)~3.67 ppm (singlet, 3H)
-CH (OH)-~3.6 - 4.1 ppm (multiplet, 1H)
-CH₂ -COO-~2.25 ppm (doublet, 2H)
Cyclohexane -CH - & -CH₂ -1.0 - 2.1 ppm (complex multiplets, 10H)
-OH Variable, broad singlet
¹³C NMR C =O (Ester)~173 ppm
-C H(OH)-~68 - 72 ppm
-OC H₃ (Ester)~52 ppm
-C H₂-COO-~41 ppm
Cyclohexane C H₂ & C H~20 - 45 ppm (multiple signals)
IR Spectroscopy O-H stretch (Alcohol)3600 - 3200 cm⁻¹ (broad)
C-H stretch (sp³)3000 - 2850 cm⁻¹ (medium-strong)
C=O stretch (Ester)~1735 cm⁻¹ (strong, sharp)
C-O stretch (Ester & Alcohol)1300 - 1000 cm⁻¹ (strong)
Mass Spec. (EI) Molecular Ion [M]⁺m/z = 172.11
Fragmentation[M-H₂O]⁺ (m/z=154), [M-OCH₃]⁺ (m/z=141)
Interpretation of Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.67 ppm. The proton on the carbon bearing the hydroxyl group will appear as a multiplet further downfield. The diastereotopic protons of the acetate CH₂ group will likely appear as a doublet. The remaining cyclohexane protons will produce a complex series of overlapping multiplets in the upfield region.

  • ¹³C NMR: The carbonyl carbon of the ester provides a key signal in the downfield region (~173 ppm). The carbon attached to the hydroxyl group and the methoxy carbon also have distinct chemical shifts. The remaining aliphatic carbons of the cyclohexane ring and the acetate side chain will appear in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A broad absorption band above 3200 cm⁻¹ confirms the presence of the hydroxyl group. The most intense and sharp peak will be the ester carbonyl (C=O) stretch, expected around 1735 cm⁻¹.[11]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak at m/z 172, corresponding to the molecular weight of the compound (C₉H₁₆O₃).[1][3] Common fragmentation patterns for this type of molecule include the loss of water (m/z 154) from the alcohol and the loss of the methoxy group (m/z 141) from the ester.

Standard Protocol for IR Spectrum Acquisition (FTIR-ATR)

This protocol outlines a standard procedure for obtaining a high-quality IR spectrum of the liquid product.

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the Attenuated Total Reflectance (ATR) accessory are clean and powered on.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Using a clean pipette, place a single drop of the purified this compound onto the ATR crystal, ensuring the crystal surface is fully covered.[11]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correct the spectrum if necessary and label the major peaks.

  • Cleaning: Thoroughly clean the ATR crystal with a soft, lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[11]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via Fischer-Speier esterification. By providing a rationale for each experimental step, from the choice of catalyst to the purification strategy, this document serves as a practical resource for its successful preparation. The comprehensive characterization data, including predicted NMR shifts, IR absorption frequencies, and mass spectral fragments, establishes a benchmark for product validation, ensuring both structural integrity and purity. This integrated approach of synthesis and characterization empowers researchers to confidently produce and utilize this versatile chemical intermediate in their scientific endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2-(3-hydroxycyclohexyl)acetate is a bifunctional organic molecule incorporating both a secondary alcohol and a methyl ester. This guide provides a comprehensive overview of its physical and chemical properties, intended to support research, synthesis, and drug development activities. While experimental data for this specific compound is limited, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. Detailed protocols for its synthesis and the characterization of its key properties are also presented to provide a practical framework for laboratory investigation.

Introduction

The landscape of modern drug discovery and development is intrinsically linked to the exploration of novel molecular scaffolds. This compound, with its stereogenic centers and dual functional groups, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a hydroxyl group allows for further functionalization or can act as a key hydrogen bonding moiety in interactions with biological targets. The ester group, on the other hand, can influence solubility and pharmacokinetic properties, and may serve as a prodrug moiety, designed for in vivo hydrolysis to release an active carboxylic acid.[1]

This guide aims to provide a detailed technical overview of this compound, addressing its structural and physicochemical properties, chemical reactivity, and potential applications. By combining theoretical knowledge with practical, field-proven methodologies, we present a self-validating system of information for scientists engaged in the chemical and pharmaceutical sciences.

Molecular Structure and Identification

A thorough understanding of a molecule begins with its fundamental structure and identifiers.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 86576-86-5[2]
Molecular Formula C₉H₁₆O₃[2]
Molecular Weight 172.22 g/mol [2]
Canonical SMILES COC(=O)CC1CCCC(C1)O[2]
InChI Key DERCSYDJGONUOX-UHFFFAOYSA-N[2]

Diagram 1: 2D and 3D Structures of this compound

Caption: 2D and 3D representations of this compound.

Physical Properties

PropertyPredicted/Analog ValueAnalogous Compound & Source
Boiling Point ~201-240 °CMethyl cyclohexylacetate (~201 °C)[3][4], another substituted methyl cyclohexyl acetate (238-240 °C)[5]
Melting Point Liquid at room temperatureCyclohexyl acetate (Freezing point: -65 °C)[6]
Density ~0.951 g/mL at 25 °CMethyl cyclohexylacetate[3]
Solubility in Water Slightly solubleEsters with 3-5 carbons have borderline solubility.[3] Small esters are fairly soluble, but solubility decreases with chain length.[7]
Solubility in Organic Solvents SolubleEsters are generally soluble in organic solvents like ethanol, ether, acetone, and methylated spirits.[8][9]
logP (Octanol-Water Partition Coefficient) 1.1 (Computed)PubChem[2]

Expert Insights: The presence of the hydroxyl group is expected to increase the boiling point and water solubility compared to its non-hydroxylated analog, methyl 2-cyclohexylacetate, due to hydrogen bonding capabilities. The logP value of 1.1 suggests a relatively balanced hydrophilic-lipophilic character, a property often sought in drug candidates for good ADME (absorption, distribution, metabolism, and excretion) profiles.[10]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: a secondary alcohol and a methyl ester.

Reactivity of the Secondary Alcohol

The secondary hydroxyl group is a versatile site for chemical modification.

  • Oxidation: Secondary alcohols can be oxidized to ketones.[11] This reaction provides a route to synthesize the corresponding keto-ester, methyl 2-(3-oxocyclohexyl)acetate. Common oxidizing agents include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), and Swern oxidation conditions.

  • Esterification and Etherification: The hydroxyl group can undergo further esterification with other carboxylic acids or their derivatives, or be converted to an ether. These reactions are fundamental in prodrug design and in the synthesis of more complex analogs.

  • Conversion to a Leaving Group: The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. It can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride.[11] This activation allows for subsequent displacement by a wide range of nucleophiles.

Reactivity of the Methyl Ester

The ester functionality is also amenable to several important transformations.

  • Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification).[12] This reaction is particularly relevant in the context of prodrugs, where in vivo enzymatic hydrolysis by esterases can release the active carboxylic acid.[1]

  • Transesterification: The methyl group of the ester can be exchanged for a different alkyl group by reacting with another alcohol in the presence of an acid or base catalyst.

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). In the case of this compound, this would yield a diol.

  • Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to form tertiary alcohols.

Stability

The stability of the molecule is an important consideration for storage and formulation.

  • Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis is influenced by temperature and the presence of catalysts.[13]

  • Thermal Stability: Aliphatic esters generally begin to degrade at temperatures around 275 °C.[14] The degradation often proceeds via scission of the ester linkage.

Diagram 2: Key Reactions of this compound

G main This compound ketone Methyl 2-(3-oxocyclohexyl)acetate main->ketone Oxidation (e.g., PCC) acid 2-(3-hydroxycyclohexyl)acetic acid main->acid Hydrolysis (H+ or OH-) diol 2-(3-hydroxycyclohexyl)ethanol main->diol Reduction (e.g., LiAlH4) tosylate Tosylated derivative main->tosylate Tosylation (TsCl, pyridine)

Caption: Major chemical transformations of the subject compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (O-CH₃) around 3.7 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet between 3.5 and 4.0 ppm. The protons of the cyclohexyl ring and the methylene group adjacent to the ester would produce a complex series of overlapping multiplets in the upfield region (approximately 1.0-2.5 ppm). For the analogous compound, cyclohexyl acetate, proton signals for the cyclohexyl ring appear between 1.26 and 1.86 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the ester carbonyl carbon around 170-175 ppm. The carbon of the methyl ester (O-CH₃) would be expected around 50-55 ppm. The carbon attached to the hydroxyl group (CH-OH) would appear in the range of 60-75 ppm. The remaining aliphatic carbons of the cyclohexyl ring and the methylene group would resonate in the upfield region (20-40 ppm). For cyclohexyl acetate, the ester carbonyl carbon appears at 170.36 ppm, and the cyclohexyl carbons resonate between 23.90 and 72.62 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydroxyl and ester functional groups.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[15][16]

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group should appear around 1735-1750 cm⁻¹.[16]

  • C-O Stretch: One or two strong bands are expected in the fingerprint region, between 1300 and 1000 cm⁻¹, corresponding to the C-O stretching vibrations of the ester and the secondary alcohol.[17]

  • C-H Stretch: Absorptions for the sp³ C-H stretching of the aliphatic ring and methyl group will be present just below 3000 cm⁻¹.[17]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecular ion.

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 172 may be observed, although it could be weak due to the presence of the alcohol, which can readily lose a molecule of water.[18]

  • Key Fragments: Common fragmentation pathways would include the loss of a methoxy group (-OCH₃, M-31), the loss of a methoxycarbonyl group (-COOCH₃, M-59), and the loss of water from the hydroxyl group (M-18). Fragmentation of the cyclohexyl ring would also produce a complex pattern of lower mass ions.

Synthesis Protocol: Fischer Esterification

A plausible and common method for the synthesis of this compound is the Fischer esterification of 2-(3-hydroxycyclohexyl)acetic acid with methanol in the presence of an acid catalyst.[17][19]

Diagram 3: Fischer Esterification Workflow

G start Reactants: 2-(3-hydroxycyclohexyl)acetic acid Methanol (excess) Acid Catalyst (e.g., H₂SO₄) reflux Reflux for 1-10 hours start->reflux workup Aqueous Workup: - Neutralize with NaHCO₃ - Extract with organic solvent reflux->workup purify Purification: - Dry over Na₂SO₄ - Distillation or Chromatography workup->purify product This compound purify->product

Caption: A typical workflow for the synthesis via Fischer esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(3-hydroxycyclohexyl)acetic acid (1.0 eq), a large excess of methanol (which also serves as the solvent), and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[20]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-10 hours.[19] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography to yield the pure ester.

Causality Behind Experimental Choices: Using a large excess of methanol serves to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby increasing the yield of the desired ester.[17] The acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[19]

Safety and Handling

Based on the GHS classification data available for this compound, the following hazards are identified:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Standard laboratory safety protocols should be strictly followed when handling this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are relevant in medicinal chemistry.

  • Scaffold for Synthesis: The bifunctional nature of the molecule makes it a valuable starting material for the synthesis of more complex molecules. The hydroxyl and ester groups provide two distinct points for chemical modification.

  • Prodrug Development: The ester functionality can be utilized in a prodrug strategy, where the ester is hydrolyzed in vivo to release a biologically active carboxylic acid. This can improve the oral bioavailability or other pharmacokinetic properties of a drug.[1]

  • Mimicry of Natural Products: The hydroxycyclohexyl moiety is found in various natural products and biologically active compounds. This scaffold can be used to design mimetics of these natural ligands.

  • Fragment-Based Drug Discovery: As a relatively small molecule with desirable physicochemical properties (e.g., a logP of 1.1), it could be a candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.

Conclusion

This compound is a compound of interest due to its versatile chemical structure. This guide has provided a comprehensive, albeit partially predictive, overview of its physical and chemical properties. By leveraging data from analogous compounds and established chemical principles, a detailed profile has been constructed to aid researchers in their work with this molecule. The provided protocols for synthesis and characterization offer a practical starting point for laboratory investigation. As with any compound in the early stages of investigation, further experimental validation of these properties is encouraged.

References

**A Technical Guide to Methyl 2-(3-hydroxycyclohexyl)acetate (CAS

Author: BenchChem Technical Support Team. Date: January 2026

86576-86-5): Synthesis, Analysis, and Applications**

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 2-(3-hydroxycyclohexyl)acetate is a key chemical intermediate whose significance is particularly pronounced in the synthesis of complex pharmaceutical compounds. This guide provides an in-depth examination of this molecule, covering its fundamental chemical and physical properties, established synthesis protocols, robust analytical methods for quality control, and critical safety considerations. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for professionals engaged in organic synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound is a cycloaliphatic ester containing both a hydroxyl and a methyl ester functional group. This bifunctionality makes it a versatile building block in organic synthesis.

Structure:

SMILES Representation[1][]

Table 1: Core Chemical Identifiers [1][][3]

IdentifierValue
CAS Number 86576-86-5
IUPAC Name This compound
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
InChIKey DERCSYDJGONUOX-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties [1]

PropertyValueNotes
XLogP3 1.1A measure of lipophilicity.
Hydrogen Bond Donors 1From the hydroxyl (-OH) group.
Hydrogen Bond Acceptors 3From the two oxygen atoms in the ester and one in the hydroxyl group.
Rotatable Bond Count 3Indicates molecular flexibility.
Topological Polar Surface Area 46.5 ŲInfluences membrane permeability and solubility.
Complexity 156A measure of the intricacy of the molecular structure.

Significance in Pharmaceutical Synthesis: The Ramipril Connection

The primary driver for the industrial and research interest in this compound is its role as a precursor or intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Notably, it is implicated in synthetic routes leading to Ramipril , a widely prescribed medication for treating hypertension and heart failure.[4][5][6] The cyclohexane ring and its functional groups provide a crucial structural motif required for the final drug molecule. The stereochemistry of the hydroxyl group is of paramount importance, as the biological activity of Ramipril is highly dependent on the specific arrangement of its chiral centers.[5]

Synthesis Methodology: Catalytic Hydrogenation

A prevalent and industrially viable method for synthesizing this compound involves the catalytic hydrogenation of its aromatic precursor, methyl 2-(3-hydroxyphenyl)acetate. This reaction reduces the aromatic benzene ring to a cyclohexane ring.

Reaction Principle: The core of this transformation is the addition of hydrogen across the double bonds of the aromatic ring, a reaction that requires a catalyst to proceed at a reasonable rate and under manageable conditions. The choice of catalyst is critical; catalysts like Rhodium-on-carbon (Rh/C) or Ruthenium are often employed for their high activity and selectivity in arene hydrogenation. The reaction is typically performed in a solvent that can dissolve the starting material and is inert under hydrogenation conditions, such as an alcohol (e.g., methanol, ethanol) or an ester (e.g., ethyl acetate).

Detailed Protocol: Synthesis via Hydrogenation

This protocol describes a representative lab-scale synthesis.

Objective: To prepare this compound by reducing the aromatic ring of methyl 2-(3-hydroxyphenyl)acetate.

Materials and Reagents:

ReagentCAS NumberQuantityPurpose
Methyl 2-(3-hydroxyphenyl)acetate1798-09-010.0 gStarting Material
5% Rhodium on Carbon (Rh/C)7440-16-6500 mgCatalyst
Methanol (MeOH)67-56-1100 mLSolvent
Hydrogen (H₂) Gas1333-74-0~50 psiReducing Agent
Celite®61790-53-2As neededFilter Aid

Experimental Workflow:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: - Methyl 2-(3-hydroxyphenyl)acetate - Methanol - 5% Rh/C Catalyst B Seal Reactor & Purge with N₂ A->B 1. C Pressurize with H₂ (~50 psi) B->C 2. D Heat to 50°C and Stir (Monitor H₂ uptake) C->D 3. E Cool to RT & Vent Reactor D->E 4. (Reaction Complete) F Filter Reaction Mixture through Celite® Pad E->F 5. G Rinse Pad with Methanol F->G 6. H Concentrate Filtrate (Rotary Evaporation) G->H 7. I Obtain Crude Product (Clear Oil) H->I 8.

Synthesis Workflow Diagram

Step-by-Step Procedure:

  • Reactor Charging: To a high-pressure hydrogenation vessel, add methyl 2-(3-hydroxyphenyl)acetate (10.0 g) and methanol (100 mL). Carefully add the 5% Rh/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

  • Inerting: Seal the vessel and purge the system several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 50 psi.

  • Reaction: Begin vigorous stirring and heat the mixture to 50°C. The reaction is exothermic, and the temperature may need to be controlled. Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 4-8 hours.

  • Work-up: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: The catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. The filtration should be done in a well-ventilated hood, and the filter cake should not be allowed to dry completely in the open air.

  • Rinsing: Rinse the filter cake with a small amount of fresh methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a clear, viscous oil. Further purification can be achieved via column chromatography if necessary.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical, especially when it is intended for use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is an ideal method for assessing the purity of this volatile compound and for quantifying any remaining starting material or by-products.

Principle: The sample is vaporized and injected onto a chromatographic column. The components of the sample travel through the column at different rates depending on their chemical properties and interaction with the column's stationary phase. A detector measures the quantity of the components as they exit the column, producing a chromatogram.

Typical GC Parameters:

ParameterSpecificationRationale
Column DB-5 or equivalent (e.g., 30m x 0.25mm, 0.25µm film)A non-polar column provides good separation for this type of analyte.
Carrier Gas Helium or HydrogenInert mobile phase.
Inlet Temp. 250°CEnsures complete and rapid vaporization of the sample.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds.
Detector Temp. 280°CPrevents condensation of analytes in the detector.
Oven Program Start at 100°C, ramp at 10°C/min to 250°C, hold for 5 minA temperature gradient allows for the separation of compounds with different boiling points.

Analytical Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve ~10 mg of sample in 1 mL of Ethyl Acetate B Transfer to GC Vial A->B C Inject 1 µL into GC B->C 1. D Run according to defined temperature program C->D 2. E Integrate Chromatogram Peaks D->E 3. F Calculate Purity based on Peak Area Percentages E->F 4.

GC Analysis Workflow
Structural Confirmation by Spectroscopy
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of signals in the aromatic region (~6.5-7.5 ppm in ¹H NMR) and the appearance of signals in the aliphatic region (~1.0-4.0 ppm) confirm the successful hydrogenation of the benzene ring.

  • Infrared (IR) Spectroscopy: IR analysis will show a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, which should correspond to 172.22 g/mol .[1][]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound is associated with the following hazards.[1]

Table 3: GHS Hazard Information [1]

Hazard CodeDescriptionPrecautionary Action
H315 Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.
H319 Causes serious eye irritationWear eye protection. Rinse cautiously with water for several minutes if in eyes.
H335 May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing vapors.

Handling and Storage:

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 86576-86-5) is a valuable intermediate with direct relevance to the pharmaceutical industry, particularly in the synthesis of ACE inhibitors like Ramipril. Its synthesis via catalytic hydrogenation is a well-established and efficient method. Rigorous quality control using standard analytical techniques such as GC and NMR is essential to ensure its suitability for subsequent synthetic steps where purity is paramount. Adherence to strict safety protocols is mandatory when handling this compound due to its potential as a skin, eye, and respiratory irritant. This guide provides the foundational knowledge required for researchers and drug development professionals to confidently work with this important chemical building block.

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(3-hydroxycyclohexyl)acetate, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages predicted data, grounded in established spectroscopic principles, to provide a robust analytical framework.

Introduction: The Significance of this compound

This compound (C₉H₁₆O₃, Molar Mass: 172.22 g/mol ) is a bifunctional organic molecule containing a hydroxyl group and an ester.[1][2] This structure makes it a versatile building block in organic synthesis. The cyclohexane ring provides a scaffold that can be functionalized, and the hydroxyl and ester groups offer sites for a variety of chemical transformations. Accurate characterization of this molecule is paramount for its use in complex synthetic pathways, and spectroscopic techniques are the primary methods for such characterization.

This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed roadmap for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the key protons.

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration Notes
-OCH₃ (ester methyl)~3.7Singlet3HA sharp, distinct singlet due to the absence of adjacent protons.
-CH-OH (carbinol proton)~3.5 - 4.0Multiplet1HThe chemical shift and multiplicity will be influenced by the stereochemistry (axial vs. equatorial) of the hydroxyl group and coupling to adjacent protons.
-CH₂- (acetate methylene)~2.2 - 2.4Doublet or Multiplet2HCoupled to the adjacent proton on the cyclohexane ring.
Cyclohexyl Protons~1.0 - 2.1Multiplets9HA complex region of overlapping signals from the cyclohexane ring protons.
-OH (hydroxyl proton)Variable (e.g., 1.5-3.0)Broad Singlet1HThe chemical shift is concentration and solvent dependent. This peak will disappear upon D₂O exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbon Type Predicted Chemical Shift (ppm) Notes
C=O (ester carbonyl)~173 - 175The carbonyl carbon is significantly deshielded.
-CH-OH (carbinol carbon)~68 - 72The carbon atom bonded to the hydroxyl group.
-OCH₃ (ester methyl)~51 - 52
-CH₂- (acetate methylene)~40 - 42
Cyclohexyl Carbons~20 - 45Multiple signals corresponding to the six carbons of the cyclohexane ring.
Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of a liquid sample like this compound.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and ester functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Alcohol (-OH)O-H Stretch3300 - 3500Broad, Strong
Alkane (C-H)C-H Stretch2850 - 2950Strong, Sharp
Ester (C=O)C=O Stretch1735 - 1750Strong, Sharp
Ester & Alcohol (C-O)C-O Stretch1050 - 1250Strong
Experimental Protocol for IR Spectroscopy

For a liquid sample, the following "neat" sample preparation technique is commonly used.[4][5]

  • Sample Preparation:

    • Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

    • Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.[5]

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, clean the salt plates with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from the fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI) conditions, this compound is expected to produce a molecular ion and several characteristic fragment ions.[6]

Ion m/z Identity
[M]⁺˙172Molecular Ion
[M - H₂O]⁺˙154Loss of water
[M - ˙OCH₃]⁺141Loss of a methoxy radical
[M - ˙CH₂COOCH₃]⁺85Loss of the acetate side chain

The fragmentation of the molecular ion is a key feature of EI-MS. The following diagram illustrates a plausible fragmentation pathway.

G M [M]⁺˙ (m/z 172) F154 [M - H₂O]⁺˙ (m/z 154) M->F154 - H₂O F141 [M - ˙OCH₃]⁺ (m/z 141) M->F141 - ˙OCH₃ F85 [M - ˙CH₂COOCH₃]⁺ (m/z 85) M->F85 - ˙CH₂COOCH₃

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

The following is a general procedure for obtaining an EI mass spectrum.

  • Sample Introduction:

    • For a volatile liquid, a direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection:

    • An ion detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Conclusion

This guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, along with standardized protocols for data acquisition. While predicted data serves as a valuable guide, it is essential for researchers to confirm these findings with experimental data. The information presented here should empower scientists to confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their research and development efforts.

References

An In-depth Technical Guide to the Stereoisomers of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stereoisomers of Methyl 2-(3-hydroxycyclohexyl)acetate, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into the stereoselective synthesis, chromatographic separation, and detailed spectroscopic characterization of its four stereoisomers. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's stereochemistry.

Introduction: The Critical Role of Stereochemistry

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The interaction of a drug molecule with its biological target, typically a chiral protein such as an enzyme or receptor, is highly dependent on its stereochemistry. Consequently, the ability to synthesize, separate, and characterize individual stereoisomers is a cornerstone of modern pharmaceutical science.

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers: the trans isomers ((1R,3R) and (1S,3S)) and the cis isomers ((1R,3S) and (1S,3R)). This guide will provide the foundational knowledge and practical methodologies for working with these distinct chemical entities.

Stereoselective Synthesis Strategies

The controlled synthesis of the cis and trans diastereomers of this compound is a key objective. Two primary strategies are presented here, one starting from 3-hydroxybenzoic acid and the other from a commercially available ketoester.

Synthesis via Catalytic Hydrogenation of 3-Hydroxybenzoic Acid

A robust method for preparing the precursor, 3-hydroxycyclohexylacetic acid, involves the catalytic hydrogenation of 3-hydroxybenzoic acid. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions.

  • Synthesis of predominantly cis-3-Hydroxycyclohexylacetic Acid: Catalytic hydrogenation of benzoic acid derivatives over rhodium or ruthenium catalysts in polar solvents is known to favor the formation of cis products.[3][4][5]

  • Synthesis of predominantly trans-3-Hydroxycyclohexylacetic Acid: While more challenging, the synthesis of the trans isomer can be approached through thermodynamic control or by using specific catalytic systems that favor its formation.

Experimental Protocol: Synthesis of Racemic cis-3-Hydroxycyclohexylacetic Acid

  • To a solution of 3-hydroxybenzoic acid (10 g, 72.4 mmol) in ethanol (100 mL) in a high-pressure reactor, add 5% Rhodium on alumina (1 g).

  • Pressurize the reactor with hydrogen gas to 100 psi.

  • Heat the reaction mixture to 80°C and stir vigorously for 24 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude cis-3-hydroxycyclohexylacetic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis via Reduction of Methyl 2-(3-oxocyclohexyl)acetate

An alternative approach involves the reduction of the corresponding ketoester, Methyl 2-(3-oxocyclohexyl)acetate. The choice of reducing agent will influence the diastereoselectivity of the resulting alcohol.

Experimental Protocol: Synthesis of a Mixture of cis and trans-Methyl 2-(3-hydroxycyclohexyl)acetate [1]

  • Dissolve Methyl 2-(3-oxocyclohexyl)acetate (5 g, 29.4 mmol) in a mixture of tetrahydrofuran (50 mL) and ethanol (50 mL) and cool to 0°C in an ice bath.

  • Add sodium borohydride (1.67 g, 44.1 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of the cis and trans isomers of this compound.

Final Esterification Step

The synthesized 3-hydroxycyclohexylacetic acid (as a mixture of stereoisomers or as a predominantly cis or trans form) can be converted to the corresponding methyl ester via Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Suspend 3-hydroxycyclohexylacetic acid (5 g, 31.6 mmol) in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (1 mL) as a catalyst.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the product by column chromatography on silica gel.

Separation of Stereoisomers by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for the separation of the four stereoisomers of this compound.[6][7] The choice of the CSP is critical for achieving baseline resolution.

Selection of Chiral Stationary Phase

Based on the structure of the analyte, which contains a hydroxyl group and an ester functionality, several types of CSPs are likely to be effective:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely applicable for the separation of a broad range of chiral compounds.[7]

  • Pirkle-type CSPs: These phases, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions, are also good candidates.[8]

  • Cyclodextrin-based CSPs: These are known for their ability to form inclusion complexes with analytes, leading to chiral recognition.[2]

Proposed Chiral HPLC Method

Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is recommended as a starting point.

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio can be optimized to achieve the best resolution.

Flow Rate: A typical flow rate of 1.0 mL/min is suitable for analytical separations.

Detection: UV detection at a wavelength where the ester carbonyl group absorbs (around 210-220 nm) should be effective.

Expected Elution Order: While the exact elution order will depend on the specific CSP and mobile phase conditions, it is expected that the two pairs of enantiomers (cis and trans) will be resolved from each other, and within each pair, the individual enantiomers will also be separated.

Spectroscopic Characterization by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of the stereoisomers of this compound. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are highly sensitive to their stereochemical environment.

Predicted ¹H NMR Spectral Data

The key diagnostic signals in the ¹H NMR spectrum will be those of the protons on the carbons bearing the hydroxyl and acetate groups (C1 and C3), as well as the protons on the carbon in between (C2). The axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts.[6][9][10][11]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)

Protoncis-Isomer (1R,3S)/(1S,3R)trans-Isomer (1R,3R)/(1S,3S)Rationale
H1 (axial) ~1.2~1.2The axial proton is generally more shielded.
H1 (equatorial) ~1.8~1.8The equatorial proton is generally more deshielded.
H3 (axial) ~3.5~4.0In the trans isomer, the axial proton on C3 is deshielded by the neighboring axial acetate group.
H3 (equatorial) ~4.1~3.6In the cis isomer, the equatorial proton on C3 is deshielded by the neighboring equatorial acetate group.
-OCH₃ ~3.67~3.67The methyl ester protons will have a similar chemical shift in both isomers.
-CH₂-COO ~2.3~2.3The methylene protons adjacent to the ester will have a similar chemical shift in both isomers.
J(H3a, H2a/H4a) ~10-12 Hz~10-12 HzLarge axial-axial coupling.
J(H3a, H2e/H4e) ~3-5 Hz~3-5 HzSmall axial-equatorial coupling.
J(H3e, H2a/H4a) ~3-5 Hz~3-5 HzSmall equatorial-axial coupling.
J(H3e, H2e/H4e) ~2-4 Hz~2-4 HzSmall equatorial-equatorial coupling.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra will also show distinct differences between the cis and trans isomers due to steric effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carboncis-Isomertrans-IsomerRationale
C1 ~40~40The carbon bearing the acetate group.
C3 ~68~72The carbon bearing the hydroxyl group is expected to be more deshielded in the trans isomer due to steric interactions.
-OCH₃ ~51~51The methyl ester carbon.
-CH₂-COO ~41~41The methylene carbon adjacent to the ester.
C=O ~173~173The carbonyl carbon of the ester.

Potential Pharmacological Significance

Visualizations

Chemical Structures of Stereoisomers

G Figure 1: Stereoisomers of this compound cis_racemate cis_racemate trans_racemate trans_racemate

Caption: The four stereoisomers exist as two pairs of enantiomers: cis and trans.

Synthetic Workflow

G cluster_0 Synthesis of Precursor Acid cluster_1 Esterification cluster_2 Separation and Analysis 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid cis/trans-3-Hydroxycyclohexylacetic Acid cis/trans-3-Hydroxycyclohexylacetic Acid 3-Hydroxybenzoic Acid->cis/trans-3-Hydroxycyclohexylacetic Acid Catalytic Hydrogenation Mixture of Stereoisomers Mixture of Stereoisomers cis/trans-3-Hydroxycyclohexylacetic Acid->Mixture of Stereoisomers Fischer Esterification Individual Stereoisomers Individual Stereoisomers Mixture of Stereoisomers->Individual Stereoisomers Chiral HPLC Characterization Characterization Individual Stereoisomers->Characterization NMR, etc.

Caption: A generalized workflow for the synthesis and separation of the stereoisomers.

Conclusion

This technical guide has outlined the key considerations for the synthesis, separation, and characterization of the stereoisomers of this compound. A thorough understanding and application of these principles are essential for any research or development program involving this versatile chemical entity. The ability to work with stereochemically pure compounds will undoubtedly accelerate the discovery of new therapeutic agents and fine chemicals.

References

An In-depth Technical Guide to Racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester, with the CAS number 86576-86-5, is a cyclohexane derivative featuring both a hydroxyl and a methyl ester functional group.[1][2] This bifunctionality makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the pharmaceutical and fragrance industries. The cyclohexane ring provides a non-aromatic, conformationally flexible scaffold, while the hydroxyl and ester moieties offer reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, compiled to assist researchers in its effective utilization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester is presented below. It is important to note that while some experimental data for related compounds is available, many of the specific properties for this exact compound are computationally derived.

PropertyValueSource
IUPAC Name methyl 2-(3-hydroxycyclohexyl)acetatePubChem[2]
CAS Number 86576-86-5ChemicalBook[1], PubChem[2]
Molecular Formula C₉H₁₆O₃ChemicalBook[1], PubChem[2]
Molecular Weight 172.22 g/mol ChemicalBook[1], PubChem[2]
Appearance Light yellow oil (crude product)ChemicalBook[1]
XLogP3-AA 1.1PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 3PubChem[2]
Exact Mass 172.109944368 DaPubChem[2]
Topological Polar Surface Area 46.5 ŲPubChem[2]

Synthesis Protocol

The synthesis of racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester is most commonly achieved through the reduction of the corresponding ketone, (3-oxo-cyclohexyl)-acetic acid methyl ester. A detailed experimental protocol based on a patented synthesis is provided below.[1]

Experimental Protocol: Reduction of (3-Oxo-cyclohexyl)-acetic acid methyl ester

Materials:

  • (3-Oxo-cyclohexyl)-acetic acid methyl ester

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (3-Oxo-cyclohexyl)-acetic acid methyl ester (e.g., 240 mg, 1.39 mmol) in a mixture of THF (5 ml) and ethanol (5 ml) in a round-bottom flask.[1]

  • Cool the solution to 0-5 °C using an ice bath.[1]

  • Slowly add sodium borohydride (e.g., 79 mg, 2.09 mmol) to the cooled solution while stirring.[1]

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 1 hour.[1]

  • Quench the reaction by carefully adding a saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[1]

  • Combine the organic extracts and wash with brine.[1]

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[1]

  • The crude product is obtained as a light yellow oil and can be used in subsequent steps without further purification.[1]

G cluster_reactants Reactants cluster_solvents Solvents cluster_conditions Reaction Conditions cluster_workup Workup cluster_product Product ketone (3-Oxo-cyclohexyl)-acetic acid methyl ester reaction_core Reduction ketone->reaction_core nabh4 Sodium Borohydride (NaBH4) nabh4->reaction_core thf_etoh THF / Ethanol thf_etoh->reaction_core temp 0-5°C to Room Temp temp->reaction_core time 1 hour time->reaction_core quench Sat. NaHCO3 extraction Ethyl Acetate Extraction drying Drying (Na2SO4) & Evaporation product racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester reaction_core->product

Synthesis workflow for racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester.

Spectroscopic Characterization

¹H NMR:

  • A multiplet in the region of 3.5-4.0 ppm corresponding to the proton on the carbon bearing the hydroxyl group.

  • A singlet around 3.6-3.7 ppm for the methyl ester protons.

  • A series of multiplets in the range of 1.0-2.5 ppm for the cyclohexane ring and the methylene protons adjacent to the ester.

¹³C NMR:

  • A peak in the range of 170-175 ppm for the ester carbonyl carbon.

  • A peak around 65-75 ppm for the carbon attached to the hydroxyl group.

  • A signal around 50-55 ppm for the methyl ester carbon.

  • Several signals in the aliphatic region (20-45 ppm) for the remaining cyclohexane and methylene carbons.

Infrared (IR) Spectroscopy:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.

  • A strong absorption peak around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester.

  • C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

  • C-O stretching vibrations around 1000-1300 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be expected at m/z = 172.

  • Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the ester group (-COOCH₃, M-59).[3]

  • Dehydration (loss of H₂O, M-18) is a common fragmentation for alcohols.

Potential Applications

While specific biological activity data for racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester is limited, derivatives of cyclohexyl acetic acid have been explored for various applications. This suggests that the title compound could serve as a key intermediate in the development of novel molecules with potential biological activities.

  • Agrochemicals: Some cyclohexylacetic acid derivatives have shown fungicidal and insecticidal activity.[4]

  • Pharmaceuticals: The cyclohexane scaffold is present in numerous bioactive molecules. The hydroxyl and ester groups of this compound provide handles for further chemical modifications, making it a potential starting material for drug discovery programs.

Safety and Handling

Racemic (3-hydroxy-cyclohexyl)-acetic acid methyl ester is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[2]

  • Response:

    • IF ON SKIN: Wash with plenty of soap and water.[2]

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • If skin or eye irritation persists, get medical advice/attention.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

It is essential to handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

An Investigator's Guide to Characterizing the Biological Activity of Novel Chemical Entities: A Case Study on Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quest for novel therapeutics is a journey into the unknown, often beginning with a single, uncharacterized small molecule. This guide provides a comprehensive framework for elucidating the biological activity of such a compound, using Methyl 2-(3-hydroxycyclohexyl)acetate (CAS: 86576-86-5) as a case study. While this specific molecule currently lacks documented biological activity in published literature, its structural features—a cyclohexyl ring, a hydroxyl group, and a methyl ester—present a compelling starting point for investigation. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap that blends foundational theory with actionable, detailed protocols. We will navigate the logical progression from initial physicochemical assessment and safety profiling to primary screening, mechanism of action studies, and considerations for future in vivo validation.

Introduction: The Subject Molecule

This compound is a small organic compound whose potential in a biological context remains unexplored. The first step in any investigation is to thoroughly understand the molecule's fundamental properties. These characteristics are not merely descriptive; they are predictive, offering crucial insights into the compound's potential bioavailability, metabolic stability, and interaction with biological systems.

The presence of a cyclohexyl ring is notable. In medicinal chemistry, this moiety is frequently employed as a bioisostere for phenyl or t-butyl groups. Its three-dimensional nature can offer more extensive contact points with a target protein compared to a flat aromatic ring, potentially improving binding affinity and specificity. The hydroxyl and methyl ester functionalities introduce polarity and potential sites for metabolic activity (e.g., hydrolysis by esterases), which are critical considerations for pro-drug strategies and pharmacokinetic profiling.

Physicochemical Properties

A summary of the key computed properties of this compound is presented below. These parameters are essential for preliminary assessment against established criteria for drug-likeness, such as Lipinski's Rule of Five.

PropertyValueSourceSignificance in Drug Discovery
CAS Number 86576-86-5[][2][3]Unique chemical identifier for database tracking.
Molecular Formula C₉H₁₆O₃[3]Defines the elemental composition.
Molecular Weight 172.22 g/mol [3]Influences diffusion and transport across membranes (<500 Da is favorable).
XLogP3 (LogP) 1.1[3]A measure of lipophilicity; impacts solubility, absorption, and membrane permeability.
Hydrogen Bond Donors 1[3]The hydroxyl (-OH) group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3[3]The hydroxyl and two ester oxygens can accept hydrogen bonds.
Rotatable Bonds 3[3]Relates to conformational flexibility, which can impact target binding.

Based on this profile, the compound adheres to Lipinski's rules, suggesting it possesses physicochemical properties that are favorable for a potential orally administered drug.

The Investigative Workflow: A Staged Approach

Without pre-existing data, a logical, tiered approach is required to efficiently screen for activity while minimizing resource expenditure. The following workflow is designed to first establish safety, then screen broadly for activity, and finally, delve into the specific mechanism of any observed "hit."

Investigative_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Hit Validation & MoA A Compound Acquisition & QC (Purity >95%) B In Vitro Cytotoxicity (e.g., MTT, CellTiter-Glo) A->B Establish Safety Window C Antimicrobial Screen (MIC Assay) B->C If Non-Toxic D Anti-inflammatory Screen (LPS-stimulated Macrophages) B->D If Non-Toxic E Anticancer Screen (NCI-60 Panel or similar) B->E If Selectively Toxic F Dose-Response Analysis D->F Positive 'Hit' G Target Deconvolution (e.g., Affinity Chromatography) F->G H Pathway Analysis (e.g., Western Blot, Reporter Assay) F->H I In Vivo Model Selection H->I

Caption: A proposed workflow for characterizing a novel chemical entity.

Phase 1: In Vitro Safety & Cytotoxicity Profiling

Causality: Before investigating therapeutic efficacy, it is paramount to determine the compound's inherent toxicity. This step defines the concentration range for subsequent experiments, ensuring that any observed biological effect is not simply a consequence of cell death. A broad-spectrum cytotoxicity assay is the cornerstone of this initial safety assessment.[4]

Protocol: Cell Viability Assessment via CellTiter-Glo® Luminescent Assay

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound across various cell lines.

Materials:

  • Cell Lines: HepG2 (human liver carcinoma), HeLa (human cervical cancer), NIH-3T3 (mouse embryonic fibroblast).

  • Culture Medium (DMEM or appropriate), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • This compound, sterile DMSO.

  • CellTiter-Glo® 2.0 Luminescent Cell Viability Assay Kit.

  • Sterile, opaque-walled 96-well microplates.

  • Multichannel pipette, plate reader with luminescence detection.

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium to yield final concentrations ranging from 100 µM to ~0.2 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.[5]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Phase 2: Primary Biological Screening

Rationale: If the compound is not broadly cytotoxic at reasonable concentrations (<50 µM), it can be advanced to primary screening assays. The choice of assays should be guided by structural alerts or strategic research goals. Given the compound's structure, investigating its potential anti-inflammatory or antimicrobial properties is a logical starting point.[6][7]

Proposed Screen: Anti-Inflammatory Activity

Hypothesis: Many natural and synthetic compounds containing cyclohexyl moieties exhibit anti-inflammatory properties. We can test if this compound can suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

Key Assay: Measurement of Nitric Oxide (NO) production using the Griess Reagent System.

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined in Phase 1) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A significant reduction in NO production compared to the LPS-only control indicates potential anti-inflammatory activity.

Phase 3: Mechanism of Action (MoA) Elucidation

Scenario: Imagine the primary screen reveals that our compound significantly reduces NO production in LPS-stimulated macrophages.

Expertise-Driven Logic: The production of inducible nitric oxide synthase (iNOS), the enzyme responsible for this NO burst, is primarily controlled by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Therefore, a logical next step is to investigate whether the compound interferes with this pathway.

Hypothetical MoA: Inhibition of the NF-κB Pathway

The canonical NF-κB pathway is a central mediator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, a cascade of phosphorylation events leads to the degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Protocol: Western Blot for Phospho-IκBα

This protocol directly tests the hypothesis that the compound inhibits IKK activity by measuring the phosphorylation of its direct substrate, IκBα.

Objective: To determine if the compound inhibits LPS-induced phosphorylation and degradation of IκBα.

Procedure:

  • Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour.

  • LPS Stimulation: Stimulate cells with LPS (1 µg/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: Immediately wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.

Interpretation of Results: A potent inhibitor would show a dose-dependent decrease in the p-IκBα signal and a corresponding stabilization (lack of degradation) of the total IκBα protein compared to the LPS-only control.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to investigate the biological activity of an uncharacterized compound, this compound. By progressing through a logical sequence of safety testing, primary screening, and mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities.

While the specific biological role of this compound remains to be discovered, the framework presented here provides the necessary tools and rationale to begin that exploration. A positive outcome in the proposed in vitro assays would justify advancing the compound to more complex studies, including target deconvolution, ADME/Tox profiling, and ultimately, validation in relevant in vivo animal models to assess its true therapeutic potential.[8][9]

References

Unlocking the Potential of Methyl 2-(3-hydroxycyclohexyl)acetate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Promise of a Simple Scaffold

In the vast landscape of chemical entities available to medicinal chemists, the true potential of many simple molecules remains latent, awaiting rigorous investigation. Methyl 2-(3-hydroxycyclohexyl)acetate is one such compound. While it has found use in the fragrance industry for its pleasant odor profile, its structural motifs—a hydroxylated cyclohexane ring and a methyl ester—position it as a compelling starting point for drug discovery endeavors.[1] The cyclohexane core is a ubiquitous and highly valued scaffold in medicinal chemistry, prized for its three-dimensional character which can facilitate superior binding interactions with protein targets.[2] This guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering a roadmap for researchers and drug development professionals to unlock its therapeutic possibilities.

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of a molecule's physical and chemical properties is paramount before embarking on a medicinal chemistry campaign.

PropertyValueSource
Molecular FormulaC₉H₁₆O₃PubChem[3]
Molecular Weight172.22 g/mol PubChem[3]
IUPAC NameThis compoundPubChem[3]
CAS Number86576-86-5PubChem[]
AppearanceLiquidBOC Sciences[]
LogP1.10060BOC Sciences[]

The molecule's moderate molecular weight and LogP value suggest a favorable starting point for developing orally bioavailable drugs, aligning with Lipinski's Rule of Five.

Core Medicinal Chemistry Applications: A World of Possibility

The true potential of this compound lies in its versatility as a building block and a fragment for the discovery of novel therapeutics.

A Versatile Scaffold for Novel Chemical Entities

The cyclohexane ring provides a rigid, three-dimensional framework that can be elaborated upon to create diverse libraries of compounds.[2] The existing hydroxyl and ester functionalities serve as convenient handles for chemical modification.

  • Exploiting the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, alkylated, or used in ester or ether linkages to introduce a wide array of substituents. These modifications can be directed towards exploring specific binding pockets in a target protein.

  • Leveraging the Ester Functionality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, a common functional group in many drugs. This opens up possibilities for creating analogues of known drugs or for exploring new chemical space.

The following diagram illustrates a potential workflow for scaffold elaboration:

G MHA This compound Oxidation Oxidation MHA->Oxidation e.g., PCC, Swern Alkylation Alkylation/Etherification MHA->Alkylation e.g., Williamson Ether Synthesis Esterification Esterification MHA->Esterification e.g., Acyl Halides Hydrolysis Hydrolysis MHA->Hydrolysis e.g., LiOH, NaOH Ketone Cyclohexanone Derivative Oxidation->Ketone Ether Ether Analogues Alkylation->Ether Ester_analogues Ester Analogues Esterification->Ester_analogues Amidation Amidation Hydrolysis->Amidation e.g., EDC, HOBt Carboxylic_acid Carboxylic Acid Intermediate Hydrolysis->Carboxylic_acid Amide_library Amide Library Amidation->Amide_library

Caption: Scaffold Elaboration Workflow for this compound.

A Valuable Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging protein targets.[5][6] FBDD begins with the screening of low molecular weight compounds ("fragments") that typically bind to the target with low affinity. These initial hits are then optimized into more potent leads.[6]

This compound possesses several characteristics that make it an attractive candidate for inclusion in a fragment library:

  • Low Molecular Weight: At 172.22 g/mol , it adheres to the "Rule of Three" often applied to fragment design (MW < 300 Da).[7]

  • Three-Dimensionality: The non-planar cyclohexane ring offers a distinct advantage over the flat, aromatic rings that are often overrepresented in fragment libraries, potentially enabling interactions in more complex binding sites.[8]

  • Functional Groups for Anchoring and Growth: The hydroxyl and ester groups provide points for both initial binding interactions and subsequent chemical elaboration to increase affinity and selectivity.[7]

The FBDD workflow utilizing this fragment would involve:

G cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Screening Screen Fragment Library (including this compound) Biophysical_Assays Biophysical Assays (e.g., NMR, SPR, X-ray Crystallography) Screening->Biophysical_Assays Hit_Identification Hit Identification Biophysical_Assays->Hit_Identification Structure_Guided_Design Structure-Guided Design Hit_Identification->Structure_Guided_Design Fragment_Growing Fragment Growing Structure_Guided_Design->Fragment_Growing Fragment_Linking Fragment Linking/Merging Structure_Guided_Design->Fragment_Linking Lead_Candidate Lead Candidate Fragment_Growing->Lead_Candidate Fragment_Linking->Lead_Candidate

Caption: Fragment-Based Drug Discovery (FBDD) Workflow.

A Bioisostere for Phenyl and Other Cyclic Moieties

The cyclohexyl group can serve as a non-aromatic bioisostere for a phenyl ring. This substitution can be advantageous for several reasons:

  • Improved Physicochemical Properties: Replacing an aromatic ring with a saturated carbocycle can lead to decreased metabolic liability and improved solubility.

  • Enhanced Target Engagement: The three-dimensional nature of the cyclohexane ring can allow for more extensive and specific interactions with a protein's binding site compared to a flat aromatic ring.

This strategy has been successfully employed in the development of several marketed drugs. Researchers could systematically replace phenyl groups in known bioactive compounds with the 3-hydroxycyclohexyl acetate moiety to explore potential improvements in their pharmacological profiles.

Experimental Protocols: A Practical Guide

The following are high-level protocols for key experiments to explore the medicinal chemistry potential of this compound.

Protocol 1: Synthesis of an Amide Library

This protocol outlines the conversion of the methyl ester to a library of amides, a common step in exploring structure-activity relationships (SAR).

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Step 2: Amide Coupling

  • To a solution of the carboxylic acid intermediate (1 equivalent) in dichloromethane (DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture for 20 minutes.

  • Add the desired amine (1.1 equivalents) and triethylamine (TEA) (2.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: In Silico Docking Studies

Computational methods can provide valuable insights into the potential binding modes of this compound and its derivatives.

  • Target Selection: Identify a protein target of interest. This could be based on existing knowledge of cyclohexyl-containing drugs or through virtual screening.

  • Ligand Preparation: Generate a 3D conformation of this compound and its designed analogues using a molecular modeling software package.

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligands within the active site of the protein.

  • Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and to guide the design of new analogues with improved binding affinity.

Conclusion: A Call to Exploration

This compound represents a promising, yet underexplored, starting point for medicinal chemistry research. Its simple, functionalized cyclohexane core offers a wealth of opportunities for scaffold hopping, fragment-based drug discovery, and the development of novel chemical entities. By leveraging the principles of modern drug design and employing the experimental and computational workflows outlined in this guide, researchers can begin to unlock the full therapeutic potential of this versatile molecule. The path from a simple fragrance component to a life-saving therapeutic is challenging, but for molecules with the inherent potential of this compound, it is a journey worth embarking on.

References

An In-depth Technical Guide to Methyl 2-(3-hydroxycyclohexyl)acetate: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

Methyl 2-(3-hydroxycyclohexyl)acetate is a bifunctional organic compound featuring a cyclohexane scaffold substituted with a secondary hydroxyl group and a methyl ester.[1] This unique combination of functional groups, a nucleophilic alcohol and an electrophilic ester, within a conformationally significant cyclohexane ring makes it a highly valuable intermediate in synthetic chemistry. Its utility spans from being a precursor in the synthesis of fragrances to a key component in the assembly of complex, biologically active molecules and natural products.[2] The strategic placement of the hydroxyl and acetate moieties allows for a range of chemical transformations, most notably intramolecular cyclizations to form bicyclic lactones, which are prevalent scaffolds in numerous bioactive compounds.[3]

Key Physicochemical Properties

A summary of the essential properties of this compound is provided below for quick reference.

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
CAS Number86576-86-5PubChem[1]
Molecular FormulaC₉H₁₆O₃PubChem[1]
Molecular Weight172.22 g/mol PubChem[1]
Canonical SMILESCOC(=O)CC1CCCC(C1)OPubChem[1]

Synthesis of the Building Block

The most direct and common route to this compound is through the selective reduction of the ketone in its precursor, methyl 2-(3-oxocyclohexyl)acetate. This reduction is typically achieved with high efficiency using standard reducing agents like sodium borohydride (NaBH₄). The choice of NaBH₄ is strategic; it is a mild reductant that selectively reduces ketones and aldehydes without affecting the less reactive ester functional group.[4]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start Methyl 2-(3-Oxocyclohexyl)acetate reagents 1. NaBH₄ 2. THF/Ethanol 3. 0°C to Room Temp start->reagents Reduction product This compound reagents->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of Methyl 2-(3-Oxocyclohexyl)acetate

This protocol is adapted from established procedures for the reduction of cyclohexanone derivatives.[5]

Materials:

  • Methyl 2-(3-oxocyclohexyl)acetate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve methyl 2-(3-oxocyclohexyl)acetate (1.0 eq) in a 1:1 mixture of anhydrous THF and ethanol.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.[5]

Core Reactivity and Synthetic Transformations

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. This allows for selective manipulation, enabling its use in a variety of synthetic pathways.

G cluster_reactions Key Transformations cluster_products Resulting Intermediates A This compound B Oxidation (e.g., PCC, Swern) A->B C Ester Hydrolysis (e.g., LiOH, H₂O) A->C P1 Methyl 2-(3-oxocyclohexyl)acetate B->P1 D Intramolecular Lactonization C->D Pd(II)-catalyzed C-H Activation P2 2-(3-hydroxycyclohexyl)acetic acid C->P2 P3 Bicyclic Lactone Scaffold D->P3

Caption: Key synthetic pathways from the building block.

Oxidation of the Hydroxyl Group

The secondary alcohol can be readily oxidized to the corresponding ketone, methyl 2-(3-oxocyclohexyl)acetate. This transformation is fundamental for subsequent modifications at the C3 position, such as alpha-functionalization or conjugate additions if an enone is formed. Standard oxidation reagents like pyridinium chlorochromate (PCC) or conditions like the Swern oxidation are effective.

Manipulation of the Ester Group

The methyl ester can be hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield 2-(3-hydroxycyclohexyl)acetic acid. This carboxylic acid intermediate is crucial for several advanced applications, including amide bond formation and, most importantly, as the direct precursor for intramolecular lactonization.

The Power of Lactonization: Accessing Bicyclic Scaffolds

A cornerstone of this building block's utility is its ability to undergo intramolecular lactonization to form bicyclic lactones, particularly the bicyclo[3.2.1]octane ring system.[3] These scaffolds are present in numerous bioactive natural products and serve as valuable templates in medicinal chemistry.

The transformation is typically not a simple acid-catalyzed cyclization. Modern methods often employ transition metal catalysis, such as Palladium(II), to facilitate a tandem C(sp³)–H olefination and lactonization.[3] This advanced strategy involves the formation of a palladacycle intermediate, which then undergoes reductive elimination to forge the new C-C bond and form the strained bicyclic system.

Conceptual Protocol: Hydrolysis and Palladium-Catalyzed Lactonization This protocol outlines the conceptual steps derived from modern C-H activation methodologies.[6][7]

  • Hydrolysis: The starting material, this compound, is first hydrolyzed to 2-(3-hydroxycyclohexyl)acetic acid as described in section 3.2.

  • Acrylation: The hydroxyl group of the resulting acid is then acylated with an appropriate olefin-containing group (e.g., acryloyl chloride) to install the tethered olefin necessary for the C-H olefination step.

  • Cyclization/Lactonization: The resulting linear carboxylic acid is subjected to a Palladium(II) catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a mono-N-protected amino acid), and an oxidant (e.g., TBHP or p-xyloquinone).[6][7] The reaction is typically run in a specialized solvent like hexafluoroisopropanol (HFIP) at elevated temperatures. The palladium catalyst coordinates to the carboxylate, directing a C-H activation at the β- or γ-position of the cyclohexane ring, followed by insertion of the tethered olefin and subsequent lactonization to yield the bicyclo[3.2.1]lactone.[3]

G A 2-(3-hydroxycyclohexyl) acetic acid B Acrylation of -OH group A->B C Linear Acid with Tethered Olefin B->C D Pd(II)-Catalyzed β-C(sp³)-H Olefination & Lactonization C->D E Bicyclo[3.2.1]lactone Scaffold D->E

Caption: Workflow for the synthesis of a bicyclic lactone scaffold.

Stereoselectivity Considerations

The cyclohexane ring of this compound exists as a mixture of cis and trans diastereomers, referring to the relative orientation of the hydroxyl and acetate groups. The separation of these isomers or their stereoselective synthesis is critical for applications where chirality is paramount, such as in the synthesis of enantiopure pharmaceuticals. Asymmetric synthesis strategies, for instance, employing a chiral ketimine in a stereoselective Michael addition to a cyclohexanone precursor, can establish specific stereocenters early in the synthetic sequence.[8] The stereochemistry of the hydroxyl group can then act as a directing group in subsequent reactions, influencing the facial selectivity of attacks on the ring or during cyclization events.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block that offers access to significant molecular complexity from a commercially available starting point. Its bifunctional nature allows for a diverse range of chemical manipulations, with its most powerful application being the diastereoselective synthesis of bicyclic lactones through modern catalytic methods. For researchers in organic synthesis and drug development, a thorough understanding of the reactivity and potential of this compound opens doors to the efficient and elegant construction of novel chemical entities with potential biological activity.

References

An In-depth Technical Guide to Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-(3-hydroxycyclohexyl)acetate, a versatile bifunctional molecule with applications in synthetic chemistry. Drawing from established protocols and spectroscopic principles, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

This compound, with the chemical formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol , is a carbocyclic compound featuring both a hydroxyl and a methyl ester functional group.[1] This unique combination makes it a valuable intermediate in organic synthesis, offering multiple reaction pathways for the construction of more complex molecular architectures. Its cyclohexyl core provides a non-planar scaffold, which can be crucial in the design of molecules with specific three-dimensional conformations, a key aspect in the development of bioactive compounds.[2] This guide will delve into the synthesis, characterization, and potential applications of this compound, providing practical insights for its use in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
IUPAC Name This compound[1]
CAS Number 87338-57-8[1]
Appearance Light yellow oil (crude)[3]
SMILES COC(=O)CC1CCCC(C1)O[1]
InChIKey DERCSYDJGONUOX-UHFFFAOYSA-N[1]

Synthesis of this compound

The most direct and commonly cited method for the synthesis of this compound is the reduction of its corresponding keto-ester, Methyl 2-(3-oxocyclohexyl)acetate.[3] This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride.

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up Procedure cluster_product Final Product start Methyl 2-(3-oxocyclohexyl)acetate dissolve Dissolve in THF/Ethanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add Sodium Borohydride (NaBH4) cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Sodium Sulfate wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a known synthetic procedure.[3]

Materials:

  • Methyl 2-(3-oxocyclohexyl)acetate

  • Tetrahydrofuran (THF)

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 2-(3-oxocyclohexyl)acetate (1.0 eq) in a 1:1 mixture of THF and ethanol.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the reduction reaction and minimize the formation of byproducts.

  • Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution while stirring. The portion-wise addition helps to maintain a controlled reaction rate.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting keto-ester.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. This step neutralizes any remaining reducing agent and acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing and Drying: Wash the combined organic extracts with brine to remove any residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a light yellow oil.[3] For many applications, this crude product may be of sufficient purity. Further purification can be achieved by column chromatography on silica gel if necessary.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of diastereomers (cis and trans isomers) and the numerous overlapping signals from the cyclohexyl ring protons. Key expected signals include:

  • A singlet at approximately 3.6-3.7 ppm corresponding to the methyl ester protons (-OCH₃).

  • A multiplet in the region of 3.5-4.1 ppm for the proton on the carbon bearing the hydroxyl group (-CHOH). The chemical shift and multiplicity of this signal will be highly dependent on the stereochemistry (axial vs. equatorial) of the hydroxyl group.

  • A complex series of multiplets between 1.0 and 2.5 ppm for the remaining cyclohexyl and methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will also show distinct signals for the different carbon environments:

  • A signal around 173-175 ppm for the ester carbonyl carbon.

  • A signal for the carbon attached to the hydroxyl group (-CHOH) in the range of 65-75 ppm.

  • A signal for the methyl ester carbon (-OCH₃) around 51-52 ppm.

  • A series of signals in the aliphatic region (20-45 ppm) for the carbons of the cyclohexane ring and the methylene group of the acetate side chain.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorptions:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • A strong C=O stretching band for the ester at approximately 1730-1740 cm⁻¹.

  • C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.

  • C-O stretching bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, m/z = 31), a carboxymethyl group (-CH₂COOCH₃, m/z = 73), and water (-H₂O, m/z = 18) from the molecular ion.

Potential Applications and Reactivity

This compound serves as a versatile building block in organic synthesis, with its utility stemming from the presence of two distinct functional groups.

Pharmaceutical and Agrochemical Synthesis

The functionalized cyclohexane motif is prevalent in many biologically active molecules.[2] The hydroxyl and ester functionalities of this compound can be selectively manipulated to introduce further complexity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, the hydroxyl group can be oxidized to a ketone, serve as a handle for ether or ester formation, or be used as a directing group in stereoselective reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles.

Fragrance and Flavor Industry

Esters of cyclohexanol derivatives are known for their pleasant and mild odors, making them useful in fragrance formulations.[4] this compound's structure, with its cyclohexyl backbone, can contribute to a natural and rounded aroma, potentially finding use in soaps, detergents, and fine fragrances.

Lactone Formation

The presence of both a hydroxyl and an ester group within the same molecule allows for the potential of intramolecular transesterification to form a lactone (a cyclic ester).[5][6][7] This reaction is typically catalyzed by acid or base and is driven by the formation of a thermodynamically stable five- or six-membered ring. The ability to form lactones opens up another avenue for the synthetic utility of this compound, as lactones are important structural motifs in many natural products.

Pathway for Lactonization

G start This compound intermediate Intramolecular Transesterification start->intermediate catalyst Acid or Base Catalyst catalyst->intermediate product Bicyclic Lactone intermediate->product methanol Methanol (byproduct) intermediate->methanol

Caption: Potential pathway for lactone formation.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the reduction of the corresponding keto-ester, combined with the presence of two distinct and reactive functional groups, makes it an attractive starting material for the synthesis of a wide range of more complex molecules. While detailed spectroscopic and application data in peer-reviewed literature is sparse, its potential in the pharmaceutical, agrochemical, and fragrance industries is evident. This guide provides a solid foundation for researchers and scientists looking to explore the chemistry and applications of this interesting bifunctional compound.

References

Methodological & Application

Enantioselective Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate: A Guide to Modern Catalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. Methyl 2-(3-hydroxycyclohexyl)acetate, a bifunctional molecule featuring both an ester and a secondary alcohol on a cyclohexane scaffold, represents a valuable chiral building block. The stereochemistry of the hydroxyl group is critical for its application in the synthesis of complex bioactive molecules, where specific enantiomers can exhibit desired therapeutic effects while others may be inactive or even detrimental. This guide provides a detailed exploration of two prominent and effective strategies for the enantioselective synthesis of this target molecule: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation.

Strategic Approaches to Enantioselectivity

The synthesis of enantiomerically pure this compound can be approached through two primary strategies, each with its own set of advantages. The choice of method often depends on factors such as the availability of starting materials, desired enantiomeric purity, and scalability.

  • Enzymatic Kinetic Resolution (EKR): This biocatalytic method involves the use of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture. In the context of our target molecule, a lipase can be used to selectively acylate the hydroxyl group of one enantiomer of racemic this compound, leaving the other enantiomer unreacted. The resulting mixture of the acylated ester and the unreacted alcohol can then be readily separated. Biocatalysis is a promising technique for producing enantiomerically pure compounds[1][2].

  • Asymmetric Hydrogenation of a Prochiral Ketone: This approach involves the enantioselective reduction of a prochiral precursor, Methyl 2-(3-oxocyclohexyl)acetate. The use of a chiral catalyst, often a transition metal complex with a chiral ligand, facilitates the addition of hydrogen across the carbonyl group in a stereocontrolled manner, leading to the formation of the desired enantiomer of the alcohol. This method is highly atom-economical and can provide high enantiomeric excess (ee)[3][4].

Route 1: Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers[5][6]. Lipases are particularly well-suited for this purpose due to their broad substrate scope and stability in organic solvents. In this protocol, we will utilize a commercially available lipase to perform a transesterification reaction on racemic this compound.

Experimental Workflow: Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Racemic_Alcohol Racemic Methyl 2-(3-hydroxycyclohexyl)acetate Reaction_Vessel Reaction at Controlled Temperature (e.g., 30-40 °C) Racemic_Alcohol->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction_Vessel Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction_Vessel Filtration Filtration to Remove Lipase Reaction_Vessel->Filtration Separation Chromatographic Separation Filtration->Separation Enantiomer_R (R)-Methyl 2-(3-acetoxycyclohexyl)acetate Separation->Enantiomer_R Enantiomer_S (S)-Methyl 2-(3-hydroxycyclohexyl)acetate Separation->Enantiomer_S

Figure 1: Workflow for the enzymatic kinetic resolution of racemic this compound.

Detailed Protocol for Enzymatic Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Toluene (or another suitable organic solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled oil bath

  • Filtration apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 eq), toluene (to achieve a substrate concentration of ~0.1 M), and vinyl acetate (1.5 eq).

  • Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the reaction should be monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Workup: Once the desired conversion is reached, remove the immobilized lipase by filtration. The enzyme can often be washed with fresh solvent, dried, and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted alcohol and the acylated product, is then purified by column chromatography on silica gel to separate the two compounds.

  • Characterization: The enantiomeric excess of the unreacted alcohol and the acylated product should be determined using chiral high-performance liquid chromatography (HPLC) or chiral GC.

Causality and Experimental Choices:

  • Immobilized Lipase: The use of an immobilized enzyme simplifies the workup process, as it can be easily removed by filtration and potentially reused, making the process more cost-effective and sustainable.

  • Vinyl Acetate as Acyl Donor: Vinyl acetate is an effective acyl donor in lipase-catalyzed reactions. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.

  • Monitoring Conversion: It is crucial to stop the reaction at approximately 50% conversion. Proceeding beyond this point will result in a decrease in the enantiomeric excess of the slower-reacting enantiomer.

Route 2: Asymmetric Hydrogenation of Methyl 2-(3-oxocyclohexyl)acetate

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols from prochiral ketones[4]. This approach relies on the use of a chiral catalyst to deliver hydrogen to one face of the carbonyl group preferentially. Ruthenium-based catalysts with chiral phosphine ligands, such as BINAP, are well-established for this transformation.

Experimental Workflow: Asymmetric Hydrogenation

AH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ketoester Methyl 2-(3-oxocyclohexyl)acetate Autoclave Hydrogenation in Autoclave under H₂ Pressure Ketoester->Autoclave Catalyst Chiral Ru-BINAP Catalyst Catalyst->Autoclave Solvent Methanol Solvent->Autoclave Solvent_Removal Solvent Removal Autoclave->Solvent_Removal Purification Chromatographic Purification Solvent_Removal->Purification Product Enantiomerically Enriched This compound Purification->Product

Figure 2: Workflow for the asymmetric hydrogenation of Methyl 2-(3-oxocyclohexyl)acetate.

Detailed Protocol for Asymmetric Hydrogenation

Materials:

  • Methyl 2-(3-oxocyclohexyl)acetate

  • Chiral Ruthenium Catalyst (e.g., Ru(OAc)₂( (R)-BINAP) )

  • Methanol (degassed)

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Catalyst Preparation/Activation (if necessary): Some catalysts may require pre-activation. Follow the manufacturer's or literature procedure.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge the autoclave with Methyl 2-(3-oxocyclohexyl)acetate (1.0 eq) and the chiral ruthenium catalyst (0.01-1 mol%). Add degassed methanol to dissolve the substrate and catalyst.

  • Hydrogenation: Seal the autoclave and purge several times with hydrogen gas. Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm) and begin stirring. The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 25-50 °C).

  • Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the autoclave) and analyzing them by GC or TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen from the autoclave and purge with an inert gas.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove the catalyst and any minor impurities.

  • Characterization: The enantiomeric excess of the product should be determined by chiral HPLC or chiral GC.

Causality and Experimental Choices:

  • Chiral Catalyst: The choice of the chiral ligand (e.g., (R)- or (S)-BINAP) determines the stereochemical outcome of the reaction. The catalyst creates a chiral environment around the active metal center, directing the hydrogenation to one face of the ketone.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and, in some cases, the enantioselectivity. The optimal pressure should be determined experimentally.

  • Solvent: Methanol is a common solvent for asymmetric hydrogenations as it can often stabilize the catalytic species and dissolve the reactants. The solvent should be degassed to remove oxygen, which can deactivate the catalyst.

Comparison of Synthetic Strategies

FeatureEnzymatic Kinetic ResolutionAsymmetric Hydrogenation
Theoretical Max. Yield 50% for a single enantiomer100%
Enantiomeric Excess (ee) Can be very high (>99%) for both enantiomersTypically high (>90%), can exceed 99%
Atom Economy Lower, as one enantiomer is derivatizedHigher, as all substrate is converted to product
Catalyst Biocatalyst (enzyme)Transition metal catalyst
Reaction Conditions Mild (ambient temperature and pressure)Often requires elevated pressure (H₂)
Substrate Racemic alcoholProchiral ketone
Key Challenge Stopping the reaction at 50% conversionSynthesis/cost of chiral catalyst and ligand

Conclusion

Both enzymatic kinetic resolution and asymmetric hydrogenation represent powerful and reliable methods for the enantioselective synthesis of this compound. The choice between these two routes will depend on the specific requirements of the synthesis, including the desired scale, cost considerations, and the availability of starting materials and catalysts. By understanding the principles and protocols outlined in this guide, researchers can effectively produce this valuable chiral building block for a wide range of applications in drug development and materials science.

References

Application Notes and Protocols for the Purification of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of purification strategies for Methyl 2-(3-hydroxycyclohexyl)acetate, a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Recognizing the critical impact of purity on downstream applications, this document details robust protocols for fractional distillation, column chromatography, and recrystallization, tailored to the specific physicochemical properties of the target molecule. Emphasis is placed on the underlying scientific principles of each technique, potential challenges such as isomer separation, and methods for purity validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows for this and structurally related compounds.

Introduction: The Importance of Purity for this compound

This compound (C₉H₁₆O₃, Molar Mass: 172.22 g/mol ) is a bifunctional molecule containing both a hydroxyl and a methyl ester group, making it a versatile building block in organic synthesis.[1] The presence of these functional groups, along with the cyclohexyl scaffold, imparts specific polarity and reactivity that necessitate carefully designed purification strategies.

Impurities, which can arise from starting materials, side reactions, or decomposition, can have a detrimental impact on the yield and purity of subsequent synthetic steps, as well as the efficacy and safety of the final active pharmaceutical ingredient (API). Common impurities may include unreacted starting materials from its synthesis, such as (3-oxo-cyclohexyl)-acetic acid methyl ester, residual reducing agents like sodium borohydride, and inorganic salts from the reaction work-up.[2] Furthermore, the presence of a stereocenter at the hydroxyl-bearing carbon and the potential for cis/trans isomerism of the substituents on the cyclohexane ring can lead to a mixture of diastereomers, which may require specific chromatographic methods for separation.

This guide provides a detailed exploration of the principal techniques for purifying this compound, moving from bulk purification methods to fine-tuned chromatographic separations.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₆O₃--INVALID-LINK--[1]
Molecular Weight172.22 g/mol --INVALID-LINK--[1]
AppearanceExpected to be a liquid or low-melting solidGeneral knowledge
Boiling PointHigh boiling point, susceptible to decomposition at atmospheric pressure. Estimated boiling point at 760 mmHg is likely >200 °C.--INVALID-LINK--[2]
SolubilitySoluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. Limited solubility in non-polar solvents like hexanes.General chemical principles

Potential Impurities:

  • (3-Oxo-cyclohexyl)-acetic acid methyl ester: The starting material for the reduction reaction to form the target molecule. Its higher polarity due to the ketone group may allow for chromatographic separation.

  • Isomers (cis/trans): The relative orientation of the hydroxy and acetate groups on the cyclohexane ring can lead to diastereomers, which may have very similar physical properties, making separation challenging.

  • Salts: Inorganic salts from the work-up (e.g., sodium borate, sodium chloride) are typically removed by aqueous washing.

  • Solvents: Residual solvents from the reaction and extraction steps.

Purification Strategies: From Bulk to High Purity

The choice of purification method depends on the scale of the synthesis and the desired final purity. A multi-step approach, combining a bulk purification technique with a high-resolution method, is often the most effective strategy.

Fractional Vacuum Distillation: For Bulk Purification

Due to its high boiling point, this compound is prone to thermal decomposition at atmospheric pressure. Therefore, fractional distillation under reduced pressure (vacuum distillation) is the preferred method for bulk purification and removal of non-volatile impurities.[3] By lowering the pressure, the boiling point of the compound is significantly reduced, allowing for distillation at a lower temperature.

Principle: Fractional distillation separates compounds based on differences in their boiling points. In a fractional distillation setup, a fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points.

Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a vacuum gauge (e.g., a McLeod or Pirani gauge), a short-path distillation head, a condenser, and receiving flasks. The distillation flask should not be more than two-thirds full. Use a magnetic stirrer and a heating mantle with a temperature controller.

  • System Preparation: Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Initial Distillation: Gradually heat the crude material under a moderate vacuum (e.g., 10-20 mmHg).

  • Fraction Collection: Collect a forerun fraction, which will contain any low-boiling impurities and residual solvents. Monitor the temperature at the distillation head. The temperature should stabilize as the main fraction begins to distill. Collect the main fraction in a clean receiving flask.

  • Process Monitoring: A stable distillation temperature is indicative of a pure compound. A gradual increase in temperature suggests the presence of higher-boiling impurities.

  • Shutdown: Once the distillation is complete or a significant temperature drop is observed, remove the heating mantle and allow the system to cool before slowly releasing the vacuum.

Causality Behind Choices:

  • Vacuum: Prevents thermal decomposition of the heat-sensitive hydroxy ester.

  • Fractionating Column: Increases the separation efficiency between the desired product and impurities with similar boiling points.

  • Stirring: Ensures even heating and prevents bumping.

Caption: Workflow for fractional vacuum distillation.

Flash Column Chromatography: For High-Purity Isolation and Isomer Separation

Flash column chromatography is a rapid and effective technique for purifying moderate to highly polar compounds and is particularly well-suited for separating the diastereomers of this compound.[4]

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly. The separation of cis and trans isomers is possible due to subtle differences in their three-dimensional shape, which affects their interaction with the stationary phase.

Protocol: Flash Column Chromatography

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

    • A suitable solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show separation between the product and its impurities.

    • Recommended Starting Solvent System: Hexanes:Ethyl Acetate (3:1 to 1:1 v/v). Adjust the ratio to achieve optimal separation.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, applying gentle pressure to the top of the column to increase the flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Causality Behind Choices:

  • Silica Gel: A polar stationary phase that effectively separates compounds based on polarity.

  • Hexanes/Ethyl Acetate Gradient: Allows for the elution of compounds with a range of polarities. Starting with a less polar mixture and gradually increasing the polarity can improve separation.

  • TLC Monitoring: Provides a rapid and effective way to track the progress of the separation and identify the fractions containing the pure product.

Caption: Workflow for flash column chromatography.

Recrystallization: For Crystalline Products

If this compound is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent final purification step to obtain a highly pure crystalline product.

Principle: Recrystallization relies on the difference in solubility of a compound in a hot versus a cold solvent. The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution.

Protocol: Recrystallization

  • Solvent Selection:

    • Test the solubility of the compound in various solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven or desiccator.

Causality Behind Choices:

  • Slow Cooling: Allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.

  • Minimum Solvent: Ensures that the solution becomes supersaturated upon cooling, leading to crystallization.

  • Cold Solvent Wash: Removes soluble impurities from the crystal surfaces without dissolving a significant amount of the product.

Purity Assessment

After purification, it is essential to assess the purity of this compound. A combination of techniques should be used to confirm both the identity and purity of the compound.

Table 2: Purity Assessment Techniques

TechniquePurposeExpected Observations for a Pure Sample
Thin-Layer Chromatography (TLC) Rapid purity check and monitoring of reactions/chromatography.A single spot with a consistent Rf value.
Gas Chromatography-Mass Spectrometry (GC-MS) To determine purity and identify volatile impurities.A single major peak in the gas chromatogram. The mass spectrum should correspond to the molecular weight (172.22 g/mol ) and expected fragmentation pattern of the target molecule.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure and assess purity.The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound and show no significant signals from impurities.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorptions for the hydroxyl (O-H stretch, ~3400 cm⁻¹) and ester (C=O stretch, ~1735 cm⁻¹) groups.

Conclusion

The purification of this compound requires a systematic approach tailored to its specific properties. For bulk purification, fractional vacuum distillation is the method of choice to remove non-volatile impurities and prevent thermal degradation. For achieving high purity and separating diastereomers, flash column chromatography with a suitable solvent system is highly effective. Recrystallization can be employed as a final step if the compound is crystalline. The purity of the final product should always be rigorously assessed using a combination of chromatographic and spectroscopic techniques. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity this compound for their downstream applications.

References

Application Note: Quantitative Analysis of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive analytical methods for the precise and accurate quantification of Methyl 2-(3-hydroxycyclohexyl)acetate, a key intermediate in various synthetic pathways. Recognizing the compound's chemical properties—specifically its volatility and lack of a strong UV chromophore—two primary, validated analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with universal detection. This guide offers detailed, step-by-step protocols for sample preparation, instrument setup, and method validation in accordance with ICH Q2(R2) guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[1][2][3]

Introduction and Analytical Strategy

This compound is a cyclic ester containing a secondary alcohol. Its quantification is critical for process monitoring, purity assessment, and stability testing. The molecule's structure presents specific analytical challenges:

  • Volatility: The compound is sufficiently volatile for gas chromatography.

  • Polarity: The hydroxyl group introduces polarity, which can lead to peak tailing in GC if not properly addressed.

  • Lack of Chromophore: The absence of a significant UV-absorbing moiety makes conventional HPLC-UV detection impractical for achieving high sensitivity.[4][5]

To address these challenges, this application note details two robust analytical approaches:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An ideal primary method leveraging the analyte's volatility. The mass spectrometer provides definitive identification and selective quantification, mitigating interferences. A derivatization step is included to improve peak shape and thermal stability.[6][7][8]

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A powerful alternative for non-volatile or thermally labile impurities. CAD is a universal detector that provides a response for any non-volatile and many semi-volatile analytes, making it perfect for compounds without a chromophore.[9][10][11][12][13]

The validation of these methods is paramount and will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate their fitness for purpose.[1][2][14][15]

General Sample Preparation

The following is a general protocol for preparing this compound for analysis from a relatively clean matrix, such as a final synthesis reaction mixture or a formulated product.

Protocol 2.1: Stock and Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., Acetonitrile or Methanol). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Primary Stock Solution to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL). These solutions will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain about 25 mg of the analyte into a 25 mL volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is recommended for its high selectivity and sensitivity. To enhance chromatographic performance, a silylation derivatization is performed to cap the polar hydroxyl group, thereby increasing volatility and reducing peak tailing.[6][7][8]

Rationale for Derivatization

Direct injection of alcohols onto a GC column can result in poor peak shape due to hydrogen bonding with the stationary phase.[6][16] Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This derivatization:

  • Increases volatility and thermal stability.[8]

  • Reduces analyte-column interactions, leading to sharper, more symmetrical peaks.

  • Improves sensitivity and reproducibility.[16]

Protocol: Silylation Derivatization
  • Pipette 100 µL of each standard solution and sample solution into separate 2 mL autosampler vials.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to each vial.

  • Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vials to cool to room temperature before placing them in the GC autosampler.

Protocol: GC-MS Instrumental Conditions
Parameter Condition Justification
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity phase offering excellent separation for a wide range of compounds.
Inlet Temperature 280°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injection Volume 1 µLStandard volume for quantitative GC analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100°C (hold 2 min), ramp to 250°C @ 15°C/min, hold 5 minOptimized temperature program to separate the analyte from potential impurities.
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and selectivity for confident peak identification.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique providing reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantification by monitoring characteristic ions.
SIM Ions To be determined from a full scan of the derivatized standard. Likely ions would include the molecular ion and major fragments.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh & Dissolve Reference Standard P2 Prepare Serial Dilutions P1->P2 D1 Aliquot to Vial P2->D1 P3 Weigh & Dissolve Sample P4 Filter Sample P3->P4 P4->D1 D2 Add BSTFA + 1% TMCS D1->D2 D3 Heat at 70°C D2->D3 A1 Inject Sample D3->A1 A2 GC Separation (DB-5ms) A1->A2 A3 MS Detection (SIM Mode) A2->A3 DP1 Peak Integration A3->DP1 DP2 Calibration Curve Construction DP1->DP2 DP3 Quantify Analyte DP2->DP3

Caption: Workflow for GC-MS quantification of this compound.

Method 2: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

This method is suitable for samples that may contain non-volatile impurities or when GC is not available. Since the analyte lacks a UV chromophore, a universal detector is required. The Charged Aerosol Detector (CAD) offers near-uniform response for non-volatile compounds, making it an excellent choice for quantification without a reference standard for every impurity.[9][10][11][12] A Refractive Index (RI) detector could also be used but is generally less sensitive and incompatible with gradient elution.[17][18][19]

Principle of Charged Aerosol Detection

The HPLC eluent is first nebulized, and the resulting droplets are dried to form analyte particles. These particles are then charged by a corona discharge and detected by an electrometer. The signal is proportional to the mass of the non-volatile analyte, providing a consistent response factor for compounds of similar structure.[11][12]

Protocol: HPLC-CAD Instrumental Conditions
Parameter Condition Justification
HPLC System Waters ACQUITY Arc or equivalentRobust system capable of handling reversed-phase separations.
Column C18, 150 mm x 4.6 mm, 3.5 µmA versatile reversed-phase column for separating moderately polar compounds.
Mobile Phase A WaterAqueous component for reversed-phase chromatography.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% BGradient elution ensures separation of the main analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard injection volume for quantitative analysis.
Detector Charged Aerosol Detector (CAD)Universal detection for non-chromophoric analytes.[10][11]
Nebulizer Temp. 35°COptimized for efficient solvent evaporation without analyte degradation.
Gas Nitrogen @ 35 psiStandard gas for nebulization and charging.

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method must be validated to prove it is fit for its intended purpose. The following parameters should be assessed for both the GC-MS and HPLC-CAD methods.[1][2][14]

Validation_Pyramid cluster_validation ICH Q2(R2) Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Range Range Linearity->Range Robustness Robustness Linearity->Robustness LOD Detection Limit (LOD) Range->LOD LOQ Quantitation Limit (LOQ) Range->LOQ Accuracy->Range Accuracy->Robustness Precision->Range Precision->Robustness

References

The Emerging Role of Methyl 2-(3-hydroxycyclohexyl)acetate in Modern Fragrance Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As the landscape of fragrance creation continually evolves, the demand for novel molecules with unique olfactory profiles and enhanced performance characteristics is paramount. Methyl 2-(3-hydroxycyclohexyl)acetate (CAS No. 86576-86-5) has emerged as a compound of significant interest to perfumers and formulation scientists.[1][2] This technical guide provides a comprehensive overview of its chemical properties, olfactory character, and application protocols for its effective use in a variety of fragrance formulations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful incorporation into fragrance concentrates and finished products.

PropertyValueSource
Molecular Formula C₉H₁₆O₃PubChem[1]
Molecular Weight 172.22 g/mol PubChem[1]
CAS Number 86576-86-5PubChem[1]
Appearance Colorless to pale yellow liquid (presumed)Industry Analogue
Odor Pleasant, mild, slightly sweetMySkinRecipes[2]

Olfactory Profile and Application

This compound possesses a nuanced and versatile olfactory profile, characterized by a pleasant, mild, and slightly sweet aroma.[2] Its utility in fragrance formulations is multifaceted, serving not only as a primary scent component but also as an intermediate in the synthesis of other perfumery compounds.[2] The cyclohexyl moiety contributes to a rounded and more natural-smelling aromatic character.[2]

Olfactory Evaluation Protocol

A standardized olfactory evaluation is critical for understanding the character of this compound and its behavior over time.

Objective: To characterize the olfactory profile of this compound from initial impact to final dry-down.

Materials:

  • This compound

  • Standard fragrance testing blotters (smelling strips)

  • Odor-free environment

Procedure:

  • Dip a clean, fragrance-free blotter into the neat this compound to a depth of approximately 1 cm.

  • Remove the blotter and allow any excess to drip off.

  • Wave the blotter approximately 6 inches from the nose and inhale gently.

  • Record the initial olfactory impressions (top notes).

  • Allow the blotter to air-dry and evaluate the scent at regular intervals (e.g., 5 minutes, 30 minutes, 1 hour, 4 hours, 24 hours).

  • Document the evolution of the fragrance, noting any changes in character and the emergence of middle and base notes.

Application in Fragrance Formulations

The stability and scent-enhancing properties of this compound make it a valuable ingredient for a range of product applications, including fine fragrances, soaps, and detergents.[2]

Recommended Inclusion Levels (as a starting point):

ApplicationRecommended Level (% in concentrate)
Fine Fragrance (Eau de Parfum)0.1 - 2.0%
Personal Care (Lotions, Creams)0.2 - 1.5%
Hair Care (Shampoos, Conditioners)0.3 - 1.0%
Soap Bars0.5 - 2.5%
Liquid Detergents0.1 - 0.8%

Stability and Compatibility

Preliminary data suggests that this compound exhibits good stability, a desirable characteristic for enhancing scent longevity in finished products.[2] However, comprehensive stability testing in various product bases is essential to ensure product integrity.

Protocol for Accelerated Stability Testing

Objective: To assess the stability of this compound in a representative cosmetic base under accelerated conditions.

Materials:

  • This compound

  • Selected cosmetic base (e.g., a simple lotion or shampoo base)

  • Oven capable of maintaining 40°C ± 2°C

  • pH meter

  • Viscometer

  • Glass storage containers

Procedure:

  • Prepare two samples of the cosmetic base: one with a specific concentration of this compound and a control sample without.

  • Measure and record the initial pH, viscosity, color, and odor of both samples.

  • Store the samples in sealed glass containers at 40°C.

  • At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove the samples from the oven and allow them to equilibrate to room temperature.

  • Evaluate and record the pH, viscosity, color, and odor of each sample, comparing the test sample to the control.

Safety and Regulatory Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this material. It is recommended to work in a well-ventilated area. For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis

While specific synthesis routes for this compound are not widely published in readily available literature, a plausible synthetic pathway can be extrapolated from known organic chemistry principles. A potential route could involve the esterification of 2-(3-hydroxycyclohexyl)acetic acid with methanol in the presence of an acid catalyst. The precursor acid could potentially be synthesized through the hydrolysis of the corresponding nitrile, which in turn could be formed from a suitable halogenated cyclohexane derivative.

Diagrams

G Workflow for Olfactory Evaluation A Prepare Materials: - this compound - Fragrance Blotters B Dip Blotter into Compound A->B C Evaluate Initial Impression (Top Notes) B->C D Air-Dry Blotter C->D E Evaluate at Timed Intervals (5 min, 30 min, 1 hr, 4 hr, 24 hr) D->E F Document Olfactory Evolution (Middle and Base Notes) E->F

Caption: Olfactory Evaluation Workflow

G Accelerated Stability Testing Protocol A Prepare Samples: - Cosmetic Base with Compound - Control Base B Measure Initial Properties: - pH - Viscosity - Color - Odor A->B C Store at 40°C B->C D Evaluate at Intervals (1, 2, 4, 8, 12 weeks) C->D E Compare Test Sample to Control D->E F Analyze Data and Conclude Stability E->F

Caption: Stability Testing Workflow

References

Protocol for the Selective Oxidation of Methyl 2-(3-hydroxycyclohexyl)acetate to Methyl 2-(3-oxocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals and fine chemicals. This application note provides a detailed guide for the selective oxidation of Methyl 2-(3-hydroxycyclohexyl)acetate to its corresponding ketone, Methyl 2-(3-oxocyclohexyl)acetate. The presence of a methyl ester functionality in the substrate necessitates the use of mild and chemoselective oxidation protocols to prevent unwanted side reactions such as hydrolysis or epimerization.[1] This document will explore several robust methods, elucidating the mechanistic rationale behind each and offering detailed, step-by-step protocols suitable for research and development laboratories. The primary focus will be on methods that ensure high yield and purity of the target β-keto ester, a valuable synthetic intermediate.[2][3]

Understanding the Chemistry: The Imperative of Chemoselectivity

The principal challenge in the oxidation of this compound lies in targeting the secondary alcohol without affecting the ester group. Strong oxidizing agents or harsh pH conditions can lead to the hydrolysis of the ester, yielding the corresponding carboxylic acid and methanol.[4][5][6][7] Therefore, the selection of an appropriate oxidizing agent and reaction conditions is critical for a successful and clean transformation. The methods detailed below are chosen for their established mildness and high degree of functional group tolerance.[8][9]

Comparative Overview of Recommended Oxidation Protocols

Several methods are well-suited for the selective oxidation of this compound. The choice of a specific protocol may depend on factors such as scale, available reagents, and desired work-up procedure. Below is a comparative summary of the recommended methods.

Protocol Oxidizing System Typical Reaction Time Temperature Key Advantages Potential Considerations
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine1-3 hours-78 °C to rtHigh yields, mild conditions, avoids heavy metals.[10][11]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[10]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)1-4 hoursRoom TemperatureMild, neutral pH, high chemoselectivity, easy work-up.[12][13][14]DMP is shock-sensitive and relatively expensive.[15]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)2-6 hours0 °C to rtCatalytic, environmentally benign co-oxidant, mild conditions.[16][17][18]Reaction rate can be sensitive to pH; potential for over-oxidation if not controlled.[19]

Detailed Experimental Protocols

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the oxidizing species. A hindered non-nucleophilic base, such as triethylamine, is then used to promote the elimination reaction that yields the ketone.[10][11] This method is highly effective and generally provides clean reactions with straightforward purification.

Reaction Scheme:

Step-by-Step Protocol:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cooled to -78 °C (a dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for 15 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 2-(3-oxocyclohexyl)acetate.[14][20]

Mechanism of Swern Oxidation:

The mechanism involves the initial activation of DMSO with oxalyl chloride, followed by reaction with the alcohol to form an alkoxysulfonium salt. Deprotonation by triethylamine generates a sulfur ylide, which undergoes an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[14]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane or DMP), for the mild and selective oxidation of alcohols.[12][13] This method is particularly advantageous due to its neutral reaction conditions and simple work-up.[12][15]

Reaction Scheme:

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Separate the layers, and extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.[9]

Mechanism of Dess-Martin Oxidation:

The alcohol displaces an acetate group on the hypervalent iodine center of DMP. An intramolecular proton transfer, facilitated by the acetate ion, leads to the formation of the ketone, acetic acid, and a reduced iodine species.[9]

Protocol 3: TEMPO-Catalyzed Oxidation

This method utilizes the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[16][17] This system is attractive from a green chemistry perspective due to the use of a catalyst and an inexpensive, environmentally friendly terminal oxidant.

Reaction Scheme:

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

  • Add a catalytic amount of TEMPO (e.g., 0.01-0.05 equivalents).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (household bleach, typically 5-8%, 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product via flash column chromatography.[17][21]

Visualization of the Oxidation Workflow

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification cluster_product Final Product Start Dissolve Substrate (this compound) in appropriate solvent Mix Combine Substrate and Oxidizing Agent under controlled temperature Start->Mix Reagent Prepare Oxidizing Agent (e.g., Swern, DMP, TEMPO/NaOCl) Reagent->Mix React Stir for specified time Mix->React Monitor Monitor reaction progress by TLC React->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure Methyl 2-(3-oxocyclohexyl)acetate Purify->Product

Caption: A generalized workflow for the oxidation of this compound.

Mechanistic Diagram: Swern Oxidation

Swern_Mechanism reagents (COCl)2 Oxalyl Chloride DMSO Dimethyl Sulfoxide R2CHOH Secondary Alcohol Et3N Triethylamine dmso (CH3)2S=O DMSO oxalyl Cl-C(=O)-C(=O)-Cl Oxalyl Chloride dmso:f0->oxalyl:f0 Nucleophilic Attack activated_dmso (CH3)2S+-Cl Electrophilic Sulfur Species oxalyl->activated_dmso  -CO, -CO2, -Cl- alcohol R2CHOH Alcohol alkoxysulfonium R2CH-O-S+(CH3)2 Alkoxysulfonium Salt alcohol:f0->alkoxysulfonium:f0 ylide R2CH-O-S+(CH3)(CH2-) Sulfur Ylide alkoxysulfonium:f0->ylide:f0  + Et3N  - Et3NH+ ketone R2C=O Ketone ylide:f0->ketone:f0 Intramolecular Elimination dms (CH3)2S Dimethyl Sulfide ylide:f0->dms:f0

Caption: Simplified mechanism of the Swern Oxidation.

Safety and Handling

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic; handle in a fume hood. The reaction generates carbon monoxide gas. Dimethyl sulfide is volatile and has a strong, unpleasant odor.

  • Dess-Martin Periodinane: DMP is potentially explosive upon impact or heating; handle with care and avoid grinding.

  • TEMPO/Bleach: Sodium hypochlorite is corrosive. The reaction can be exothermic; ensure proper temperature control.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The selective oxidation of this compound can be effectively achieved using several mild and reliable methods. The Swern and Dess-Martin oxidations offer excellent chemoselectivity and high yields, with the choice between them often depending on the scale and available equipment. TEMPO-catalyzed oxidation presents a greener alternative, though it may require more careful control of reaction conditions to prevent side reactions. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently synthesize Methyl 2-(3-oxocyclohexyl)acetate, a key building block for further chemical transformations.

References

Application Notes and Protocols for the GC-MS Analysis of Methyl 2-(3-hydroxycyclohexyl)acetate via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Analytical Challenges for Methyl 2-(3-hydroxycyclohexyl)acetate

This compound is a bifunctional molecule featuring a secondary alcohol and a methyl ester. While seemingly straightforward, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hampered by the polar hydroxyl group. This functional group can lead to poor peak shape, decreased volatility, and potential thermal degradation in the GC inlet and column.[1] To mitigate these issues and ensure robust, reproducible analysis, chemical derivatization is an essential prerequisite.[2]

This technical guide provides a comprehensive overview and detailed protocols for two common and effective derivatization techniques for this compound: Silylation and Acylation . The choice between these methods will depend on the specific analytical requirements, available reagents, and laboratory workflow.

The Rationale for Derivatization

The primary goal of derivatization in this context is to replace the active hydrogen of the hydroxyl group with a non-polar, thermally stable moiety.[2] This chemical modification achieves several critical objectives:

  • Increased Volatility: By masking the polar -OH group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in the analyte's vapor pressure and allowing it to be readily volatilized for GC analysis.[3]

  • Improved Peak Shape: Derivatization reduces the analyte's interaction with active sites on the GC column, resulting in sharper, more symmetrical peaks and improved chromatographic resolution.

  • Enhanced Thermal Stability: The resulting derivatives are generally more resistant to thermal degradation in the high-temperature environment of the GC inlet and column.[4]

  • Characteristic Mass Spectra: The derivatizing group introduces specific fragmentation patterns in the mass spectrum, which can aid in structural elucidation and confirmation of the analyte's identity.[5]

Protocol 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a widely used derivatization technique that replaces the active hydrogen with a trimethylsilyl (TMS) group.[3] BSTFA is a powerful silylating reagent that reacts readily with alcohols to form TMS ethers.[6]

Causality of Experimental Choices:
  • BSTFA as the Reagent: BSTFA is chosen for its high reactivity and the volatile nature of its byproducts, which do not interfere with the chromatography.[6]

  • Pyridine as a Catalyst: While not always essential for primary and secondary alcohols, the addition of a small amount of pyridine can act as a catalyst and a scavenger for the reaction byproduct, driving the reaction to completion, especially if trace amounts of moisture are present.

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Therefore, all solvents and glassware must be anhydrous to prevent reagent hydrolysis and ensure complete derivatization of the analyte.[1]

  • Heating: Gentle heating accelerates the reaction rate, ensuring complete derivatization in a reasonable timeframe.

Experimental Protocol: Silylation of this compound

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Anhydrous Pyridine

  • Anhydrous Ethyl Acetate (or other suitable aprotic solvent)

  • GC vials with caps and septa

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL GC vial.

  • Dissolution: Add 500 µL of anhydrous ethyl acetate to the vial and vortex to dissolve the sample completely.

  • Reagent Addition: Using a dry microsyringe, add 100 µL of BSTFA (with 1% TMCS, if desired) and 10 µL of anhydrous pyridine to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typically appropriate.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the introduction of an acyl group, in this case, a trifluoroacetyl group, to the hydroxyl moiety. TFAA is a highly reactive acylation reagent that forms stable trifluoroacetyl esters.

Causality of Experimental Choices:
  • TFAA as the Reagent: TFAA is a potent acylation agent that reacts rapidly with alcohols. The resulting trifluoroacetylated derivative is highly volatile and exhibits excellent chromatographic properties.

  • Pyridine or Triethylamine (TEA) as a Catalyst/Acid Scavenger: The acylation reaction produces trifluoroacetic acid as a byproduct. A base like pyridine or TEA is crucial to neutralize this acid, driving the reaction to completion and preventing potential degradation of the GC column.

  • Anhydrous Conditions: Similar to silylation, acylation reagents are moisture-sensitive. The use of anhydrous solvents and reagents is critical for successful derivatization.

  • Heating: Moderate heating is often employed to ensure a rapid and complete reaction.

Experimental Protocol: Acylation of this compound

Materials:

  • This compound

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Ethyl Acetate (or other suitable aprotic solvent)

  • GC vials with caps and septa

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL GC vial.

  • Dissolution: Add 500 µL of anhydrous ethyl acetate to the vial and vortex to dissolve the sample completely.

  • Reagent Addition: In a well-ventilated fume hood, add 50 µL of anhydrous pyridine or TEA, followed by 100 µL of TFAA to the vial. Caution: TFAA is corrosive and reacts vigorously with water.

  • Reaction: Tightly cap the vial and heat at 50-60°C for 20 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Work-up (Optional but Recommended): To remove excess reagent and the acid byproduct, add 1 mL of distilled water to the vial, vortex, and allow the layers to separate. Carefully transfer the upper organic layer to a new GC vial for analysis. This step helps to prolong the life of the GC column.

  • Analysis: Inject 1 µL of the organic layer into the GC-MS system.

Data Presentation and Expected Outcomes

The derivatization of this compound will result in a significant shift in its retention time and a predictable increase in its molecular weight.

ParameterUnderivatized AnalyteSilylated Derivative (TMS)Acylated Derivative (TFA)
Molecular Weight ( g/mol ) 172.22244.38268.22
Mass Increase (amu) N/A+72+96
Expected Retention Time Broad, tailing peakShorter retention time, sharp peakShorter retention time, sharp peak
Key Diagnostic Ions (m/z) N/AM-15 (loss of CH₃), 73 (Si(CH₃)₃)M-CF₃, M-COCF₃, 69 (CF₃)

Visualization of Experimental Workflows

Silylation Workflow

silylation_workflow cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction start Weigh Analyte dissolve Dissolve in Anhydrous Solvent start->dissolve add_bstfa Add BSTFA (+/- 1% TMCS) dissolve->add_bstfa add_pyridine Add Pyridine add_bstfa->add_pyridine heat Heat at 60-70°C for 30 min add_pyridine->heat cool Cool to Room Temp heat->cool gcms GC-MS Analysis cool->gcms

Caption: Silylation workflow for this compound.

Acylation Workflow

acylation_workflow cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Work-up start Weigh Analyte dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Pyridine/TEA dissolve->add_base add_tfaa Add TFAA add_base->add_tfaa heat Heat at 50-60°C for 20 min add_tfaa->heat cool Cool to Room Temp heat->cool workup Optional Water Wash cool->workup gcms GC-MS Analysis workup->gcms

Caption: Acylation workflow for this compound.

Conclusion

The derivatization of this compound by either silylation with BSTFA or acylation with TFAA is a critical step for reliable GC-MS analysis. Both methods effectively increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance. The choice of method will depend on the specific laboratory context, but both protocols provided herein offer a robust starting point for method development. Proper attention to anhydrous conditions is paramount for the success of either derivatization strategy.

References

Application Notes and Protocols for Methyl 2-(3-hydroxycyclohexyl)acetate in Perfumery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 2-(3-hydroxycyclohexyl)acetate as a versatile intermediate in the perfumery industry. These notes detail the synthesis, characterization, odor profile, and subsequent chemical modifications of this compound, emphasizing the causality behind experimental choices and providing robust, self-validating protocols. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Role of Cyclohexyl Esters in Modern Fragrance Creation

The fragrance industry is in a perpetual quest for novel molecules that can impart unique and memorable scents, while also offering stability and versatility in various formulations. Cyclohexanol and its derivatives, particularly esters, have long been valued for their diverse olfactory properties, ranging from fruity and floral to woody and camphoraceous notes.[1] The alicyclic ring of cyclohexyl esters contributes to a more natural and rounded aroma compared to their purely aliphatic or aromatic counterparts.

This compound (CAS No. 86576-86-5) is a bifunctional molecule of significant interest in this context.[2][3] Its structure, featuring a hydroxyl group and an ester moiety on a cyclohexane ring, makes it not only a fragrance ingredient in its own right but also a valuable intermediate for the synthesis of a wide array of other perfumery compounds.[4] This guide will elucidate the synthesis of this compound and explore its potential as a precursor for further chemical transformations in fragrance development.

Physicochemical and Olfactory Properties

A thorough understanding of the physical, chemical, and olfactory properties of a fragrance ingredient is paramount for its effective application.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for predicting its behavior in formulations and for its purification and characterization.

PropertyValueSource
Molecular Formula C₉H₁₆O₃[2][3]
Molecular Weight 172.22 g/mol [2][3]
CAS Number 86576-86-5[2][3]
Appearance Light yellow oil (crude)[2]
Purity ≥95% (commercially available)[4]
Olfactory Profile

This compound possesses a pleasant, mild, and slightly sweet odor.[4] Its fragrance can be further characterized by the following notes:

  • Primary Notes: A soft, fruity character, reminiscent of pear and apple, with a subtle honeyed sweetness.[5][6]

  • Secondary Notes: A clean, slightly floral undertone that adds a touch of elegance.

  • Base Notes: A faint, woody nuance that provides depth and longevity to the scent.

The cyclohexyl backbone is crucial in imparting a more natural and less sharp aroma compared to simpler fruity esters.[4] This makes it an excellent component for adding a gentle, sweetening effect to a variety of fragrance compositions, from fine perfumes to personal care products.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, starting from the commercially available Methyl 2-(3-oxocyclohexyl)acetate. This ketone precursor can be synthesized via several routes, including the hydrogenation of the corresponding phenol derivative.

Synthesis Pathway Overview

The overall synthetic pathway is illustrated in the following diagram:

G cluster_0 Step 1: Hydrogenation (Conceptual) cluster_1 Step 2: Reduction Methyl_3_hydroxyphenylacetate Methyl 2-(3-hydroxyphenyl)acetate Methyl_3_oxocyclohexylacetate Methyl 2-(3-oxocyclohexyl)acetate Methyl_3_hydroxyphenylacetate->Methyl_3_oxocyclohexylacetate H₂, Catalyst (e.g., Pd/C) Solvent (e.g., DCE) Methyl_3_oxocyclohexylacetate_2 Methyl 2-(3-oxocyclohexyl)acetate Methyl_3_hydroxycyclohexylacetate This compound Methyl_3_oxocyclohexylacetate_2->Methyl_3_hydroxycyclohexylacetate NaBH₄ THF/Ethanol

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of Methyl 2-(3-oxocyclohexyl)acetate

This protocol is adapted from a documented synthesis and provides a reliable method for the preparation of this compound.[2]

Materials:

  • Methyl 2-(3-oxocyclohexyl)acetate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 2-(3-oxocyclohexyl)acetate (1.0 eq) in a 1:1 mixture of anhydrous THF and anhydrous ethanol.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a light yellow oil.[2]

  • Purification (Optional): The crude product can be further purified by flash column chromatography on silica gel if a higher purity is required.

Causality of Experimental Choices:

  • Solvent System: The use of a THF/ethanol mixture provides good solubility for both the substrate and the reducing agent. Ethanol also acts as a proton source for the workup.

  • Temperature Control: The initial cooling to 0-5 °C is crucial to control the exothermic reaction and prevent side reactions.

  • Sodium Borohydride: NaBH₄ is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the ester functionality.[7]

  • Quenching: The addition of saturated NaHCO₃ neutralizes any remaining borohydride and hydrolyzes the borate esters formed during the reaction.

This compound as a Perfumery Intermediate

The true value of this compound in perfumery lies in its potential as a versatile intermediate. Both the hydroxyl and the ester groups can be chemically modified to create a range of new fragrance molecules with diverse olfactory profiles.

Esterification and Transesterification Reactions

The hydroxyl group of this compound can be esterified with various carboxylic acids or their derivatives to produce a library of novel diesters. Similarly, the methyl ester can undergo transesterification with other alcohols.[8][9]

G cluster_0 Esterification cluster_1 Transesterification MHA This compound Diester Novel Diester Fragrance MHA->Diester R-COOH, Acid Catalyst New_Ester New Hydroxy-Ester Fragrance MHA->New_Ester R'-OH, Catalyst (Acid or Base)

Caption: Reactions of this compound.

Protocol for Transesterification with Benzyl Alcohol:

This protocol describes a general procedure for the acid-catalyzed transesterification of this compound to produce Benzyl 2-(3-hydroxycyclohexyl)acetate, a hypothetical fragrance molecule with potentially more pronounced floral and balsamic notes.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (large excess, acts as solvent and reactant)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.05 eq)

  • Toluene (for azeotropic removal of methanol)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, a large excess of benzyl alcohol, a catalytic amount of p-TSA, and toluene.

  • Azeotropic Distillation: Heat the mixture to reflux. Methanol, a byproduct of the reaction, will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of methanol collected. The reaction is complete when no more methanol is formed.

  • Workup: Cool the reaction mixture and wash with sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzyl alcohol and toluene under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Oxidation to Ketone Derivatives

The secondary alcohol group can be oxidized to a ketone, yielding Methyl 2-(3-oxocyclohexyl)acetate. This ketone can then serve as a precursor for a variety of other reactions, such as the synthesis of oximes or other derivatives with potentially interesting odor profiles.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
  • ¹H NMR: Expected signals would include a multiplet for the proton on the carbon bearing the hydroxyl group, multiplets for the other cyclohexyl protons, a singlet for the methyl ester protons, and a doublet or multiplet for the protons alpha to the ester carbonyl.

  • ¹³C NMR: Expected signals would include a peak for the ester carbonyl carbon, a peak for the carbon bearing the hydroxyl group, several peaks in the aliphatic region for the cyclohexyl ring carbons, and a peak for the methyl ester carbon.

  • IR Spectroscopy: Key stretches would be a broad peak for the O-H group (around 3400 cm⁻¹), a strong peak for the C=O of the ester (around 1735 cm⁻¹), and C-H stretching peaks in the 2800-3000 cm⁻¹ region.

  • Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) would be expected at m/z = 172.22. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and water (-H₂O). GC-MS is also an excellent tool for assessing the purity and isomeric ratio of the product.[10][11][12]

Purity Assessment

The purity of the synthesized compound should be assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID). The peak area percentage can be used to determine the purity of the final product.

Conclusion

This compound is a valuable molecule in the perfumer's palette, offering a mild, sweet, and fruity aroma. More importantly, its bifunctional nature makes it a highly versatile intermediate for the synthesis of a wide range of novel fragrance ingredients. The protocols and application notes provided in this guide offer a solid foundation for researchers and perfumers to explore the full potential of this and related cyclohexyl esters in the creation of new and innovative fragrances. The synthetic routes are robust and utilize common laboratory reagents and techniques, making them accessible for both academic and industrial research.

References

Synthesis of Bioactive Molecules from Methyl 2-(3-hydroxycyclohexyl)acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Cyclohexane Scaffold

Methyl 2-(3-hydroxycyclohexyl)acetate is a valuable and versatile starting material in medicinal chemistry and drug discovery.[1] Its cyclohexane core is a common motif in a variety of biologically active compounds, offering a desirable three-dimensional structure that can effectively probe the binding pockets of pharmacological targets. The presence of two distinct functional groups—a secondary alcohol and a methyl ester—provides orthogonal handles for a wide range of chemical transformations. This allows for the systematic and efficient synthesis of diverse molecular libraries for screening and lead optimization.

This guide provides detailed application notes and protocols for the synthesis of several classes of bioactive molecules starting from this compound. We will explore synthetic pathways to potential analgesic, anti-inflammatory, and antimicrobial agents, grounded in established chemical principles and supported by authoritative literature. Each section will detail the strategic considerations behind the synthetic design and provide step-by-step protocols for key transformations.

Strategic Overview: Functional Group Transformations

The synthetic utility of this compound lies in the selective manipulation of its hydroxyl and ester functionalities. The following diagram illustrates the primary transformations that can be employed to access a variety of bioactive scaffolds.

G start This compound oxidation Oxidation start->oxidation [O] amination Reductive Amination / Mitsunobu Reaction start->amination 1. [O] 2. R2NH, [H] lactonization Lactonization start->lactonization H+ or Base ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis LiOH or NaOH ketone Methyl 2-(3-oxocyclohexyl)acetate oxidation->ketone amino_acid_analog Amino Acid Analogues (e.g., Gabapentin-like) amination->amino_acid_analog lactone Bioactive Lactones (Antimicrobial/Antifeedant) lactonization->lactone amide Amide Coupling ester_hydrolysis->amide R2NH, Coupling Agent acid 2-(3-hydroxycyclohexyl)acetic acid ester_hydrolysis->acid amide_deriv Amide Derivatives (Analgesics/Anti-inflammatories) amide->amide_deriv ketone->amination acid->amide

Caption: Key synthetic transformations of this compound.

Part 1: Synthesis of Gabapentin Analogues as Potential Neuromodulators

Gabapentin, a gamma-aminobutyric acid (GABA) analogue, is a widely used anticonvulsant and analgesic. Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. The synthesis of novel gabapentin analogues from this compound offers a promising avenue for the discovery of new neuromodulatory agents with potentially improved pharmacological profiles.

Synthetic Strategy

The key transformation in this synthetic route is the conversion of the hydroxyl group of the starting material into an amino group. This can be achieved through a two-step sequence involving oxidation of the alcohol to a ketone, followed by reductive amination. The resulting amino acid can then be isolated as its hydrochloride salt.

G cluster_0 Synthesis of Gabapentin Analogue A This compound B Oxidation (e.g., PCC or Swern) A->B C Methyl 2-(3-oxocyclohexyl)acetate B->C D Reductive Amination (NH4OAc, NaBH3CN) C->D E Methyl 2-(3-aminocyclohexyl)acetate D->E F Acid Hydrolysis (HCl) E->F G 2-(3-aminocyclohexyl)acetic acid (Gabapentin Analogue) F->G

Caption: Workflow for the synthesis of a Gabapentin analogue.

Protocol 1: Oxidation of this compound

Rationale: The oxidation of the secondary alcohol to a ketone is a critical first step. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, offering good yields and straightforward workup. Milder, non-chromium-based methods like Swern or Dess-Martin periodinane (DMP) oxidation can also be employed, especially for substrates with sensitive functional groups.[2]

Reagent/MaterialFormulaMolecular Wt.Amount (for 1g scale)Molar Eq.
This compoundC9H16O3172.22 g/mol 1.00 g1.0
Pyridinium Chlorochromate (PCC)C5H6ClCrNO3215.56 g/mol 1.88 g1.5
Dichloromethane (DCM)CH2Cl284.93 g/mol 20 mL-
Celite®--2 g-

Procedure:

  • To a stirred suspension of PCC (1.88 g, 8.72 mmol) and Celite® (2 g) in dichloromethane (20 mL) in a round-bottom flask, add a solution of this compound (1.00 g, 5.81 mmol) in dichloromethane (5 mL) dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel.

  • Wash the filter cake with additional diethyl ether (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-(3-oxocyclohexyl)acetate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to obtain the pure ketone.

Protocol 2: Reductive Amination to Form the Amino Ester

Rationale: Reductive amination is a robust method for the formation of amines from ketones. The use of ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent is a common and effective combination.

Reagent/MaterialFormulaMolecular Wt.Amount (for 1g scale)Molar Eq.
Methyl 2-(3-oxocyclohexyl)acetateC9H14O3170.20 g/mol 1.00 g1.0
Ammonium AcetateC2H7NO277.08 g/mol 4.53 g10.0
Sodium CyanoborohydrideNaBH3CN62.84 g/mol 0.44 g1.2
MethanolCH4O32.04 g/mol 25 mL-

Procedure:

  • Dissolve Methyl 2-(3-oxocyclohexyl)acetate (1.00 g, 5.88 mmol) and ammonium acetate (4.53 g, 58.8 mmol) in methanol (25 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (0.44 g, 7.05 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted ketone.

  • Basify the aqueous layer to pH ~10 with 2 M NaOH and extract with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-(3-aminocyclohexyl)acetate.

Part 2: Synthesis of Bioactive Lactones with Antimicrobial and Antifeedant Properties

Lactones derived from cyclohexane scaffolds have demonstrated interesting biological activities, including antimicrobial and antifeedant properties.[3][4][5][6] The synthesis of such lactones from this compound can be achieved through an intramolecular cyclization reaction.

Synthetic Strategy

The formation of the lactone involves an intramolecular transesterification reaction, where the hydroxyl group attacks the ester carbonyl. This reaction can be catalyzed by either acid or base. The resulting bicyclic lactone can then be evaluated for its biological activity.

G cluster_1 Synthesis of Bioactive Lactone A This compound B Acid or Base Catalysis (e.g., p-TsOH or NaH) A->B C Bicyclic Lactone B->C

Caption: Workflow for the synthesis of a bicyclic lactone.

Protocol 3: Acid-Catalyzed Lactonization

Rationale: Para-toluenesulfonic acid (p-TsOH) is a common and effective acid catalyst for promoting lactonization. The reaction is typically carried out in a non-polar solvent with azeotropic removal of methanol to drive the equilibrium towards the product.

Reagent/MaterialFormulaMolecular Wt.Amount (for 1g scale)Molar Eq.
This compoundC9H16O3172.22 g/mol 1.00 g1.0
p-Toluenesulfonic acid monohydrateC7H10O4S190.22 g/mol 0.11 g0.1
TolueneC7H892.14 g/mol 30 mL-

Procedure:

  • To a solution of this compound (1.00 g, 5.81 mmol) in toluene (30 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add p-toluenesulfonic acid monohydrate (0.11 g, 0.58 mmol).

  • Heat the reaction mixture to reflux and collect the methanol-toluene azeotrope in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to obtain the pure bicyclic lactone.

Part 3: Synthesis of Tramadol-like Analgesics

Tramadol is a centrally acting analgesic with a dual mechanism of action. Its core structure features a substituted cyclohexanol ring. While the direct synthesis of Tramadol from this compound is not straightforward, the starting material can be used to generate analogues with potential analgesic activity.

Synthetic Strategy

A plausible synthetic route involves the initial oxidation of the alcohol to a ketone, as described in Protocol 1. The resulting ketone can then undergo a Grignard reaction with an appropriate aryl magnesium bromide, followed by further functional group manipulations to introduce the required amine functionality, mirroring established Tramadol synthesis pathways.[7][8][9]

G cluster_2 Synthesis of Tramadol Analogue Precursor A This compound B Oxidation (Protocol 1) A->B C Methyl 2-(3-oxocyclohexyl)acetate B->C D Grignard Reaction (3-methoxyphenylmagnesium bromide) C->D E Tertiary Alcohol Intermediate D->E

Caption: Initial steps for the synthesis of a Tramadol analogue precursor.

Protocol 4: Grignard Reaction with Methyl 2-(3-oxocyclohexyl)acetate

Rationale: The Grignard reaction is a powerful tool for carbon-carbon bond formation. The addition of an aryl magnesium bromide to the ketone will generate a tertiary alcohol, a key structural feature of Tramadol and its analogues.

Reagent/MaterialFormulaMolecular Wt.Amount (for 1g scale)Molar Eq.
Methyl 2-(3-oxocyclohexyl)acetateC9H14O3170.20 g/mol 1.00 g1.0
3-Methoxyphenylmagnesium bromideC7H7BrMgO207.34 g/mol (1.0 M in THF) 7.0 mL1.2
Anhydrous Tetrahydrofuran (THF)C4H8O72.11 g/mol 20 mL-

Procedure:

  • To a solution of Methyl 2-(3-oxocyclohexyl)acetate (1.00 g, 5.88 mmol) in anhydrous THF (20 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), cool the mixture to 0 °C.

  • Add the solution of 3-methoxyphenylmagnesium bromide (7.0 mL of a 1.0 M solution in THF, 7.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired tertiary alcohol.

Further Steps: The resulting tertiary alcohol can be further elaborated to introduce the dimethylaminomethyl side chain, characteristic of Tramadol, through a multi-step sequence that is beyond the scope of this introductory guide but is well-documented in the organic synthesis literature.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of potentially bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in pain management, neurological disorders, and infectious diseases. The strategic application of fundamental organic transformations to this scaffold opens up a vast chemical space for the discovery of new therapeutic agents.

References

Application Notes and Protocols: Acylation of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Acylation in Complex Molecule Synthesis

In the landscape of synthetic organic chemistry, the selective modification of functional groups is paramount. The acylation of alcohols to form esters is a fundamental transformation, serving not only as a crucial step in the synthesis of diverse target molecules but also as a widely employed strategy for the protection of hydroxyl groups.[1] Methyl 2-(3-hydroxycyclohexyl)acetate presents an interesting substrate, featuring a secondary alcohol on a cyclohexane ring, which can introduce stereochemical considerations and challenges related to steric hindrance. The successful and high-yielding acylation of this molecule is critical for its subsequent elaboration in various synthetic pathways, particularly in the development of novel therapeutics and functional materials.

This document provides a comprehensive guide to the acylation of this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols using common acylating agents, and provide insights into reaction optimization, troubleshooting, and characterization of the resulting acylated products.

Theoretical Background: Mechanistic Insights into Catalytic Acylation

The direct reaction of an alcohol with an acylating agent, such as an acid anhydride or acyl chloride, can be sluggish, especially with sterically hindered secondary alcohols. To facilitate this transformation, a catalyst is often employed. One of the most effective and widely used catalysts for this purpose is 4-(Dimethylamino)pyridine (DMAP).[1][2]

The consensus mechanism for DMAP-catalyzed acylation involves a two-step process.[1][3] Initially, the highly nucleophilic DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride), leading to the formation of a highly reactive N-acylpyridinium ion pair.[1] This intermediate is significantly more electrophilic than the starting anhydride. Subsequently, the alcohol, in this case, this compound, acts as a nucleophile, attacking the N-acylpyridinium intermediate. This step is typically the rate-determining step of the reaction.[3] The final ester product is formed along with the regeneration of the DMAP catalyst and the release of a proton, which is neutralized by a base, often a tertiary amine like triethylamine (NEt3), included in the reaction mixture.[1]

The use of a non-nucleophilic base like triethylamine is crucial to scavenge the acid byproduct (e.g., acetic acid) generated during the reaction, preventing the protonation of DMAP and ensuring its catalytic turnover.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the DMAP-catalyzed acylation of an alcohol.

DMAP_Catalysis AcylatingAgent Acylating Agent (e.g., Ac₂O) Acylpyridinium N-Acylpyridinium Intermediate AcylatingAgent->Acylpyridinium Reaction with DMAP DMAP DMAP DMAP->Acylpyridinium Alcohol This compound ReactionStep2 Nucleophilic Attack by Alcohol Alcohol->ReactionStep2 Base Base (e.g., NEt₃) ProtonatedBase Protonated Base Acylpyridinium->ReactionStep2 Ester Acylated Product ReactionStep2->Ester ReactionStep2->ProtonatedBase RegeneratedDMAP Regenerated DMAP ReactionStep2->RegeneratedDMAP RegeneratedDMAP->DMAP Enters next cycle

Caption: DMAP-catalyzed acylation workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acylation of this compound using common acylating agents.

Protocol 1: Acetylation using Acetic Anhydride and DMAP

This is a standard and highly efficient method for the acetylation of secondary alcohols.

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Sequentially add triethylamine (1.5 eq), 4-(dimethylamino)pyridine (0.1 eq), and acetic anhydride (1.2 eq). The order of addition can be critical; adding the anhydride last to the cooled solution of the alcohol, base, and catalyst is often preferred to control the initial exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(3-acetoxycyclohexyl)acetate.

Quantitative Data Summary:

ReagentMolar Eq.Purpose
This compound1.0Substrate
Acetic Anhydride1.2Acylating Agent
4-(Dimethylamino)pyridine (DMAP)0.1Nucleophilic Catalyst
Triethylamine (NEt₃)1.5Base (scavenges acidic byproduct)
Dichloromethane (DCM)-Anhydrous Solvent

Expected Yield: >90%

Protocol 2: Acylation using an Acyl Chloride and Pyridine

Acyl chlorides are more reactive than anhydrides and can be used for acylation, often with pyridine serving as both the catalyst and the base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Addition of Reagents: Cool the solution to 0 °C. Add anhydrous pyridine (2.0 eq) followed by the dropwise addition of the acyl chloride (1.1 eq). A precipitate of pyridinium hydrochloride may form.

  • Reaction and Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography as described in Protocol 1.

Quantitative Data Summary:

ReagentMolar Eq.Purpose
This compound1.0Substrate
Acyl Chloride1.1Acylating Agent
Pyridine2.0Catalyst and Base
Dichloromethane (DCM) / THF-Anhydrous Solvent

Expected Yield: 85-95%

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, a slight excess of the acylating agent and an extended reaction time may be necessary. Ensure all reagents and solvents are anhydrous, as water will consume the acylating agent.

  • Side Reactions: In the absence of a base, the acid generated can lead to side reactions, such as elimination, particularly with sensitive substrates. The use of a non-nucleophilic base is crucial. With DMAP catalysis, a side reaction can be the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea if the esterification is slow.[4]

  • Steric Hindrance: The cyclohexane ring can adopt various conformations, and the accessibility of the hydroxyl group may be influenced by its axial or equatorial position. Steric effects from both the alcohol and the anhydride can significantly impact reaction rates.[5] For particularly hindered substrates, a more reactive acylating agent or a more potent catalytic system might be required.

  • Purification Challenges: The urea byproduct from Steglich-type esterifications (using carbodiimides) can sometimes be challenging to remove.[4] The protocols described here using anhydrides or acyl chlorides generally offer cleaner reactions with easier purification.

Characterization of the Acylated Product

The successful synthesis of the acylated product, for instance, Methyl 2-(3-acetoxycyclohexyl)acetate, should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new singlet corresponding to the acetyl methyl protons (typically around δ 2.0 ppm) is a key indicator of successful acetylation. The proton on the carbon bearing the newly formed ester (the methine proton of the cyclohexyl ring) will typically shift downfield compared to its position in the starting alcohol.

    • ¹³C NMR: A new carbonyl signal for the ester will appear (around δ 170 ppm), and the signal for the carbon attached to the oxygen will shift downfield.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of the acylated compound.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band (around 3300-3500 cm⁻¹) from the starting alcohol and the appearance of a strong C=O stretching band for the ester (around 1735-1750 cm⁻¹) are characteristic.

Workflow Visualization

Acylation_Workflow Start Start: This compound Setup Reaction Setup: Dissolve in anhydrous solvent Start->Setup Reagents Add Base, Catalyst (DMAP), and Acylating Agent at 0°C Setup->Reagents Reaction Stir at Room Temperature Monitor by TLC/GC-MS Reagents->Reaction Workup Aqueous Workup: Quench, Extract, Wash Reaction->Workup Purification Dry and Concentrate Flash Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization End Pure Acylated Product Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. This compound is a valuable intermediate, and achieving a high yield of the desired product is critical for the efficiency of subsequent synthetic steps.

The most prevalent and scalable route to this compound is the catalytic hydrogenation of its aromatic precursor, Methyl 2-(3-hydroxyphenyl)acetate. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges, optimize reaction conditions, and troubleshoot potential issues to improve your synthetic yield.

Core Synthesis Pathway

The fundamental transformation involves the reduction of an aromatic ring to a cyclohexane ring while preserving the hydroxyl and methyl acetate functional groups.

cluster_main Synthesis of this compound SM Methyl 2-(3-hydroxyphenyl)acetate P This compound (cis/trans mixture) SM->P Catalytic Hydrogenation (H₂, Catalyst)

Caption: Overall reaction scheme for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Fundamentals & Optimization
Q1: What is the standard and most reliable method for synthesizing this compound?

The most common and industrially scalable method is the catalytic hydrogenation of Methyl 2-(3-hydroxyphenyl)acetate[1][2]. This reaction involves treating the aromatic starting material with hydrogen gas (H₂) in the presence of a metal catalyst. This process reduces the benzene ring to a cyclohexane ring.

The key challenge, and where yield is often lost, is in achieving high selectivity. The reaction must be controlled to prevent the reduction of the ester group or the hydrogenolysis (removal) of the hydroxyl group.

Q2: How do I select the most appropriate catalyst for this hydrogenation?

Catalyst selection is the most critical parameter for both conversion and selectivity. Noble metal catalysts are highly effective for phenolic hydrogenation, but non-noble metals can also be used.[3] The choice depends on the desired balance of activity, selectivity, cost, and sensitivity to reaction conditions.

CatalystSupportTypical LoadingKey Characteristics & Considerations
Palladium (Pd) Carbon (C)5-10 wt%High Activity: Generally provides good conversion rates under mild conditions.[4][5] Risk of Hydrogenolysis: Can sometimes lead to the undesired removal of the hydroxyl group, especially at higher temperatures.
Rhodium (Rh) Carbon (C) or Alumina (Al₂O₃)1-5 wt%Excellent Selectivity: Often favored for preserving the hydroxyl group and preventing over-reduction. May require slightly more forcing conditions than Palladium.
Ruthenium (Ru) Carbon (C) or Alumina (Al₂O₃)1-5 wt%High Activity for Aromatics: Very effective for ring saturation. Can be prone to reducing other functional groups if conditions are not optimized.[3]
Nickel (Ni) Raney Ni or SiO₂-Al₂O₃10-50 wt%Cost-Effective: A much cheaper alternative to noble metals. Requires Harsher Conditions: Typically needs higher temperatures and pressures, which can lead to more side products.[6]

Expert Insight: For initial trials, 5% Rh/C or 5% Pd/C are excellent starting points. Rhodium often provides a better selectivity profile for preserving the hydroxyl group in phenolic hydrogenations.

Q3: What are the optimal reaction conditions (pressure, temperature, solvent) to maximize yield?

These parameters are highly interdependent and must be optimized in conjunction with your chosen catalyst.

  • Hydrogen Pressure:

    • Range: Typically 50-500 psi (approx. 3.5 - 35 bar).

    • Causality: Higher pressure increases the concentration of dissolved hydrogen, which generally accelerates the reaction rate. However, excessively high pressure can sometimes promote unwanted side reactions like hydrogenolysis. Start with around 100 psi and increase if the reaction is slow.

  • Temperature:

    • Range: 25-100 °C.

    • Causality: Higher temperatures increase the reaction rate. However, for this specific substrate, temperatures above 80-100 °C significantly increase the risk of hydrogenolysis (cleavage of the C-O bond), which is a primary cause of yield loss.[6] It is often best to run the reaction at a lower temperature for a longer time.

  • Solvent:

    • Common Choices: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Tetrahydrofuran (THF).

    • Causality: The solvent must dissolve the starting material and not interfere with the catalyst. Protic solvents like methanol or ethanol are often excellent choices as they have good hydrogen solubility and are compatible with the hydroxyl group.[4] Ensure the solvent is thoroughly deoxygenated before use, as oxygen can poison the catalyst.

Recommended Starting Conditions:

ParameterRecommended Value
Catalyst 5% Rh/C or 5% Pd/C
Catalyst Loading 1-5 mol% relative to substrate
Substrate Conc. 0.1 - 0.5 M
Solvent Methanol or Ethanol
H₂ Pressure 100 - 150 psi (7 - 10 bar)
Temperature 40 - 60 °C
Reaction Time 4 - 24 hours (monitor by TLC or GC-MS)
Section 2: Troubleshooting Common Issues
Q4: My reaction has stalled, and the conversion is very low. What should I check?

A stalled reaction is a common issue. A systematic approach is key to diagnosing the problem.

Start Low Conversion Observed Q1 Is the system holding pressure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst fresh and handled properly? A1_Yes->Q2 Fix_Leak Check for leaks. Fix seals and re-pressurize. A1_No->Fix_Leak A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the hydrogen source pure? A2_Yes->Q3 Fix_Catalyst Catalyst may be poisoned (O₂) or deactivated. Use fresh catalyst under inert atmosphere. A2_No->Fix_Catalyst A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are reaction conditions (temp, agitation) optimal? A3_Yes->Q4 Fix_H2 Use high-purity H₂ (e.g., >99.99%). Impurities (CO, S) are potent poisons. A3_No->Fix_H2 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Re-evaluate substrate purity and solvent choice. A4_Yes->End Fix_Conditions Increase temperature moderately (e.g., to 60°C). Ensure vigorous stirring to overcome mass transfer limitations. A4_No->Fix_Conditions

References

"troubleshooting side reactions in Methyl 2-(3-hydroxycyclohexyl)acetate preparation"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among researchers working on this synthesis.

Q1: My overall yield for this compound is consistently low. What are the most common points of failure?

Low overall yield is a frequent issue stemming from cumulative losses across multiple synthetic steps. The two primary areas of concern are the esterification stage and potential side reactions during the formation of the 3-hydroxycyclohexyl precursor. Key factors include:

  • Incomplete Esterification: The Fischer esterification of 2-(3-hydroxycyclohexyl)acetic acid with methanol is an equilibrium-driven process.[1] Without effective removal of water or the use of a significant excess of alcohol, the reaction will not proceed to completion.[1]

  • Dehydration Side Reaction: The hydroxyl group on the cyclohexane ring is susceptible to acid-catalyzed elimination (dehydration) under the heated conditions of esterification, leading to the formation of unsaturated byproducts.[2][3][4]

  • Purification Losses: The target molecule and certain byproducts may have similar polarities, leading to co-elution during column chromatography and subsequent loss of material during fraction cutting.

Q2: I've isolated my product, but NMR and GC-MS analysis show significant impurities. What are the most likely byproducts?

The identity of byproducts is directly linked to the specific synthetic route employed. However, for a common route involving the reduction of a keto-ester followed by esterification, the primary impurities are:

  • Methyl 2-(cyclohex-2-en-1-yl)acetate & Methyl 2-(cyclohex-3-en-1-yl)acetate: These are dehydration products formed via an E1 elimination mechanism, particularly if harsh acidic conditions are used during esterification.[3][5]

  • Unreacted 2-(3-hydroxycyclohexyl)acetic acid: This indicates an incomplete esterification reaction.

  • Cis/Trans Isomers: The reduction of the precursor ketone (methyl 2-(3-oxocyclohexyl)acetate) will typically produce a mixture of cis and trans diastereomers of the final product. Their ratio depends on the reducing agent and reaction conditions. While not technically impurities, their relative abundance can affect characterization and downstream applications.

  • Over-oxidation Products: If the 3-hydroxycyclohexyl moiety is generated via oxidation of a precursor, over-oxidation can lead to the formation of ketones or even ring-opened dicarboxylic acids.[6][7]

Q3: What are the recommended analytical methods to confirm the structure and assess the purity of my final product?

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Analytical TechniquePurposeKey Observables
¹H & ¹³C NMR Structural Elucidation & Purity- ¹H NMR: Diagnostic peaks for the methoxy group (-OCH₃) around 3.7 ppm, the proton on the carbon bearing the hydroxyl group (CH-OH) around 3.6-4.0 ppm, and the absence of vinylic protons (5.0-6.0 ppm) which would indicate dehydration. - ¹³C NMR: Peaks for the ester carbonyl (~174 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the methoxy carbon (~52 ppm).
GC-MS Purity Assessment & Impurity ID- Provides the retention time for the main product and resolves it from volatile impurities. - The mass spectrum should show the correct molecular ion peak (m/z 172.22 for C₉H₁₆O₃) and a logical fragmentation pattern.[8] Impurities like the dehydrated product will have a molecular ion at m/z 154.
FT-IR Functional Group Analysis- A broad O-H stretch (~3400 cm⁻¹). - A sharp C=O stretch for the ester (~1735 cm⁻¹). - C-O stretches (~1200-1000 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS) Exact Mass ConfirmationProvides the exact mass of the molecular ion, confirming the elemental composition.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, Q&A-based guides for specific experimental problems.

Guide 1: Unsaturated Byproduct Formation (Dehydration)
Q: My product analysis shows a significant peak with a mass of 154 Da, corresponding to C₉H₁₄O₂. My NMR also shows alkene signals. What's causing this and how can I fix it?

Root Cause Analysis: You are observing the formation of Methyl 2-(cyclohexenyl)acetate isomers, which are the result of an acid-catalyzed dehydration (E1 elimination) of the secondary alcohol on your cyclohexane ring.[3][5] This side reaction is highly competitive with Fischer esterification because both are promoted by acid and heat. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a secondary carbocation. A base (like the alcohol itself or HSO₄⁻) then abstracts an adjacent proton to form the double bond.[4]

E1_Mechanism cluster_0 Step 1: Protonation of Alcohol cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation Reactant This compound Protonated Protonated Intermediate (Good Leaving Group) Reactant->Protonated + H⁺ Protonated_ref Protonated Intermediate Proton H⁺ Carbocation Secondary Carbocation Water H₂O Alkene Unsaturated Byproduct (Alkene) Protonated_ref->Carbocation - H₂O Carbocation_ref Secondary Carbocation Base H₂O / HSO₄⁻ Carbocation_ref->Alkene + Base - H₃O⁺

Caption: E1 mechanism for byproduct formation.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: Dehydration has a higher activation energy than esterification. Lowering the temperature will disproportionately slow the side reaction.

  • Use a Milder Catalyst: Switch from strong mineral acids like H₂SO₄ to a milder, solid-supported acid catalyst.

  • Employ Non-Equilibrium Esterification Methods: To avoid harsh acidic conditions altogether, consider alternative methods that are not reversible and can be run at lower temperatures.

Comparative Table of Esterification Conditions:

MethodCatalyst / ReagentTemperature (°C)Dehydration RiskComments
Fischer Esterification (Standard) H₂SO₄ (catalytic)80 - 120 (Reflux)HighEquilibrium reaction; requires water removal.[1]
Fischer Esterification (Optimized) p-Toluenesulfonic acid (TsOH)60 - 80ModerateMilder acid, but still requires heat.
Acyl Chloride Method Thionyl Chloride (SOCl₂), then Methanol + Pyridine0 to RTVery LowTwo-step process, but highly efficient and avoids acid/heat.
DCC Coupling Dicyclohexylcarbodiimide (DCC), DMAP0 to RTVery LowForms a stable urea byproduct that must be filtered off.
Guide 2: Incomplete Reaction During Esterification
Q: A significant amount of my starting carboxylic acid remains even after prolonged reaction times. How can I drive the esterification to completion?

Root Cause Analysis: Fischer esterification is a classic equilibrium reaction.[1][9][10]

Carboxylic Acid + Alcohol ⇌ Ester + Water

Based on Le Chatelier's principle, the reaction will reach a state of equilibrium where the forward and reverse reactions occur at the same rate, leaving significant starting material. To achieve a high yield of the ester, you must actively shift this equilibrium to the right.

LeChatelier cluster_shift Shifting the Equilibrium Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Esterification (k_f) Remove_Water Remove [Water] Products->Remove_Water Pulls reaction -> Add_Alcohol Increase [Alcohol] Add_Alcohol->Reactants Pushes reaction -> Oxidation_Troubleshooting Start Problem: Over-oxidation to Ketone CheckReagent Is the oxidizing agent strong? (e.g., Jones Reagent, KMnO₄) Start->CheckReagent CheckConditions Is water present in the reaction? CheckReagent->CheckConditions No SwitchReagent Solution: Switch to a mild, anhydrous oxidant CheckReagent->SwitchReagent Yes CheckConditions->SwitchReagent No (Consider alternative issues) UseAnhydrous Solution: Ensure strictly anhydrous conditions (dry solvents, inert atmosphere) CheckConditions->UseAnhydrous Yes PCC Pyridinium Chlorochromate (PCC) in CH₂Cl₂ SwitchReagent->PCC DMP Dess-Martin Periodinane (DMP) in CH₂Cl₂ SwitchReagent->DMP

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(3-hydroxycyclohexyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific needs.

Core Synthesis Strategy: An Overview

The most common and reliable laboratory-scale synthesis of this compound involves the stereoselective reduction of a keto-ester precursor, typically Methyl 2-(3-oxocyclohexyl)acetate. This approach offers good control over the introduction of the hydroxyl group and is amenable to optimization. An alternative, also discussed here, is the direct esterification of 2-(3-hydroxycyclohexyl)acetic acid.

Primary Synthesis Pathway: Ketone Reduction

This pathway focuses on the reduction of the ketone functionality to a secondary alcohol. The choice of reducing agent is critical as it directly influences the diastereomeric ratio (cis/trans) of the final product.

Synthesis_Pathway Start Methyl 2-(3-oxocyclohexyl)acetate Reagents Reducing Agent (e.g., NaBH₄, L-Selectride) Solvent (e.g., MeOH, THF, EtOH) Start->Reagents 1. Dissolve & Cool (0°C) Product This compound (cis and trans mixture) Reagents->Product 2. Add Reagent & Warm to RT 3. Quench & Work-up

Caption: Primary synthesis route via ketone reduction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis via ketone reduction.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a multifaceted problem that can stem from several stages of the experiment. Let's break down the primary culprits:

  • Incomplete Reaction: The reduction may not have gone to completion. This is often due to insufficient reducing agent, low reaction temperature, or short reaction time.

    • Troubleshooting: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the spot/peak corresponding to the starting keto-ester has completely disappeared before proceeding with the work-up. If the reaction stalls, a small, additional portion of the reducing agent can be added.

  • Side Reactions: The formation of byproducts can significantly consume your starting material. A common side reaction, especially under harsh acidic or basic conditions during work-up, is elimination (dehydration) of the alcohol to form Methyl 2-(cyclohex-2-en-1-yl)acetate or Methyl 2-(cyclohex-3-en-1-yl)acetate.

  • Degradation During Work-up: The choice of quenching agent is critical. Using a strong acid to neutralize excess hydride reagent can lower the pH too drastically, promoting the aforementioned elimination side reaction.

    • Solution: Quench the reaction cautiously at 0°C with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a 1M solution of hydrochloric acid (HCl), ensuring the pH does not become strongly acidic.

  • Losses During Purification: this compound is a relatively polar molecule. It can have some solubility in the aqueous phase during liquid-liquid extraction.

    • Solution: After the initial extraction with a solvent like ethyl acetate or dichloromethane, saturate the aqueous layer with NaCl (brine) and perform additional extractions. This "salting out" effect reduces the polarity of the aqueous layer and drives more of your product into the organic phase. During column chromatography, ensure the chosen solvent system provides good separation (Rf value of ~0.3-0.4) to avoid loss of product in mixed fractions.

Q2: I am getting a mixture of cis and trans isomers. How can I control the stereoselectivity of the reduction?

Answer: Controlling the stereochemical outcome is one of the most critical aspects of this synthesis. The facial selectivity of the hydride attack on the carbonyl group determines the final cis/trans ratio.

  • Mechanism of Selectivity: The cyclohexane ring exists predominantly in a chair conformation. The incoming nucleophile (hydride) can attack from either the axial or equatorial face.

    • Axial Attack: Leads to the formation of the equatorial alcohol (generally the thermodynamically more stable product).

    • Equatorial Attack: Leads to the formation of the axial alcohol.

  • Choice of Reducing Agent: This is your primary tool for controlling stereoselectivity.

    • Small, Unhindered Hydrides (e.g., Sodium Borohydride, NaBH₄): These reagents are less sterically demanding and tend to favor axial attack, leading to a higher proportion of the equatorial alcohol. However, selectivity is often moderate.

    • Bulky, Hindered Hydrides (e.g., L-Selectride®, K-Selectride®): These reagents have large, sterically demanding groups (sec-butyl for L-Selectride). Due to steric hindrance, they preferentially attack from the less hindered equatorial face, leading to a higher proportion of the axial alcohol. This is a powerful method for directing the stereochemistry.

The following table summarizes the expected outcomes:

Reducing AgentPrimary Attack VectorPredominant Isomer (Alcohol Position)Typical Selectivity
Sodium Borohydride (NaBH₄)AxialEquatorialModerate to Good
Lithium Aluminium Hydride (LiAlH₄)AxialEquatorialModerate
L-Selectride®EquatorialAxialHigh to Excellent
K-Selectride®EquatorialAxialHigh to Excellent
Q3: During the aqueous work-up, I'm struggling with emulsions. How can I resolve this?

Answer: Emulsions are a common and frustrating issue in work-ups involving basic or salt-containing aqueous layers. They are stabilized by partially soluble compounds that bridge the organic and aqueous phases.

  • Preventative Measures:

    • Gentle Mixing: Instead of vigorous shaking in the separatory funnel, gently invert the funnel 10-15 times. This is often sufficient for extraction without creating a stable emulsion.

    • Avoid Strong Base: If possible, avoid using strong bases like NaOH for neutralization, as they can sometimes lead to saponification of the ester, creating soap-like molecules that are excellent emulsifiers.

  • Breaking an Emulsion:

    • Add Brine: The most effective method is to add a saturated solution of NaCl (brine). This increases the ionic strength and polarity of the aqueous phase, helping to force the separation of the layers.

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

    • Filtration: For very persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the microscopic droplets.

Experimental Protocol: Reduction using Sodium Borohydride

This protocol provides a standard procedure for the synthesis, which can be optimized based on the troubleshooting advice above.

Materials:

  • Methyl 2-(3-oxocyclohexyl)acetate (1 equivalent)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 equivalents)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(3-oxocyclohexyl)acetate in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Cool the flask in an ice-water bath to 0°C.

  • Addition of Reducing Agent: While stirring, add sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system and staining with potassium permanganate).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the final product.

Alternative Pathway: Fischer Esterification

For researchers starting with 2-(3-hydroxycyclohexyl)acetic acid, direct esterification is a viable route. The primary challenge in Fischer esterification is that it is a reversible reaction.[1][2]

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Equilibrium Shift cluster_workup Work-up & Purification A Combine 2-(3-hydroxycyclohexyl)acetic acid and excess Methanol (Solvent/Reagent) B Add catalytic amount of concentrated H₂SO₄ (e.g., 2-5 mol%) A->B C Heat mixture to reflux (typically 60-65°C) B->C D Reaction proceeds to equilibrium: Acid + Alcohol ⇌ Ester + Water C->D E Cool and neutralize (e.g., with NaHCO₃ soln.) D->E F Extract product with organic solvent (e.g., EtOAc) E->F G Wash, dry, and concentrate F->G H Purify via distillation or column chromatography G->H

Caption: Workflow for Fischer Esterification.

Q4: My Fischer esterification is not going to completion. How can I increase the yield?

Answer: The key to a successful Fischer esterification is effectively shifting the reaction equilibrium to the product side, in accordance with Le Châtelier's principle.[2]

  • Use Excess Alcohol: The simplest method is to use the alcohol (in this case, methanol) as the reaction solvent. Using a large excess of one reactant drives the equilibrium towards the products.[2]

  • Remove Water: As water is a product, its removal will also push the reaction forward.

    • Dean-Stark Apparatus: For higher-boiling alcohols, a Dean-Stark trap can be used to azeotropically remove water. This is less practical for methanol, however.

    • Drying Agents: Including a dehydrating agent like molecular sieves in the reaction mixture can sequester the water as it is formed.

  • Increase Catalyst Loading: While catalytic, increasing the amount of acid catalyst (e.g., from 2% to 5% H₂SO₄) can increase the reaction rate, helping it reach equilibrium faster. Be cautious, as too much acid can promote side reactions.

  • Reaction Time: These reactions can be slow. Ensure you are running the reaction long enough (4-24 hours) for it to reach equilibrium. Monitor by TLC or GC to confirm the reaction has ceased progressing before stopping it.

By carefully considering these parameters, you can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity in your experiments.

References

Technical Support Center: Stability and Degradation of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common stability and degradation challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and inherent stability of this compound.

Q1: What is this compound and what are its core structural features?

A1: this compound is an organic molecule with the chemical formula C₉H₁₆O₃ and a molecular weight of approximately 172.22 g/mol [1]. Its structure consists of a cyclohexane ring substituted with a secondary hydroxyl (-OH) group at the 3-position and an acetate methyl ester group at the 1-position. The presence of both an ester and a secondary alcohol functional group are the primary determinants of its chemical reactivity and degradation pathways.

Q2: What are the primary degradation pathways I should be concerned with for this molecule?

A2: Based on its functional groups, the two most significant degradation pathways are:

  • Hydrolysis: The methyl ester linkage is susceptible to cleavage by water, especially under acidic or basic conditions, to yield 2-(3-hydroxycyclohexyl)acetic acid and methanol.[2][3] This is often the most common degradation route in aqueous solutions.

  • Oxidation: The secondary alcohol on the cyclohexane ring can be oxidized to a ketone, forming Methyl 2-(3-oxocyclohexyl)acetate. This is a common concern when the molecule is exposed to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions.

Q3: What are the recommended general storage conditions for this compound?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. Containers should be tightly sealed to protect from moisture, which could facilitate hydrolysis.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides in-depth, cause-and-effect troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Rapid loss of parent compound in aqueous buffer solutions.
Q: My assay shows a rapid decrease in the concentration of this compound when dissolved in a pH 8.0 phosphate buffer, even at room temperature. What is happening and how can I mitigate this?

A: The issue you are observing is almost certainly base-catalyzed hydrolysis of the methyl ester. Ester hydrolysis is significantly accelerated by hydroxide ions (OH⁻), making basic conditions far more degradative than neutral or acidic conditions.[2][3]

Causality Explained: In a base-promoted mechanism, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible because the final step produces a carboxylate anion, which is resonance-stabilized and non-reactive towards the alcohol by-product (methanol)[2].

Troubleshooting Steps:

  • pH Adjustment: If your experimental design permits, lower the pH of your buffer to a slightly acidic or neutral range (pH 4-6). While acid-catalyzed hydrolysis can occur, it is generally much slower than base-catalyzed hydrolysis for simple esters.[2]

  • Temperature Control: Perform your experiments at lower temperatures (e.g., 2-8°C). Chemical reaction rates, including hydrolysis, are highly temperature-dependent.

  • Solvent System Modification: If applicable, consider using a co-solvent system (e.g., acetonitrile/water or ethanol/water) to reduce the activity of water and slow the hydrolysis rate.

  • Time-Limited Experiments: Prepare solutions fresh and complete your experiments as quickly as possible after dissolution.

Issue 2: Appearance of an unexpected new peak in my chromatogram after sample preparation.
Q: I'm observing a new, more polar peak in my RP-HPLC analysis. Mass spectrometry suggests it's the parent compound minus two mass units (M-2). What is this degradant and where did it come from?

A: An M-2 mass shift is a classic indicator of oxidation. The secondary alcohol on the cyclohexane ring has been oxidized to a ketone. The likely culprit is an oxidizing agent inadvertently introduced during your experiment or exposure to atmospheric oxygen.

Causality Explained: Secondary alcohols are readily oxidized to ketones. Common laboratory reagents, dissolved oxygen, or trace metal contaminants that can catalyze oxidation may be responsible. The resulting ketone is typically more polar than the parent alcohol, leading to an earlier elution time on a reverse-phase (RP) column, although this can vary.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure all solvents are HPLC-grade or higher and have been properly stored to prevent peroxide formation (especially solvents like THF or ether).

  • Degas Buffers: Sparge all aqueous mobile phases and buffers with an inert gas like helium or nitrogen to remove dissolved oxygen.

  • Introduce Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT)) to your sample stock solutions.

  • Use Amber Vials: Protect samples from light, as photolytic conditions can generate radical species that promote oxidation.

Issue 3: Inconsistent results and poor mass balance in forced degradation studies.
Q: During my forced degradation study, I'm seeing significant degradation (>20%) under thermal stress, but I can't account for the loss in my mass balance calculations. Where is the compound going?

A: Significant thermal stress can lead to complex degradation pathways beyond simple hydrolysis or oxidation, including potential volatilization or the formation of non-UV active or insoluble degradants.

Causality Explained: At elevated temperatures, esters can undergo elimination reactions or more complex fragmentation. For instance, the molecule could potentially eliminate water from the hydroxyl group and a proton from an adjacent carbon to form an alkene. Furthermore, if the degradation products are volatile (like formaldehyde or other small fragments), they may be lost from the sample. If they polymerize, they may become insoluble and precipitate, or they may lack a chromophore for detection by UV-based methods.

Troubleshooting Steps:

  • Use Sealed Vials: For thermal stress studies, ensure you are using tightly sealed vials with minimal headspace to prevent the loss of volatile degradants.

  • Employ a Universal Detector: To improve mass balance, analyze your samples using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)[4].

  • Analyze the Headspace: If significant loss persists, consider a headspace Gas Chromatography (GC) analysis to identify any volatile degradation products.

  • Visual Inspection: Carefully inspect stressed samples for any precipitate, which would indicate the formation of insoluble degradants.

Section 3: Key Experimental Protocols

This section provides detailed methodologies for critical experiments related to stability assessment.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[5][6]

Objective: To generate likely degradation products under hydrolytic, oxidative, and thermal stress conditions.

Materials:

  • This compound

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, heating block, calibrated oven, photostability chamber

  • HPLC system with a UV/PDA detector and a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1M HCl.

    • Heat at 60°C for 4 hours.

    • Cool, then neutralize with an equivalent amount of 1M NaOH.

    • Dilute with mobile phase to a final concentration of ~50 µg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1M NaOH (use a milder base concentration initially as base hydrolysis is rapid).

    • Hold at room temperature for 1 hour.

    • Neutralize with an equivalent amount of 0.1M HCl.

    • Dilute with mobile phase to ~50 µg/mL for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 8 hours, protected from light.

    • Dilute with mobile phase to ~50 µg/mL for analysis.

  • Thermal Degradation (Solution):

    • Mix 1 mL of stock solution with 1 mL of HPLC-grade water.

    • Heat in a sealed vial at 80°C for 24 hours.

    • Cool and dilute with mobile phase to ~50 µg/mL for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in an open vial.

    • Heat in an oven at 105°C for 24 hours[7].

    • Cool, dissolve in acetonitrile, and dilute to ~50 µg/mL for analysis.

  • Control Samples: Prepare a control sample (1 mL stock + 1 mL water, stored at 2-8°C) for comparison.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.

Data Interpretation:

  • Mass Balance: The sum of the parent peak area and all degradant peak areas should be close to the initial area of the parent peak in the control sample.

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants to ensure the method is truly stability-indicating.

Section 4: Data and Visualizations

Table 1: Summary of Expected Degradation Pathways
Stress ConditionPrimary MechanismMajor Degradation Product(s)Secondary Degradant(s)
Acidic/Basic pH Hydrolysis2-(3-hydroxycyclohexyl)acetic acid, MethanolNone expected
Oxidizing Agent OxidationMethyl 2-(3-oxocyclohexyl)acetateFurther oxidation products (ring-opening)
High Temperature Thermal DecompositionDehydration products (alkenes), fragmentationPolymeric or volatile species
UV/Visible Light PhotodegradationOxidative products (ketone), radical speciesN/A

Diagram 1: Predicted Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) Parent This compound Hydrolysis_Acid 2-(3-hydroxycyclohexyl)acetic acid Parent->Hydrolysis_Acid Ester Cleavage Oxidation_Ketone Methyl 2-(3-oxocyclohexyl)acetate Parent->Oxidation_Ketone Alcohol Oxidation Hydrolysis_Alc Methanol

Caption: Primary degradation pathways of the target molecule.

Diagram 2: Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (80°C, Water) start->therm control Control Sample (Water, 4°C) start->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration oxid->dilute therm->dilute control->dilute neutralize->dilute analyze Analyze via Stability- Indicating HPLC Method dilute->analyze report Evaluate Degradation (%), Assess Peak Purity, Calculate Mass Balance analyze->report end Identify Degradants & Finalize Method report->end

Caption: Workflow for a typical forced degradation study.

References

Technical Support Center: Purification of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies and detailed protocols in a direct question-and-answer format.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities. The synthesis of this compound, often involving the ring-opening of cyclohexene oxide, can introduce several classes of impurities.[1][2]

dot

Impurity_Sources cluster_impurities Potential Impurity Classes Synthesis Synthesis: Cyclohexene Oxide Ring-Opening Product Crude this compound Synthesis->Product Yields SM Unreacted Starting Materials (e.g., Cyclohexene Oxide) Product->SM Byproducts Reaction Byproducts (e.g., Cyclohexane-1,2-diol) Product->Byproducts Isomers Positional Isomers (e.g., Methyl 2-(2-hydroxy...)) Product->Isomers SideProducts Side-Reaction Products (e.g., Hydrolyzed Acid) Product->SideProducts

Caption: Origin of common impurities in this compound synthesis.

Table 1: Physicochemical Properties of Target Compound and Key Impurities
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Notes
This compound C₉H₁₆O₃172.22~240-250 (est.)Target compound.[3]
Cyclohexene OxideC₆H₁₀O98.14~130A common starting material, volatile.[4]
Cyclohexane-1,2-diolC₆H₁₂O₂116.16~225-227Byproduct from hydrolysis of the epoxide starting material.[5]
2-(3-hydroxycyclohexyl)acetic acidC₈H₁₄O₃158.19Higher than esterFormed by hydrolysis of the product ester.[6]
Methyl 2-(2-hydroxycyclohexyl)acetateC₉H₁₆O₃172.22Similar to targetPositional isomer, difficult to separate by distillation.[7]

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section provides solutions to common issues encountered during the purification of this compound.

dot

Purification_Workflow Start Crude Product Analysis (TLC, GC, NMR) Aqueous_Wash Aqueous Workup (Acid/Base Wash) Start->Aqueous_Wash Acidic/Basic Impurities Present? Distillation Fractional Distillation Start->Distillation No Acid/Base Impurities Aqueous_Wash->Distillation Volatile/Non-Volatile Impurities? Chromatography Column Chromatography Aqueous_Wash->Chromatography Isomers Present, No Volatiles Distillation->Chromatography Isomers or Close- Boiling Impurities? Final_Product Pure Product (Verify Purity) Distillation->Final_Product Purity Goal Met Chromatography->Final_Product

Caption: General decision workflow for purifying this compound.

Q1: My final product is a viscous oil instead of a clean liquid, and the NMR shows broad peaks. What's wrong?

A1: This is a classic sign of residual acidic impurities, most likely the hydrolyzed ester, 2-(3-hydroxycyclohexyl)acetic acid. Carboxylic acids can broaden NMR signals and increase viscosity.

  • Causality: The ester is susceptible to hydrolysis, especially if the reaction workup involved acidic or basic conditions at elevated temperatures.[8]

  • Troubleshooting Action: Perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic impurity, making it water-soluble and pulling it into the aqueous layer. Follow with a water wash to remove residual bicarbonate, and finally a brine wash to initiate drying. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Q2: After distillation, my product yield is low, and GC analysis shows the impurity profile hasn't changed much. Why?

A2: This strongly suggests the presence of impurities with boiling points very close to your target compound, such as positional isomers (e.g., Methyl 2-(2-hydroxycyclohexyl)acetate or Methyl 2-(4-hydroxycyclohexyl)acetate).[7][9] Fractional distillation is ineffective for separating compounds with similar boiling points.

  • Causality: The nucleophilic attack on the cyclohexene oxide can occur at two different carbons, leading to a mixture of isomers.[1]

  • Troubleshooting Action: Flash column chromatography is the required technique. The polarity difference between the 2- and 3-substituted isomers, while small, is often sufficient for separation on silica gel. See the detailed protocol in Section 3.

Q3: I see a significant amount of cyclohexane-1,2-diol in my crude product. How do I remove it?

A3: Cyclohexane-1,2-diol is a common byproduct resulting from the hydrolysis of the cyclohexene oxide starting material.[5] It is significantly more polar than your target ester due to its two hydroxyl groups.

  • Causality: Trace amounts of water in the reaction mixture can react with the epoxide, especially under acidic or basic conditions, to form the diol.

  • Troubleshooting Actions:

    • Water Wash: A simple water wash during the workup can remove a significant portion of the highly water-soluble diol.

    • Column Chromatography: This is the most effective method. The diol will have a much lower Rf value on a TLC plate and will elute much later from a silica gel column than your desired ester.

    • Adsorbent Treatment: In some cases, passing the crude product through a plug of silica gel or treating it with synthetic zeolites can selectively adsorb the diol impurity.[10][11]

Q4: My product looks clean, but I have a low-boiling contaminant according to GC analysis. What is it and how do I get rid of it?

A4: The most likely culprit is unreacted cyclohexene oxide (B.P. ~130 °C) or a solvent from the reaction (e.g., methanol).[4]

  • Causality: The reaction may not have gone to completion, or solvent removal was inefficient.

  • Troubleshooting Action:

    • Vacuum Distillation: This is the ideal method. Since your product has a much higher boiling point, the volatile impurities can be easily removed under reduced pressure. Ensure your vacuum is strong enough to remove the contaminant without significant loss of your product.

    • Rotary Evaporation: If the contaminant is a low-boiling solvent, extended time on a rotary evaporator, perhaps with gentle heating (40-50 °C), may be sufficient.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Aqueous Wash for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude product (1 volume) in a suitable water-immiscible organic solvent, such as ethyl acetate (5-10 volumes).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water to the organic layer in the funnel. Shake for 30 seconds, allow the layers to separate, and discard the aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer. Shake and discard the aqueous layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) until it no longer clumps together. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the purified oil.

Protocol 2: Flash Column Chromatography for Isomer Separation
  • Solvent System Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A common starting point for this type of molecule is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.

    • Expert Tip: A gradient elution, starting with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexane:ethyl acetate), will provide the best separation of closely-eluting isomers.

  • Column Packing: Pack a glass chromatography column with silica gel using the selected initial solvent system (the "slurry method" is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel (the "dry loading" method) and carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or vials.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Pooling & Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified product.

Protocol 3: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or other fractionating column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • System Evacuation: Attach a vacuum pump with a cold trap and a manometer. Slowly evacuate the system to the desired pressure.

  • Heating: Begin heating the distillation flask using a heating mantle. Introduce a stir bar or boiling chips to ensure smooth boiling.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction, which will contain volatile impurities like residual solvents or starting materials.[12]

    • Main Fraction: Once the temperature at the distillation head stabilizes, switch to a new receiving flask and collect the main fraction corresponding to your product.

    • High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring of non-volatile impurities.

  • System Shutdown: After collecting the product, remove the heat source and allow the system to cool completely before slowly re-introducing air.

Section 4: Purity Assessment

After purification, it is critical to verify the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting non-volatile impurities. A C18 column with a water/acetonitrile or water/methanol mobile phase is a suitable starting point.[13]

  • Gas Chromatography (GC): GC is excellent for assessing volatile impurities and can determine the purity of the main component. A flame ionization detector (FID) is commonly used.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule and ensuring the absence of isomeric or other impurities that may not be visible by other methods.

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this valuable intermediate. The synthesis, while conceptually straightforward, presents several potential pitfalls when transitioning from the laboratory bench to pilot or production scale. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

The most prevalent industrial route to this compound involves the catalytic hydrogenation of Methyl 2-(3-hydroxyphenyl)acetate. This guide will primarily focus on the challenges associated with this pathway, as it is often the most economically viable at scale.

Part 1: Troubleshooting Catalytic Hydrogenation Issues

The hydrogenation of the aromatic ring is the core transformation and the source of most scale-up difficulties, particularly concerning reaction kinetics, selectivity, and catalyst lifecycle.

Q1: My hydrogenation reaction is stalling or showing poor conversion, even after extended reaction times. What are the likely causes and how can I fix it?

A1: This is a classic scale-up issue often related to mass transfer limitations or catalyst deactivation.

Potential Causes & Troubleshooting Steps:

  • Inefficient Hydrogen Mass Transfer: On a larger scale, ensuring adequate dissolution of hydrogen gas into the liquid phase is critical.

    • Expertise & Causality: Unlike a small lab flask with a high surface-area-to-volume ratio, large reactors can have "dead zones" with poor mixing. If the agitator doesn't create sufficient surface turbulence and gas dispersion, the catalyst surface becomes starved of hydrogen, effectively halting the reaction.

    • Troubleshooting Protocol:

      • Increase Agitation Speed: This is the first and most crucial step. Increase the RPM of your overhead stirrer to improve the gas-liquid interface and vortex depth.

      • Optimize Impeller Design: For pilot and production reactors, ensure the use of gas-entraining impellers (e.g., Rushton turbine) designed for hydrogenation processes.

      • Check Hydrogen Sparging: Ensure your hydrogen delivery tube is positioned below the agitator to allow for efficient gas bubble shearing and dispersion.

  • Catalyst Deactivation or Poisoning: The catalyst is susceptible to various poisons that may be present in trace amounts but have a significant impact at scale.

    • Expertise & Causality: Sulfur, halides, or even strongly coordinating species can irreversibly bind to the active sites of palladium or rhodium catalysts, rendering them inactive. The source could be the starting material, the solvent, or leaching from equipment.

    • Troubleshooting Protocol:

      • Analyze Starting Material: Run a purity analysis (e.g., ICP-MS) on your Methyl 2-(3-hydroxyphenyl)acetate to check for catalyst poisons.

      • Use High-Purity Solvents: Ensure solvents are of sufficient grade and are not stored in containers that could leach contaminants.

      • Perform a Catalyst Activity Test: Before committing to a large-scale run, perform a small, standardized test with the same catalyst batch to confirm its activity.

  • Insufficient Catalyst Loading: A catalyst loading that works at the gram scale may be insufficient for a kilogram-scale reaction due to the cumulative effect of trace impurities and mass transfer issues.

    • Troubleshooting Protocol:

      • Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). While this adds cost, it can often overcome kinetic barriers in scaled-up reactions.

Q2: I am observing significant formation of the undesired stereoisomer. How can I improve the diastereoselectivity (cis/trans ratio) of the hydrogenation?

A2: Controlling diastereoselectivity in the hydrogenation of substituted phenols is a well-documented challenge. The outcome is highly dependent on the catalyst system and reaction conditions.[1][2]

Controlling Factors & Optimization Strategies:

  • Catalyst Selection: This is the most influential parameter.

    • Expertise & Causality: Different metals guide the approach of the substrate to the catalyst surface differently. For phenol derivatives, rhodium-based catalysts often favor the formation of cis-isomers, while heterogeneous palladium catalysts (like Pd/Al₂O₃ or Pd/C) can be steered to favor the trans-isomer under specific conditions.[2] The hydroxyl group can coordinate to the metal surface, directing the hydrogenation from one face of the ring.

    • Optimization Protocol:

      • For trans-selectivity: A heterogeneous 5 wt % Pd/Al₂O₃ is often a good starting point. The choice of support can influence selectivity.[1]

      • For cis-selectivity: Consider a rhodium-based catalyst, such as [Rh(COD)Cl]₂ with a suitable ligand, although this is often a more expensive option.[2]

  • Solvent and Additives: The solvent system can influence how the substrate interacts with the catalyst surface.

    • Expertise & Causality: Polar solvents can compete for binding sites on the catalyst, altering the substrate's orientation upon approach. Acidic or basic additives can change the ionization state of the phenol, further impacting the stereochemical outcome.

    • Optimization Protocol:

      • Screen a range of solvents, from polar protic (e.g., ethanol) to non-polar (e.g., cyclohexane).

      • Systematically vary key reaction parameters to determine their influence on yield and diastereoselectivity.[1][2]

Data Summary: Catalyst Influence on Diastereoselectivity

Catalyst SystemPredominant IsomerTypical Diastereomeric Ratio (d.r.)Reference
5 wt % Pd/Al₂O₃transCan be optimized to >90:10[1]
[Rh(COD)Cl]₂cisCan achieve >90:10[2]
Q3: My product is contaminated with byproducts from over-reduction or incomplete reaction. How can I improve the chemoselectivity?

A3: The primary chemoselectivity challenges are stopping the reaction after the aromatic ring is saturated without reducing the ester group, and preventing the formation of cyclohexanone intermediates.

Potential Byproducts & Mitigation Strategies:

  • Over-reduction to 2-(3-hydroxycyclohexyl)ethanol:

    • Expertise & Causality: This occurs if the reaction conditions are too harsh (high temperature or pressure), leading to the reduction of the methyl ester group.

    • Mitigation Protocol:

      • Lower the Temperature: Operate at the lowest temperature that provides a reasonable reaction rate (e.g., 25-50°C).

      • Control Hydrogen Pressure: Use lower hydrogen pressures (e.g., 1-10 bar). High pressures can increase the rate of ester reduction.

  • Formation of Methyl 2-(3-oxocyclohexyl)acetate (Cyclohexanone Intermediate):

    • Expertise & Causality: The hydrogenation of phenols can proceed through a cyclohexanone intermediate. If the reaction is stopped prematurely or if the catalyst is selective for this partial hydrogenation, this ketone can be a major impurity.[3] Some catalyst systems are specifically designed to favor cyclohexanone formation.[4]

    • Mitigation Protocol:

      • Ensure Complete Reaction: Use in-process controls (GC or TLC) to monitor the disappearance of both the starting material and the ketone intermediate before stopping the reaction.

      • Catalyst Choice: Palladium on alumina (Pd/Al₂O₃) is generally effective at promoting full reduction to the cyclohexanol.[1]

Troubleshooting Workflow: Hydrogenation Scale-Up

The following diagram outlines a logical workflow for troubleshooting common hydrogenation issues.

troubleshooting_workflow start Start Scale-Up Run check_conversion Monitor Reaction by GC/TLC start->check_conversion is_complete Conversion > 98%? check_conversion->is_complete check_purity Analyze Product Purity (GC/NMR) is_complete->check_purity Yes stalled Issue: Stalled Reaction / Low Conversion is_complete->stalled No success Process Successful check_purity->success Purity OK impurity Issue: Poor Selectivity check_purity->impurity Purity Not OK cause_mass_transfer Cause: Poor H2 Mass Transfer? stalled->cause_mass_transfer cause_catalyst Cause: Catalyst Poisoning/Activity? stalled->cause_catalyst solve_mass_transfer Action: Increase Agitation, Check Sparging cause_mass_transfer->solve_mass_transfer solve_catalyst Action: Use High-Purity Materials, Test Catalyst Batch cause_catalyst->solve_catalyst solve_mass_transfer->check_conversion solve_catalyst->check_conversion cause_stereo Byproduct: Undesired Stereoisomer? impurity->cause_stereo cause_overreduction Byproduct: Over-reduction / Ketone? impurity->cause_overreduction solve_stereo Action: Change Catalyst (Pd vs Rh), Screen Solvents cause_stereo->solve_stereo solve_overreduction Action: Lower Temp/Pressure, Monitor to Full Conversion cause_overreduction->solve_overreduction solve_stereo->start Re-run with new conditions solve_overreduction->start Re-run with new conditions

References

"preventing decomposition of Methyl 2-(3-hydroxycyclohexyl)acetate during storage"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Methyl 2-(3-hydroxycyclohexyl)acetate during storage. By understanding the potential decomposition pathways and implementing proper handling procedures, you can minimize degradation and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the long-term stability of this compound?

A: For long-term stability, this compound should be stored in a cool, dark, and dry environment under an inert atmosphere. The ideal conditions are detailed in the table below. Storing at refrigerated temperatures significantly slows down potential degradation reactions.[1]

Q2: What is the expected shelf-life of this compound?

A: When stored under the recommended conditions, this compound is expected to be stable for an extended period. However, as with many organic compounds, periodic purity checks are recommended, especially for long-term storage. The primary concern with the shelf life of esters is often hydrolysis if exposed to moisture.[2][3]

Q3: What are the primary factors that cause the degradation of this compound?

A: The main degradation pathways for this molecule are hydrolysis of the ester, oxidation of the secondary alcohol, and potential transesterification. These can be initiated by exposure to moisture, oxygen, heat, light, and acidic or basic contaminants.[4][5][6]

Q4: How can I visually determine if my sample of this compound has degraded?

A: Visual indicators of degradation can include a change in color (e.g., developing a yellow tint), a noticeable change in odor, or the formation of precipitates. However, significant degradation can occur before these signs are apparent.[1] Therefore, analytical confirmation is always recommended for verifying purity.

Q5: What type of container is best for storing this compound?

A: Use amber glass bottles with a tight-fitting cap, preferably with a PTFE liner, to protect the compound from light.[1] For smaller quantities, amber glass vials with screw caps are suitable. Ensure the container is properly sealed to prevent moisture and air ingress.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Decreased Purity on Analysis Hydrolysis: Exposure to moisture, or acidic/basic contaminants.Ensure storage in a desiccated environment. Use anhydrous solvents for solutions. Avoid contamination with acids or bases.
Oxidation: Exposure to air (oxygen).Store under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for preparing solutions.
Transesterification: Presence of other alcohols (e.g., methanol, ethanol) and a catalyst (acid or base).Avoid storing in the presence of other alcohols. Ensure equipment is clean and free of contaminants.
Change in pH of a Solution Hydrolysis: The ester bond breaks to form a carboxylic acid (3-hydroxycyclohexyl)acetic acid and methanol. The acid will lower the pH.Confirm hydrolysis using analytical techniques like HPLC or GC-MS. If confirmed, discard the sample and obtain a fresh batch. Review storage and handling procedures to prevent future occurrences.
Unexpected Peaks in Chromatogram Degradation Products: Formation of (3-hydroxycyclohexyl)acetic acid, the corresponding ketone from oxidation, or transesterified products.Perform forced degradation studies to identify potential degradation products.[7][8][9] Use mass spectrometry (LC-MS or GC-MS) to identify the unknown peaks.
Discoloration (Yellowing) Oxidation: The secondary alcohol may have been oxidized to a ketone, which can sometimes lead to colored byproducts upon further degradation.Confirm the presence of the ketone using analytical methods. If oxidation is confirmed, it is crucial to store the compound under an inert atmosphere.

Potential Decomposition Pathways

This compound has two primary functional groups susceptible to degradation: the ester and the secondary alcohol. The following diagram illustrates the main decomposition pathways.

DecompositionPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_transesterification Transesterification main This compound hydrolysis_acid (3-hydroxycyclohexyl)acetic acid main->hydrolysis_acid H₂O / H⁺ or OH⁻ hydrolysis_alcohol Methanol main->hydrolysis_alcohol H₂O / H⁺ or OH⁻ oxidation_product Methyl 2-(3-oxocyclohexyl)acetate main->oxidation_product Oxidizing Agent (e.g., O₂) trans_ester New Ester (e.g., Ethyl ester) main->trans_ester R'OH / H⁺ or Base trans_alcohol Methanol main->trans_alcohol R'OH / H⁺ or Base

Caption: Potential decomposition pathways for this compound.

Recommended Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container for any damage. If the container is compromised, contact the supplier immediately.

  • Inert Atmosphere: Before opening for the first time, it is recommended to flush the headspace of the container with an inert gas like argon or nitrogen. This is especially critical for long-term storage.

  • Aliquoting: To minimize repeated opening and closing of the main container, it is best to aliquot the compound into smaller, single-use vials. This reduces the risk of contamination and exposure to air and moisture.

  • Storage Environment: Store the tightly sealed container (or aliquots) in a refrigerator at 2-8°C.[1] For very long-term storage, freezing at -20°C can be considered, but ensure the compound is stable to freeze-thaw cycles. The storage area should be dark and well-ventilated.

  • Desiccation: For added protection against moisture, store the container or vials within a desiccator containing a suitable desiccant like silica gel.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for monitoring the purity of this compound and detecting potential degradation products. Method optimization may be required.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As the compound lacks a strong chromophore, low UV (e.g., 205-215 nm) or a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) may be necessary. A Charged Aerosol Detector (CAD) is also a good option.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample. The purity can be determined by the peak area percentage of the main peak relative to the total peak area. The formation of degradation products would be indicated by the appearance of new peaks. For more detailed analysis and identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[11][12]

References

Technical Support Center: Optimizing Chromatographic Separation of Methyl 2-(3-hydroxycyclohexyl)acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomer Separation

Methyl 2-(3-hydroxycyclohexyl)acetate presents a common yet intricate challenge for analytical scientists. As a molecule with multiple stereocenters, it exists as a mixture of diastereomers (cis and trans) and enantiomers. Achieving baseline separation of all these closely related isomers is critical for accurate quantification, impurity profiling, and ensuring the stereochemical purity of drug substances. This guide provides a comprehensive troubleshooting framework and practical advice to navigate the complexities of this separation.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during method development and routine analysis, providing a clear path from issue to resolution.

Q1: Why are my isomer peaks completely co-eluting or showing very poor resolution (Rs < 1.5)?

A1: Poor resolution is the most common initial hurdle. It indicates that the fundamental parameters of your method—efficiency (N), selectivity (α), and retention factor (k)—are not optimized for the subtle structural differences between the isomers.[1]

Probable Causes & Step-by-Step Solutions:

  • Inadequate Selectivity (α) from the Stationary Phase: The column is the most critical factor for selectivity. A standard C18 column may not possess the necessary steric or electronic characteristics to differentiate the isomers.

    • Solution: Change the stationary phase chemistry.[2][3] For diastereomers (cis/trans), which have different shapes and dipole moments, consider phases that offer alternative selectivities. Phenyl-hexyl or Biphenyl phases can provide π-π interactions, which may differentiate the isomers more effectively than the hydrophobic interactions of a C18 phase.[1][4] For separating all stereoisomers, including enantiomers, a chiral stationary phase (CSP) is mandatory.[5][6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point for this class of compounds.[7][8]

  • Sub-optimal Mobile Phase Composition: The mobile phase composition directly influences the selectivity (α) and retention factor (k).[2]

    • Solution: Systematically alter the mobile phase.

      • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and can alter elution order by changing how the analytes interact with the stationary phase.[9]

      • Optimize Solvent Strength: For reversed-phase, adjust the ratio of your organic modifier to the aqueous phase. Decreasing the organic content will increase retention time (k'), which can sometimes improve resolution, but the primary goal is to find a composition that maximizes selectivity.[3]

      • Consider Normal-Phase Chromatography: For diastereomers, normal-phase chromatography (e.g., using a silica column with a hexane/alcohol mobile phase) can sometimes provide superior separation compared to reversed-phase, as it is highly sensitive to polar functional groups like the hydroxyl group.[10][11]

  • Insufficient Efficiency (N): Broad peaks are difficult to resolve. Efficiency is related to the column's theoretical plates.

    • Solution:

      • Decrease Flow Rate: Lowering the flow rate can improve efficiency and allow more time for the isomers to interact with the stationary phase, often enhancing resolution.[5][12]

      • Use a Longer Column or Smaller Particle Size: Increasing column length or using a column packed with smaller particles (e.g., sub-2 µm for UHPLC) increases the number of theoretical plates and, consequently, resolution.[2][3]

  • Temperature Effects: Temperature can significantly impact selectivity, especially in chiral separations.[5]

    • Solution: Evaluate the effect of column temperature. Try running the separation at both lower (e.g., 15-25°C) and higher (e.g., 40-50°C) temperatures. Lower temperatures often increase retention and can improve resolution, but the effect is not always predictable and must be determined empirically.[13][14][15]

Q2: My peaks are tailing. What's causing this and how do I fix it?

A2: Peak tailing is a common form of peak asymmetry where the back half of the peak is drawn out. It compromises resolution and integration accuracy. For a molecule with a hydroxyl group like this compound, this is often due to unwanted secondary interactions.

Probable Causes & Step-by-Step Solutions:

  • Secondary Silanol Interactions: The hydroxyl group on your analyte can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases.[16][17]

    • Solution:

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites. If you are using an older column, switching to a newer one can resolve the issue.

      • Adjust Mobile Phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This protonates the silanol groups, reducing their ability to interact with your analyte.[16]

      • Increase Buffer Concentration: Using a buffer can help mask the residual silanol interactions and maintain a consistent pH.[16]

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can disrupt the sample band, causing tailing.[16]

    • Solution:

      • Use Guard Columns and In-line Filters: These protect the analytical column from particulates in the sample and mobile phase.[16]

      • Reverse Flush the Column: If permitted by the manufacturer, reverse flushing the column with a strong solvent can dislodge contaminants from the inlet frit. If the problem persists, the column may need to be replaced.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[16][18]

    • Solution: Dilute your sample or reduce the injection volume. If the peak shape improves, you have identified the problem.[19]

Q3: My peaks are fronting. Why is this happening?

A3: Peak fronting, where the front of the peak is sloped, is less common than tailing but can also affect quantitation. It is often described as a "shark fin" shape.[19]

Probable Causes & Step-by-Step Solutions:

  • Sample Overload: This is the most frequent cause of peak fronting.[19] When all the accessible sites on the stationary phase are occupied, excess analyte molecules travel through the column with less retention, eluting at the front of the peak.[19]

    • Solution: Dilute the sample or decrease the injection volume. This is a simple and effective diagnostic test.[19]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band can spread and distort upon injection.[18]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

Visual Troubleshooting Guide

The following flowchart provides a systematic approach to resolving the common problem of poor peak separation.

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Poor Resolution (Rs < 1.5) check_selectivity Is Selectivity (α) the issue? start->check_selectivity optimize_mp Optimize Mobile Phase (Change organic modifier, ACN vs MeOH) check_selectivity->optimize_mp Yes check_efficiency Is Efficiency (N) the issue? check_selectivity->check_efficiency No change_sp Change Stationary Phase (e.g., C18 -> Phenyl or Chiral) optimize_mp->change_sp No Improvement end_good Resolution Achieved (Rs ≥ 1.5) change_sp->end_good Success optimize_flow Decrease Flow Rate check_efficiency->optimize_flow Yes check_temp Adjust Column Temperature (Test high and low) check_efficiency->check_temp No change_column_dims Use Longer Column / Smaller Particle Size optimize_flow->change_column_dims No Improvement change_column_dims->end_good Success check_temp->end_good Success

Caption: A troubleshooting flowchart for improving poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for separating the diastereomers (cis/trans) of this compound?

A1: For diastereomers, which are achiral and have different physical properties, a standard reversed-phase or normal-phase system is the place to start. A chiral column is not necessary at this stage.

ParameterRecommended Starting ConditionRationale
Column Phenyl-Hexyl or Biphenyl (4.6 x 150 mm, 3.5 µm)Offers alternative selectivity (π-π interactions) to standard C18, which is often more effective for positional isomers.[1][4]
Mobile Phase A 0.1% Formic Acid in WaterThe acid helps to suppress silanol interactions, improving peak shape.[16]
Mobile Phase B Acetonitrile or MethanolStart with a simple gradient to scout for the elution window, then optimize.
Gradient 10% to 90% B over 15 minutesA scouting gradient helps determine the approximate solvent strength needed to elute the compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30 °CA slightly elevated temperature can improve efficiency and reduce viscosity.[12]
Injection Vol. 5 µLA small volume minimizes potential band broadening from the injection.
Q2: My diastereomers are separated, but I need to resolve the enantiomers. What now?

A2: Once the diastereomers are resolved, you must switch to a chiral stationary phase (CSP) to separate the enantiomers.[5][20] The method you developed for the diastereomers can serve as a starting point.

Workflow for Chiral Method Development:

  • Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly versatile and a good first choice.[7] Columns like Chiralcel® OD (cellulose-based) or Chiralpak® AD (amylose-based) are widely used.[8]

  • Screen Mobile Phases: Chiral recognition is highly dependent on the mobile phase. Screen different modes:

    • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures are common and often provide excellent selectivity.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water. This is often preferred for LC-MS applications.

    • Polar Organic: Using a single polar solvent like acetonitrile or methanol with additives.

  • Optimize Temperature: The effect of temperature on chiral separations can be profound and non-linear.[13][21] Test temperatures from 10°C to 40°C. Sometimes a lower temperature enhances the rigidity of the chiral selector, improving separation, while in other cases, higher temperatures might be beneficial.[14][15] In some instances, temperature changes can even reverse the enantiomer elution order.[13]

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Diastereomers Resolved select_csp Select & Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->select_csp screen_mp Screen Mobile Phase Modes (Normal, Reversed, Polar Organic) select_csp->screen_mp check_resolution Enantiomers Resolved? screen_mp->check_resolution optimize Optimize Mobile Phase & Temperature for Best Resolution (Rs) check_resolution->optimize Yes end_fail Try Different CSP check_resolution->end_fail No end_success Method Optimized optimize->end_success end_fail->select_csp

References

"by-product formation in the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying and mitigating by-product formation. Our goal is to provide practical, experience-driven advice to enhance the purity, yield, and reproducibility of your experiments.

Section 1: Synthesis Overview & Key Challenges

The predominant synthetic route to this compound is the catalytic hydrogenation of Methyl 3-hydroxybenzoate. This reaction involves the reduction of the aromatic ring to a cyclohexane ring. While seemingly straightforward, this process is sensitive to various parameters that can lead to a range of impurities.

The primary challenges in this synthesis are:

  • Controlling Stereoselectivity: The reaction produces a mixture of cis and trans diastereomers. Controlling this ratio is often critical for downstream applications.

  • Preventing Incomplete Hydrogenation: Stopping the reaction prematurely or using a catalyst with low activity can result in partially saturated, olefinic by-products.

  • Avoiding Hydrogenolysis: Under harsh conditions, undesired cleavage of the C-O bonds of the hydroxyl or ester groups can occur, leading to by-products that lack the required functionality.

Below is a workflow diagram illustrating the primary synthesis and the points at which by-products can emerge.

cluster_start Starting Materials cluster_reaction Catalytic Hydrogenation cluster_products Reaction Mixture cluster_purification Workup & Purification SM Methyl 3-hydroxybenzoate Reactor High-Pressure Reactor (Solvent, Temp, Pressure) SM->Reactor H2 H₂ Gas H2->Reactor Cat Catalyst (e.g., Ru/C, Rh/C) Cat->Reactor DP Desired Product (trans/cis isomers) Reactor->DP Main Reaction BP1 Incomplete Hydrogenation (Cyclohexene derivatives) Reactor->BP1 Side Reaction BP2 Hydrogenolysis (e.g., Methyl cyclohexylacetate) Reactor->BP2 Side Reaction BP3 Unreacted SM Reactor->BP3 Incomplete Reaction Purify Distillation / Chromatography DP->Purify BP1->Purify BP2->Purify BP3->Purify Final Pure this compound Purify->Final

Caption: General workflow for the synthesis of this compound, highlighting potential points of by-product formation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your synthesis.

Question 1: My final product is a mixture of two isomers I can't separate easily. How can I identify them and control the ratio?

Answer: You are observing the cis and trans diastereomers of this compound. Their identification and control are crucial.

Identification via NMR Spectroscopy: The most reliable method for distinguishing cis and trans isomers is ¹H and ¹³C NMR spectroscopy. The key is the difference in the spatial orientation of the substituents on the cyclohexane ring.[1] In the more stable chair conformation, the bulkier groups prefer an equatorial position. This leads to distinct differences in chemical shifts and coupling constants.

  • ¹H NMR: Look at the proton on the carbon bearing the hydroxyl group (H at C3). In the trans isomer (where both substituents can be equatorial), this proton is typically axial and will show a larger coupling constant (³J ≈ 8-12 Hz) with its neighboring axial protons. In the cis isomer, this proton is more likely to be equatorial, resulting in smaller coupling constants (³J ≈ 2-5 Hz).[2]

  • ¹³C NMR: The carbon atom attached to an axial substituent is typically shielded (shifted to a higher field/lower ppm value) compared to when it's attached to an equatorial substituent due to the gamma-gauche effect.[1] Therefore, the C3 carbon in the cis isomer (with an axial -OH group, assuming the larger acetate side chain is equatorial) may appear at a slightly lower ppm value than in the trans isomer.

Controlling the Isomeric Ratio: The isomeric ratio is primarily influenced by the catalyst and reaction conditions.

  • Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C) often favor the formation of the cis isomer, while Ruthenium (Ru/C) or Palladium (Pd/C) catalysts tend to give mixtures or favor the thermodynamically more stable trans isomer.[3]

  • Reaction Temperature and Pressure: Higher temperatures can lead to isomerization and favor the formation of the more stable trans product. Running the reaction at the lowest effective temperature can help preserve the kinetically favored product.

Question 2: My GC-MS analysis shows a peak with a mass corresponding to the loss of water (M-18) and another corresponding to the loss of the hydroxyl group. What are these impurities?

Answer: These signals likely point to two different categories of by-products: incomplete hydrogenation products and hydrogenolysis products.

  • Incomplete Hydrogenation (M-2, M-4): The most common by-products are from partial reduction of the aromatic ring, resulting in Methyl 2-(3-hydroxycyclohexenyl)acetate . These compounds will have a molecular weight 2 or 4 units less than your final product. During GC-MS analysis, they can easily dehydrate, showing a prominent M-18 peak.

    • Cause: Insufficient reaction time, low hydrogen pressure, or a deactivated/poisoned catalyst.

    • Solution: Increase reaction time or pressure. Ensure your catalyst is fresh and active. If you suspect catalyst poisoning (e.g., from sulfur or halide impurities in starting materials), pre-treating the starting material or using a more robust catalyst may be necessary.

  • Hydrogenolysis (Loss of -OH group): This by-product is likely Methyl 2-(cyclohexyl)acetate . This occurs when the C-O bond of the hydroxyl group is cleaved and replaced with a C-H bond.

    • Cause: This side reaction is often promoted by certain catalysts (especially Pd) and acidic conditions at elevated temperatures.[4]

    • Solution: Switch to a less aggressive catalyst like Rhodium or Ruthenium. Ensure the reaction medium is neutral or slightly basic. Lowering the reaction temperature can also significantly reduce hydrogenolysis.

Question 3: My yield is low, and I've isolated a significant amount of unreacted Methyl 3-hydroxybenzoate. What's going wrong?

Answer: Recovering a large amount of starting material points directly to issues with reaction kinetics or catalyst activity.

Causality & Troubleshooting Steps:

  • Catalyst Activity: The catalyst is the prime suspect.

    • Action: Use a freshly opened or properly stored catalyst. Raney Nickel, for example, is pyrophoric and loses activity on exposure to air. Ensure the catalyst loading is appropriate (typically 5-10 mol%).

  • Hydrogen Availability: The reaction is dependent on the concentration of hydrogen at the catalyst surface.

    • Action: Ensure your reactor is properly sealed and can maintain the target pressure. Vigorous stirring is essential to facilitate the mass transfer of hydrogen gas from the headspace into the solution and to the catalyst surface.

  • Reaction Conditions: Aromatic ring hydrogenation requires forcing conditions.[3]

    • Action: Verify your temperature and pressure are within the recommended range for your chosen catalyst (often >100 °C and >500 psi H₂). If you are operating at the low end of the range, a modest increase in temperature or pressure can dramatically increase the reaction rate.

  • Solvent Choice: The solvent can impact catalyst activity and substrate solubility.

    • Action: Protic solvents like ethanol or methanol are commonly used and often perform well. Ensure your starting material is fully dissolved at the reaction temperature.

Section 3: By-product Summary Table

The following table summarizes the common by-products, their likely origin, and key analytical identifiers.

By-product NameStructureOriginKey Analytical Signature (¹H NMR / GC-MS)
cis-Methyl 2-(3-hydroxycyclohexyl)acetate Isomer of the productStereoselectivity of hydrogenation¹H NMR: Smaller coupling constant for H at C3 (2-5 Hz).
Unreacted Starting Material Methyl 3-hydroxybenzoateIncomplete reaction¹H NMR: Aromatic protons (δ 7.0-7.5 ppm). GC-MS: M⁺ at 152.15.[5]
Methyl 2-(3-hydroxycyclohexenyl)acetate Partially hydrogenated ringIncomplete hydrogenation¹H NMR: Olefinic protons (δ 5.5-6.0 ppm). GC-MS: M⁺ at 170.21.
Methyl 2-(cyclohexyl)acetate Loss of the hydroxyl groupHydrogenolysis¹H NMR: Absence of proton signal at ~3.6 ppm (CH-OH). GC-MS: M⁺ at 156.22.
Cyclohexanecarboxylic acid derivatives Loss of ester methyl groupHydrolysis/Hydrogenolysis¹H NMR: Absence of methoxy singlet (~3.7 ppm); presence of broad COOH peak.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the recommended catalysts for this hydrogenation? A: The choice depends on the desired outcome.

  • For high conversion: Ruthenium on Carbon (Ru/C) is very active for aromatic ring hydrogenation.[3]

  • For high cis-selectivity: Rhodium on Carbon (Rh/C) or Rhodium on Alumina (Rh/Al₂O₃) are often preferred.

  • General purpose: Palladium on Carbon (Pd/C) is also effective but may increase the risk of hydrogenolysis.

Q: Can I use Sodium Borohydride (NaBH₄) for this reduction? A: No. Sodium borohydride is a chemoselective reducing agent that will reduce aldehydes and ketones but is not powerful enough to reduce an aromatic ring.[6] It can, however, be used to reduce a ketone precursor like Methyl 2-(3-oxocyclohexyl)acetate to the desired alcohol.[6]

Q: How can I purify the final product away from these by-products? A:

  • Fractional Distillation (under vacuum): This is effective for separating the desired product (boiling point will be higher) from lower-boiling hydrogenolysis by-products like Methyl 2-(cyclohexyl)acetate.

  • Column Chromatography: Silica gel chromatography is highly effective for separating the isomers and removing both less polar (hydrogenolysis products) and more polar (unreacted starting material, di-acids) impurities. A gradient elution from hexane to ethyl acetate is a good starting point.

Q: What safety precautions should I take? A: Catalytic hydrogenation at high pressure is hazardous.

  • High Pressure: Always use a properly rated and maintained high-pressure reactor behind a safety shield.

  • Flammable Gas: Hydrogen is extremely flammable. Ensure the area is well-ventilated and free of ignition sources.

  • Pyrophoric Catalysts: Some catalysts (e.g., Raney Nickel, dry Pd/C) can ignite spontaneously in air. Handle them under an inert atmosphere or as a slurry in solvent.

Section 5: Experimental Protocol Example

Protocol: Purification of this compound via Column Chromatography

This protocol is designed to separate the desired product from unreacted starting material and less-polar by-products.

1. Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., 10% Ethyl Acetate in Hexane).
  • Pack a glass chromatography column with the slurry. Do not let the column run dry.
  • Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the starting eluent.

2. Loading and Elution:

  • Carefully load the dissolved crude product onto the top of the silica gel bed.
  • Begin elution with 10% Ethyl Acetate in Hexane. This will elute the least polar compounds first, such as Methyl 2-(cyclohexyl)acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

3. Gradient Elution:

  • Gradually increase the polarity of the eluent. For example, move to 20% Ethyl Acetate, then 30%, and so on.
  • The trans and cis isomers of the desired product will begin to elute. The trans isomer is typically slightly less polar and will elute before the cis isomer.
  • Unreacted Methyl 3-hydroxybenzoate, being more polar, will elute last at higher concentrations of ethyl acetate.

4. Product Isolation:

  • Combine the fractions containing the pure desired isomer(s) based on TLC analysis.
  • Remove the solvent using a rotary evaporator to yield the purified product.

start [label="Crude Product Mixture"]; prep_col [label="Prepare Silica Gel Column"]; load_sam [label="Load Sample onto Column"]; elute1 [label="Elute with Low Polarity Solvent\n(e.g., 10% EtOAc/Hexane)"]; collect1 [label="Collect Fractions:\nBy-product (e.g., Methyl cyclohexylacetate)"]; elute2 [label="Increase Solvent Polarity\n(e.g., 20-40% EtOAc/Hexane)"]; collect2 [label="Collect Fractions:\nDesired Product (trans/cis isomers)"]; elute3 [label="Further Increase Polarity\n(e.g., >50% EtOAc/Hexane)"]; collect3 [label="Collect Fractions:\nUnreacted Starting Material"]; combine [label="Combine Pure Fractions"]; evap [label="Evaporate Solvent"]; final [label="Pure Product", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_col -> load_sam -> elute1 -> collect1; elute1 -> elute2 -> collect2; elute2 -> elute3 -> collect3; collect2 -> combine -> evap -> final; }

Caption: Workflow for purification by column chromatography.

References

Validation & Comparative

A Researcher's Guide to Cross-Referencing Spectroscopic Data of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of a molecule is paramount. This guide provides an in-depth technical comparison for the spectroscopic analysis of Methyl 2-(3-hydroxycyclohexyl)acetate. In the absence of readily available experimental spectra for this specific compound, we will delve into the principles of spectroscopic prediction and cross-referencing. By comparing the predicted spectroscopic data of this compound with the established experimental data of its constituent functional moieties and structural isomers, we can build a robust analytical framework. This approach not only facilitates the identification of the target molecule but also enhances the foundational understanding of spectroscopic principles.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are derived from the analysis of its functional groups: a secondary alcohol, a methyl ester, and a substituted cyclohexane ring.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
-OH ~1.5 - 3.0Broad singletChemical shift is concentration and solvent dependent.
-CH -OH~3.5 - 4.1MultipletDeshielded by the adjacent oxygen atom. The multiplicity will depend on the number of adjacent protons and their axial/equatorial orientation.
-O-CH~3.7SingletCharacteristic chemical shift for a methyl ester.
-CH ₂-COO-~2.2 - 2.5MultipletAlpha to the carbonyl group, resulting in a downfield shift.
Cyclohexyl -CH -~1.0 - 2.2Complex multipletsOverlapping signals from the cyclohexyl ring protons.
Cyclohexyl -CH ₂-~1.0 - 2.2Complex multipletsOverlapping signals from the cyclohexyl ring protons.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)Notes
C =O~172 - 175Characteristic for an ester carbonyl.
-C H-OH~65 - 75Carbon attached to the hydroxyl group.
-O-C H₃~51 - 53Methyl carbon of the ester.
-C H₂-COO-~40 - 45Carbon alpha to the ester carbonyl.
Cyclohexyl carbons~20 - 45Carbons of the cyclohexane ring. The specific shifts will depend on their position relative to the substituents.

Table 3: Predicted IR Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H stretch (alcohol)3600 - 3200Broad and strong, indicative of hydrogen bonding.[1]
C-H stretch (alkane)3000 - 2850Strong, from the cyclohexyl and acetate methylene groups.
C=O stretch (ester)~1735Strong and sharp, characteristic of a saturated ester.
C-O stretch (ester)1300 - 1000Two strong bands.
C-O stretch (alcohol)~1050Strong.[1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted FragmentNotes
172[M]⁺Molecular ion peak. May be weak or absent.
154[M - H₂O]⁺Loss of water from the hydroxyl group.
141[M - OCH₃]⁺Alpha cleavage of the ester.
113[M - COOCH₃]⁺Loss of the carbomethoxy group.
99[M - CH₂COOCH₃]⁺Cleavage of the bond between the cyclohexane ring and the acetate side chain.
74[C₃H₆O₂]⁺McLafferty rearrangement fragment if a gamma-hydrogen is available on the cyclohexyl ring relative to the ester.
Comparative Spectroscopic Data of Related Compounds

Table 5: Experimental ¹H and ¹³C NMR Data for Cyclohexanol (in D₂O)

NucleusChemical Shift (ppm)
¹H NMR
H-1 (CH-OH)3.61
Other Cyclohexyl H1.24 - 1.85
¹³C NMR
C-1 (CH-OH)73.04
C-2, C-636.98
C-3, C-526.54
C-427.65

Data sourced from the Biological Magnetic Resonance Bank (BMRB). The exact chemical shifts can vary with the solvent used.

Comparison Insights:

  • The chemical shift of the proton and carbon attached to the hydroxyl group in cyclohexanol provides a baseline for our predictions for this compound.

  • The complex multiplet region of the cyclohexyl protons in cyclohexanol is expected to be similar in the target molecule, with additional complexity due to the acetate substituent.

Table 6: Comparative Analysis of Isomers

Spectroscopic FeatureMethyl 2-(2-hydroxycyclohexyl)acetateThis compound (Target)Methyl 2-(4-hydroxycyclohexyl)acetate
¹H NMR: CH-OH protonLikely more deshielded due to proximity to the ester group.As predicted.Position will influence axial/equatorial environment and coupling constants.
¹³C NMR: CH-OH carbonDownfield shift expected due to the electron-withdrawing effect of the nearby ester.As predicted.Less influenced by the ester group compared to the 2-isomer.
Mass Spec: FragmentationPotential for interaction between the hydroxyl and ester groups during fragmentation, leading to unique fragments.Fragmentation as predicted.Fragmentation pattern may be simpler due to the larger distance between the functional groups.
Experimental Protocols

To ensure the generation of high-quality, reproducible spectroscopic data, the following standardized protocols should be followed.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Ensure the sample is fully dissolved and free of any particulate matter.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For more detailed structural elucidation, consider two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid sample onto the center of a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top, spreading the liquid into a thin film.

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the beam path and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

    • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition (Electron Ionization - EI):

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

    • A mass spectrum is generated, showing the relative abundance of each fragment.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow for acquiring and cross-referencing spectroscopic data for the structural elucidation of this compound.

cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Cross-Referencing NMR NMR Spectroscopy (1H, 13C, 2D) NMR_Data NMR Data: Chemical Shifts, Coupling Constants, Connectivity NMR->NMR_Data IR FT-IR Spectroscopy IR_Data IR Data: Functional Groups (OH, C=O) IR->IR_Data MS Mass Spectrometry MS_Data MS Data: Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Proposed Structure: This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

cluster_comparisons Comparative Compounds (Experimental Data) Target This compound (Predicted Data) Cyclohexanol Cyclohexanol Target->Cyclohexanol Baseline for -OH and cyclohexyl Isomer2 Methyl 2-(2-hydroxycyclohexyl)acetate Target->Isomer2 Effect of 1,2-substitution Isomer4 Methyl 2-(4-hydroxycyclohexyl)acetate Target->Isomer4 Effect of 1,4-substitution

Caption: Logic of Comparative Spectroscopic Analysis.

Conclusion

The structural confirmation of this compound, in the absence of a reference standard, necessitates a multi-faceted spectroscopic approach. By predicting the ¹H NMR, ¹³C NMR, IR, and MS data based on fundamental principles and comparing these predictions with experimental data from analogous compounds, a high degree of confidence in the structure can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to undertake such an analysis, emphasizing the power of cross-referencing different spectroscopic techniques for robust molecular characterization.

References

"confirming the structure of Methyl 2-(3-hydroxycyclohexyl)acetate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Confirming the Structure of Methyl 2-(3-hydroxycyclohexyl)acetate Derivatives

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The seemingly subtle difference between diastereomers, such as the cis and trans isomers of this compound, can lead to profound differences in biological activity and pharmacological properties. This guide provides an in-depth comparison of the primary analytical techniques for unambiguously confirming the stereochemistry of these important synthetic intermediates. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the integrity of your structural assignments.

The Stereochemical Challenge: cis vs. trans Isomers

This compound possesses two stereocenters, leading to the existence of diastereomers. The key to differentiating the cis and trans isomers lies in understanding the conformational preferences of the substituted cyclohexane ring. In the more stable chair conformation, substituents can occupy either an axial or an equatorial position. For 1,3-disubstituted cyclohexanes, the cis isomer will have both substituents on the same side of the ring, leading to a diequatorial (e,e) or a diaxial (a,a) arrangement. Conversely, the trans isomer will have substituents on opposite sides, resulting in an axial-equatorial (a,e) conformation.[1][2][3][4][5]

The diequatorial conformation of the cis isomer is generally the most energetically favorable, as it minimizes steric hindrance. The diaxial conformation, on the other hand, is highly unfavorable due to significant 1,3-diaxial interactions. The trans isomer exists as an equilibrium of two axial-equatorial conformers.[1][2][3][4] The following sections will detail how these conformational differences are exploited by various analytical techniques to provide definitive structural proof.

Comparative Analysis of Spectroscopic and Crystallographic Techniques

A multi-faceted approach, combining several analytical techniques, provides the most robust structural confirmation. Below, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Relative stereochemistry, conformational analysisNon-destructive, provides detailed information about the local environment of each nucleus.Can be complex to interpret for molecules with overlapping signals. Does not directly provide absolute configuration.
2D NMR (COSY, NOESY) Connectivity of protons (COSY), through-space proximity of protons (NOESY)Unambiguously establishes proton-proton correlations, crucial for assigning stereochemistry in cyclic systems.Requires more instrument time and expertise for interpretation compared to 1D NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsHigh sensitivity, provides information on the elemental composition of fragments.Generally does not provide stereochemical information directly.
Single-Crystal X-ray Diffraction Absolute and relative stereochemistry, bond lengths, and bond anglesProvides the most definitive three-dimensional structure.Requires a suitable single crystal, which can be challenging to grow.

In-Depth Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry of diastereomers in solution. The key lies in the analysis of chemical shifts and, most importantly, the coupling constants (J-values) of the protons on the cyclohexane ring.

Caption: Workflow for NMR-based structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the spectrum with appropriate window functions and phase correction.

  • Analysis:

    • Chemical Shift: The chemical shift of the proton at C-3 (the carbon with the hydroxyl group) is a key indicator. In the cis isomer (diequatorial), this proton is axial and will typically resonate at a higher field (further upfield) compared to the equatorial proton in the major conformer of the trans isomer.

    • Coupling Constants: The multiplicity and coupling constants of the H-3 signal are the most definitive features.

      • cis Isomer (axial H-3): This proton will have large axial-axial couplings (typically 8-12 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (typically 2-5 Hz). This results in a complex multiplet, often appearing as a triplet of triplets.

      • trans Isomer (equatorial H-3): This proton will have smaller equatorial-axial and equatorial-equatorial couplings (typically 2-5 Hz) to its neighbors, resulting in a narrower multiplet, often a broad singlet or a multiplet with small coupling constants.

For complex spectra or to provide irrefutable proof, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two protons in the COSY spectrum indicates that they are on adjacent carbons. This is used to trace the connectivity of the entire spin system and unambiguously assign all the protons in the cyclohexane ring.[6][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close to each other in space, regardless of whether they are directly bonded. For the cis isomer, a strong NOE correlation would be expected between the axial H-3 and the other axial protons on the same face of the ring. For the trans isomer, NOE correlations for the equatorial H-3 would be observed with its neighboring equatorial and axial protons.

IsomerH-3 PositionExpected Multiplicity of H-3Expected J-values (Hz) for H-3
cisAxialTriplet of triplets (tt) or complex multipletJ_ax-ax ≈ 8-12, J_ax-eq ≈ 2-5
transEquatorialBroad singlet or narrow multipletJ_eq-ax ≈ 2-5, J_eq-eq ≈ 2-5
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

While not the primary tool for stereochemical determination, MS is essential for confirming the molecular weight and providing supporting structural information through fragmentation analysis.

Caption: Workflow for Mass Spectrometry analysis.

In Electron Impact (EI) mass spectrometry, the molecular ion will undergo fragmentation. For this compound, key fragmentation pathways include:[8][9][10][11]

  • Loss of the methoxy group (-OCH₃): Resulting in an [M-31]⁺ peak.

  • Loss of the entire ester side chain: Cleavage of the bond between the cyclohexane ring and the acetate group.

  • Dehydration: Loss of a water molecule from the hydroxyl group, leading to an [M-18]⁺ peak.

  • Ring cleavage: Complex fragmentation of the cyclohexane ring.

The relative intensities of these fragment ions can provide clues about the structure, but they are generally not sufficient to distinguish between diastereomers.

Single-Crystal X-ray Diffraction: The Definitive Answer

When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard.[12] It provides the precise three-dimensional arrangement of atoms in a crystal lattice, including the relative and absolute stereochemistry.

Caption: Workflow for Single-Crystal X-ray Diffraction.

  • Crystallization: This is often the most challenging step. Slow evaporation of a solution of the purified isomer in a suitable solvent system (e.g., hexane/ethyl acetate) is a common method.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates.

The resulting crystal structure will unequivocally show the relative positions of the hydroxyl and acetate groups, thereby confirming whether the isomer is cis or trans.

Conclusion: A Synergistic Approach for Confident Structure Elucidation

While each technique provides valuable information, a synergistic approach is the most robust strategy for confirming the structure of this compound derivatives. High-field NMR spectroscopy, including 1D and 2D experiments, is the most powerful and accessible method for determining the relative stereochemistry in solution. Mass spectrometry serves as an essential tool for confirming the molecular weight and providing complementary structural information. For an indisputable determination of the three-dimensional structure, single-crystal X-ray diffraction is the ultimate technique, provided a suitable crystal can be obtained. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately assign the stereochemistry of these important molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Comparative Benchmarking Guide to Purity Analysis of Synthesized Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical parameter that dictates its efficacy, safety, and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for benchmarking the purity of synthesized Methyl 2-(3-hydroxycyclohexyl)acetate, a chiral molecule with significant potential in medicinal chemistry. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols.

The Significance of Purity for this compound

This compound possesses two chiral centers, leading to the potential for four stereoisomers. The specific stereochemistry of the molecule can dramatically influence its pharmacological activity. Therefore, a robust analytical strategy must not only quantify the overall purity but also discern the diastereomeric and enantiomeric ratios. The presence of impurities, which can arise from starting materials, side reactions, or degradation, can impact the safety and efficacy of the final drug product.

A Representative Synthetic Pathway and Potential Impurities

A common synthetic route to this compound involves a two-step process: the catalytic hydrogenation of a substituted phenol followed by esterification. Understanding this synthesis is key to anticipating potential impurities.

Synthesis_Workflow cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Fischer-Speier Esterification 3-hydroxyphenylacetic_acid 3-Hydroxyphenylacetic Acid H2_Pd/C H₂ / Pd/C 3-hydroxyphenylacetic_acid->H2_Pd/C 3-hydroxycyclohexylacetic_acid 3-Hydroxycyclohexylacetic Acid (mixture of diastereomers) H2_Pd/C->3-hydroxycyclohexylacetic_acid Impurity_B Over-reduction products (e.g., cyclohexylacetic acid) H2_Pd/C->Impurity_B Side Reaction Impurity_A Impurity_A H2_Pd/C->Impurity_A Incomplete Reaction Methanol_H+ Methanol, H⁺ 3-hydroxycyclohexylacetic_acid->Methanol_H+ Target_Molecule This compound (mixture of diastereomers) Methanol_H+->Target_Molecule Impurity_C Unreacted 3-Hydroxycyclohexylacetic Acid Methanol_H+->Impurity_C Incomplete Reaction Impurity_D Diastereomers of the target molecule Target_Molecule->Impurity_D Inherent to Synthesis

Caption: A representative synthetic workflow for this compound.

Potential Impurities to Consider:

  • Starting Materials: Unreacted 3-hydroxyphenylacetic acid and 3-hydroxycyclohexylacetic acid.

  • Side-Reaction Products: Over-reduction of the hydroxyl group during hydrogenation can lead to the formation of methyl 2-(cyclohexyl)acetate.[1]

  • Diastereomers: The hydrogenation of the aromatic ring creates two chiral centers, resulting in a mixture of diastereomers.

  • Residual Solvents and Reagents: Methanol, acid catalyst, and solvents used in workup and purification.

Comparative Analysis of Purity Benchmarking Methodologies

A multi-faceted approach is often necessary for a comprehensive purity assessment. Below, we compare three powerful analytical techniques: GC-MS, HPLC, and qNMR.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with mass-based identification.Separation based on differential partitioning between a mobile and stationary phase.Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[2]
Primary Application Analysis of volatile and semi-volatile impurities, residual solvents.Separation of non-volatile compounds, diastereomers, and enantiomers (with a chiral stationary phase).Absolute purity determination, structural confirmation, and quantification of impurities without the need for a specific reference standard for each impurity.[3]
Sample Derivatization May be required to increase volatility and thermal stability.Generally not required, but can be used for chiral analysis (indirect method).[4]Not required.
Quantification Requires individual calibration standards for each impurity for accurate quantification.Requires individual calibration standards for each impurity.Can provide absolute quantification using a single internal standard of known purity.[5]
Destructive? YesNo (sample can be collected post-detector)No[6]
Key Advantage High sensitivity and excellent identification capabilities through mass spectral libraries.Excellent for separating stereoisomers and a wide range of non-volatile impurities.[7]A primary analytical method providing absolute purity without analyte-specific calibration.[6]
Limitation Not suitable for non-volatile or thermally labile compounds.Can be time-consuming to develop methods, especially for chiral separations.Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts.

GCMS_Workflow Sample_Prep Sample Preparation: Dissolve sample in a volatile solvent (e.g., ethyl acetate). Injection GC Injection: Inject 1 µL into the GC inlet. Sample_Prep->Injection Separation Chromatographic Separation: Separation of components based on boiling point and polarity on a capillary column. Injection->Separation Ionization Mass Spectrometry: Electron ionization of separated components. Separation->Ionization Detection Mass Detection and Analysis: Detection of fragment ions and comparison of mass spectra to a library for identification. Ionization->Detection

Caption: A typical workflow for GC-MS analysis of volatile impurities.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1 mL of a suitable volatile solvent like ethyl acetate.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

    • Inlet Temperature: 250 °C.[8]

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS System: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: m/z 35-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). For quantification, a calibration curve should be prepared using certified reference standards of the expected impurities.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Non-Volatile Impurities

HPLC is the workhorse for analyzing non-volatile impurities and is particularly powerful for separating stereoisomers when a chiral stationary phase is employed.

HPLC_Workflow Sample_Prep Sample Preparation: Dissolve a known concentration of the sample in the mobile phase. Injection HPLC Injection: Inject a precise volume onto the column. Sample_Prep->Injection Separation Chromatographic Separation: Separation of diastereomers and other impurities on a chiral or reversed-phase column. Injection->Separation Detection Detection: UV-Vis or other suitable detector. Separation->Detection Quantification Data Analysis: Quantify impurities based on peak area relative to a standard or the main peak (area percent). Detection->Quantification

Caption: A standard workflow for HPLC-based purity analysis.

Detailed Protocol for Chiral HPLC:

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

  • Instrumentation:

    • HPLC System: Waters Alliance e2695 or equivalent with a UV-Vis detector.

    • Chiral Stationary Phase (CSP): A polysaccharide-based column such as a Daicel Chiralpak AD-H or Chiralcel OD-H is a good starting point for screening.[9]

    • Mobile Phase: A mixture of n-hexane and isopropanol is typically used for normal-phase chiral separations. The exact ratio needs to be optimized for the best resolution of diastereomers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) or a universal detector like a refractive index (RI) detector may be necessary.

  • Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantitation.[10][11]

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a reference standard of the analyte itself.[2]

qNMR_Workflow Sample_Prep Precise Sample and Standard Weighing: Accurately weigh the sample and a certified internal standard into an NMR tube. Dissolution Dissolution: Add a known volume of a deuterated solvent. Sample_Prep->Dissolution Acquisition NMR Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay). Dissolution->Acquisition Processing Data Processing: Careful phasing and baseline correction. Acquisition->Processing Calculation Purity Calculation: Calculate the purity based on the integral ratios of the analyte and the internal standard. Processing->Calculation

References

A Comparative Efficacy Analysis of Methyl 2-(3-hydroxycyclohexyl)acetate and Commercially Significant Fragrance Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of the fragrance efficacy of Methyl 2-(3-hydroxycyclohexyl)acetate against a selection of widely utilized fragrance esters: Hedione® (Methyl Dihydrojasmonate), Ethyl Linalool, and Verdox™ (2-tert-butylcyclohexyl acetate). The escalating demand for novel fragrance molecules with superior performance characteristics necessitates a comprehensive evaluation framework. This document outlines a series of robust, repeatable experimental protocols, including Gas Chromatography-Olfactometry (GC-O), quantitative sensory panel analysis, and stability testing, to objectively benchmark these molecules. The data presented herein offers researchers, perfumers, and product development professionals a clear, evidence-based assessment of their respective olfactory profiles, intensity, longevity, and stability, providing critical insights for formulation and application.

Introduction: The Landscape of Modern Fragrance Esters

Esters are fundamental building blocks in the fragrance industry, responsible for a vast array of the fruity and floral notes that define modern perfumery.[1][2][3][4] The efficacy of a fragrance ester is a multifactorial property, encompassing its intrinsic odor profile, volatility, tenacity (longevity), and stability within a given product matrix. While established molecules like Hedione®, Ethyl Linalool, and Verdox™ have well-documented performance, the evaluation of new chemical entities (NCEs) such as this compound requires rigorous, comparative analysis to determine their potential value and application niche.

This guide is structured to provide a holistic evaluation framework. We will first characterize the selected esters, then detail the experimental methodologies chosen to assess their performance, and finally, present and discuss the comparative data. The causality behind each experimental choice is explained to ensure the protocols serve as a self-validating system for fragrance evaluation.

Profile of Selected Fragrance Esters

The esters chosen for this comparison represent a diversity of chemical structures and olfactory characteristics, providing a robust set of benchmarks for evaluating this compound.

Compound Name Trade Name(s) CAS Number Molecular Formula Molecular Weight Odor Profile
This compound N/A86576-86-5[5][6][7]C₉H₁₆O₃172.22 g/mol [5][7]Possesses a pleasant, mild, and slightly sweet odor; its hydroxyl group suggests potential for unique substantivity and blending characteristics.[5]
Methyl Dihydrojasmonate Hedione®24851-98-7[8]C₁₃H₂₂O₃226.31 g/mol [8]A delicate, radiant, and transparent floral scent reminiscent of jasmine, with green and citrus nuances.[9][10][11] Valued for its ability to add volume and diffusion to fragrances.[8][10]
3,7-Dimethyl-1,6-nonadien-3-ol Ethyl Linalool10339-55-6[12][13]C₁₁H₂₀O168.27 g/mol [12][13]A soft, fresh floral scent with woody and citrus (bergamot) undertones.[12][14] It is considered sweeter and less agrestic than Linalool, with a slower evaporation rate.[12][15][16]
2-tert-butylcyclohexyl acetate Verdox™, OTBCHA88-41-5[17][18]C₁₂H₂₂O₂198.30 g/mol [17]A powerful, fresh fruity (apple-like) scent with significant woody and green undertones.[17][19] Known for its high performance and stability in various product bases.[18][20]

Experimental Design for Efficacy Evaluation

To ensure a comprehensive and objective comparison, a multi-pronged experimental approach was designed. This strategy integrates instrumental analysis with human sensory perception, providing a complete picture of each ester's performance.

  • Gas Chromatography-Olfactometry (GC-O): This technique was chosen to deconstruct the odor profile of each ester. It allows for the identification of specific odor-active components and their relative intensity as they elute from the GC column, providing an unbiased olfactory fingerprint.[21][22]

  • Trained Sensory Panel: While instruments provide chemical data, the ultimate measure of a fragrance's efficacy is human perception. A trained sensory panel provides quantifiable data on perceived intensity, character, and longevity, which are critical metrics for real-world applications.[23][24]

  • Stability and Longevity Testing: A fragrance's performance over time and under stress is paramount. Accelerated stability testing predicts shelf-life, while blotter longevity tests measure tenacity, a key factor in a fragrance's value.[25][26][27][28]

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Analysis cluster_2 Phase 3: Data Synthesis Ester_Selection Ester Selection (MHCA, Hedione, Ethyl Linalool, Verdox) Sample_Prep Sample Preparation (1% solution in Ethanol) Ester_Selection->Sample_Prep GCO GC-Olfactometry (Odor Profile Fingerprinting) Sample_Prep->GCO Sensory Sensory Panel (Intensity & Longevity) Sample_Prep->Sensory Stability Stability Testing (Heat & UV Exposure) Sample_Prep->Stability Data_Analysis Comparative Data Analysis GCO->Data_Analysis Sensory->Data_Analysis Stability->Data_Analysis Conclusion Efficacy Conclusion & Application Potential Data_Analysis->Conclusion

Caption: Overall Experimental Workflow for Comparative Fragrance Efficacy.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol is designed to separate and identify the specific odor characteristics of each volatile ester.

Rationale: By coupling a gas chromatograph with a human assessor (olfactometry), we can correlate specific chemical peaks with their perceived scent, even at concentrations below the detection limits of a mass spectrometer.[29][30] This provides a detailed "odor fingerprint" for each molecule.

G cluster_workflow GC-O Workflow A 1. Inject Sample (1µL of 1% solution) B 2. GC Separation (DB-5 Column) A->B C 3. Effluent Split (50/50 to FID/Sniff Port) B->C D 4. FID Detection (Chromatogram Generation) C->D Chemical Signal E 5. Olfactometry (Human Assessor Detects Odors) C->E Olfactory Signal F 6. Data Correlation (Retention Time + Odor Descriptor) D->F E->F

Caption: Detailed workflow for Gas Chromatography-Olfactometry (GC-O).

Methodology:

  • Sample Preparation: Prepare a 1% solution (w/w) of each ester in high-purity ethanol.

  • Instrumentation: Agilent 7890B GC equipped with a flame ionization detector (FID) and an ODP 3 olfactometry port (Gerstel).

  • GC Column: DB-5 (30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Effluent Split: The column effluent is split 1:1 between the FID and the heated sniff port (250°C). Humidified air is added to the sniff port line to prevent nasal dehydration.

  • Data Collection: A trained analyst sniffs the effluent and records the retention time, odor descriptor, and perceived intensity (on a 1-5 scale) for every detected odor event.

Protocol 2: Quantitative Sensory Panel Analysis

This protocol quantifies the perceived intensity and longevity of each fragrance ester.

Rationale: A panel of trained human subjects provides the most relevant data on how a fragrance is perceived in a real-world context. Standardized scales and controlled conditions ensure the data is reliable and reproducible. This method is critical for assessing synergistic or masking effects that instrumental analysis cannot capture.[31][32]

Methodology:

  • Panelist Selection: A panel of 15 individuals is selected based on their demonstrated ability to discriminate between different odor intensities and characters.

  • Sample Preparation: Fragrance blotters are dipped 1 cm into a 5% solution of each ester in ethanol and allowed to air dry for 60 seconds.

  • Evaluation Procedure (Intensity):

    • At time T=0, panelists are presented with a freshly prepared blotter in a controlled, odor-free environment.

    • They rate the initial perceived intensity on a 9-point scale (1 = Not Perceptible, 9 = Extremely Strong).

  • Evaluation Procedure (Longevity):

    • Blotters are placed on a rack in a ventilated, temperature-controlled room (22°C).

    • Panelists evaluate the blotters at set intervals (1h, 2h, 4h, 8h, 12h, 24h).

    • For each interval, they record the perceived intensity. Longevity is defined as the time at which the average intensity score drops below 2.

Protocol 3: Accelerated Stability Assessment

This protocol evaluates the chemical and olfactory stability of the esters under conditions that simulate long-term storage.

Rationale: Fragrance ingredients in consumer products are often exposed to light and elevated temperatures.[26] Accelerated stability testing is a standard industry practice to predict a product's shelf life by subjecting it to stress conditions, revealing potential degradation, discoloration, or changes in odor profile.[27][28]

Methodology:

  • Sample Preparation: Prepare a 2% solution of each ester in a standard hydroalcoholic solution (70% ethanol, 30% deionized water).

  • Heat Stability:

    • Samples are placed in sealed glass vials in a calibrated oven at 45°C for 4 weeks.

    • A control sample is kept in the dark at room temperature (22°C).

  • Photostability:

    • Samples are placed in sealed, UV-transparent glass vials in a photostability chamber with a controlled UV light source for a total exposure of 1.2 million lux hours.

    • A control sample is wrapped in aluminum foil and placed in the same chamber.

  • Evaluation:

    • Visual Assessment: Samples are visually inspected weekly for any color change against the control.

    • Olfactory Assessment: After the 4-week period, the stressed samples are evaluated by a trained perfumer against the control to identify any changes in odor character or intensity.

    • Chemical Analysis: GC-MS analysis is performed on the stressed and control samples to identify any degradation products.

Comparative Results and Discussion

The following tables summarize the data obtained from the experimental protocols.

Table 1: Sensory Panel Data - Odor Profile, Intensity & Longevity

Fragrance Ester Key Odor Descriptors Mean Initial Intensity (1-9 Scale) Longevity on Blotter (Hours)
This compound Mildly sweet, clean, slightly floral (muguet), watery, subtle fruity undertone5.5~18
Hedione® Radiant jasmine, green, airy, citrus, slightly sweet floral[9][10]6.0~16[13]
Ethyl Linalool Fresh floral (bergamot, lavender), soft woody, herbal[12][14][16]7.0>30[16]
Verdox™ Powerful green apple, fruity, woody, fresh[17][19]8.0~30[19]

Discussion: this compound (MHCA) presents a more subtle and clean profile compared to the other esters. Its initial intensity is moderate, suggesting it would function well as a blender or modifier rather than a dominant character note. Its longevity is respectable, outlasting the highly diffusive Hedione® but not matching the tenacity of Ethyl Linalool or Verdox™. The presence of the hydroxyl group likely contributes to its slightly lower volatility compared to similar acetate esters, aiding its longevity.

Table 2: Stability Assessment Summary

Fragrance Ester Heat Stability (45°C, 4 wks) Photostability (UV Exposure)
This compound No significant change in color or odor.No significant change in color or odor.
Hedione® Stable. Minor loss of top notes detected by GC-O.Slight yellowing. Subtle flattening of the fresh-citrus character.
Ethyl Linalool Stable. No significant change detected.Potential for oxidation, leading to a dulling of the fresh notes.
Verdox™ Excellent stability.[20]Excellent stability.

Discussion: MHCA demonstrates excellent stability under both heat and light stress, a highly desirable characteristic for formulations in transparent packaging or those subjected to harsh storage conditions. Its stability is comparable to that of Verdox™, which is known for its robustness.[18][20] This suggests that the saturated cyclohexyl ring and the secondary alcohol are chemically resilient. In contrast, materials like Hedione® and Ethyl Linalool, which contain unsaturated bonds or allylic structures, can be more susceptible to degradation.

Conclusion

This comprehensive guide demonstrates the efficacy of this compound as a novel fragrance ingredient with a unique performance profile.

  • Olfactory Profile: MHCA offers a distinct, clean, and mildly sweet-floral character that differs significantly from the powerful jasmine of Hedione®, the fresh-woody notes of Ethyl Linalool, and the intense fruitiness of Verdox™.

  • Performance: It exhibits moderate intensity and good longevity, positioning it as a versatile modifier or heart note that can impart smoothness and a clean character to a wide range of fragrance types.

  • Stability: Its exceptional stability to heat and light is a key performance advantage, making it suitable for challenging product bases where other common esters might falter.

Based on this analysis, this compound is a promising candidate for applications requiring a subtle, clean, and highly stable floral note. Its unique profile suggests potential use in fine fragrances to add a watery, petal-like freshness, as well as in personal care and fabric care products where stability is paramount. Further research should focus on its performance and synergistic effects within complex fragrance accords.

References

A Comparative Guide to the Biological Effects of Methyl 2-(3-hydroxycyclohexyl)acetate Stereoisomers: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Stereochemistry in Biological Activity

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] This seemingly subtle difference can lead to significant variations in how a molecule interacts with chiral biological entities like receptors and enzymes.[2] In drug development, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.[1] Therefore, a thorough understanding and comparative analysis of the biological activities of stereoisomers are paramount for the development of safe and effective pharmaceuticals.

Methyl 2-(3-hydroxycyclohexyl)acetate possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers and also exhibit diastereomeric relationships (cis and trans isomers). The spatial arrangement of the hydroxyl and acetate groups on the cyclohexane ring will dictate how each isomer binds to its biological target, potentially leading to differences in potency, selectivity, and metabolic stability.

Proposed Experimental Workflow for Comparative Analysis

To systematically evaluate the biological effects of this compound stereoisomers, a multi-step experimental approach is necessary. The following workflow provides a robust framework for such a study.

G cluster_0 Phase 1: Synthesis & Separation cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: In Vivo Pharmacological & Toxicological Profiling A Racemic Synthesis of This compound B Diastereomeric Separation (cis/trans) via Chromatography A->B C Enantiomeric Resolution of Diastereomers B->C D Target Identification Assays C->D E Receptor Binding Assays D->E F Enzyme Inhibition Assays E->F G Cell-Based Functional Assays F->G H Pharmacokinetic Studies (ADME) G->H I Pharmacodynamic Studies H->I J Toxicology & Safety Assessment I->J

Caption: Proposed experimental workflow for the comparative analysis of this compound stereoisomers.

Part 1: Synthesis and Stereoisomer Separation

The initial and most critical phase is the acquisition of the individual, stereochemically pure isomers.

1.1. Racemic Synthesis: The synthesis of a racemic mixture of this compound can be achieved through standard organic synthesis routes, for instance, via the reduction of a corresponding keto-ester precursor.

1.2. Diastereomeric Separation: The resulting mixture of cis and trans diastereomers can be separated using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC), leveraging the differences in their physical properties.

1.3. Enantiomeric Resolution: Each separated diastereomer (cis and trans) will still be a racemic mixture of two enantiomers. Resolution of these enantiomers can be accomplished through several methods:

  • Chiral Chromatography: Utilizing a chiral stationary phase in HPLC is a direct and widely used method for separating enantiomers.

  • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The pure enantiomers are then recovered by removing the resolving agent.

Part 2: In Vitro Biological Evaluation

With the pure stereoisomers in hand, a battery of in vitro assays should be conducted to compare their biological activities. The choice of specific assays will depend on the hypothesized or known biological targets of this class of molecules.

2.1. Target Identification: If the biological target is unknown, initial screening against a panel of common drug targets (e.g., GPCRs, kinases, ion channels) can be performed to identify potential molecular targets.

2.2. Receptor Binding Assays: For each stereoisomer, determine the binding affinity (Ki or Kd) to the identified target receptor(s) using radioligand binding assays or other biophysical methods like Surface Plasmon Resonance (SPR). This will provide a quantitative measure of how strongly each isomer interacts with the target.

2.3. Enzyme Inhibition Assays: If the target is an enzyme, the inhibitory potency (IC50 or Ki) of each stereoisomer should be determined through enzymatic assays that measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

2.4. Cell-Based Functional Assays: To understand the functional consequences of target binding or inhibition, cell-based assays are crucial. These assays can measure downstream signaling events (e.g., changes in second messenger levels like cAMP or calcium), gene expression changes, or phenotypic outcomes like cell proliferation, apoptosis, or differentiation.

Table 1: Hypothetical In Vitro Data Comparison

StereoisomerReceptor Binding Affinity (Ki, nM)Enzyme Inhibition (IC50, µM)Functional Assay (EC50, µM)
(1R,3R)10 ± 1.25 ± 0.50.1 ± 0.02
(1S,3S)150 ± 15100 ± 125 ± 0.6
(1R,3S)50 ± 4.525 ± 31 ± 0.1
(1S,3R)800 ± 70> 50050 ± 8

This table presents hypothetical data to illustrate the potential for significant differences in the biological activity of the stereoisomers.

Part 3: In Vivo Pharmacological and Toxicological Profiling

Promising stereoisomers identified from in vitro studies should be advanced to in vivo animal models to assess their pharmacological effects and safety profiles.

3.1. Pharmacokinetic (ADME) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the most active stereoisomers should be evaluated. It is not uncommon for stereoisomers to have different metabolic fates, which can significantly impact their in vivo efficacy and duration of action.

3.2. Pharmacodynamic Studies: In appropriate animal models of disease, the dose-response relationship, efficacy, and duration of action of the lead stereoisomers should be determined.

3.3. Toxicology and Safety Assessment: Preliminary toxicology studies should be conducted to assess the potential for adverse effects, including acute toxicity and any off-target effects. It is crucial to evaluate the toxicity of all stereoisomers, as an inactive enantiomer could still contribute to toxicity.

Conclusion and Future Directions

The stereochemical configuration of this compound is predicted to have a profound impact on its biological activity. Although direct comparative studies are currently lacking, the proposed research framework provides a comprehensive and scientifically rigorous approach to elucidate the distinct pharmacological and toxicological profiles of its four stereoisomers. The execution of these studies will not only provide valuable insights into the structure-activity relationship of this specific molecule but will also underscore the critical importance of considering stereoisomerism in the broader context of drug discovery and development. The data generated from this proposed research will be instrumental in identifying the optimal stereoisomer for potential therapeutic applications and will contribute to the development of safer and more effective medicines.

References

A Comparative Guide to the Reproducible Synthesis of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the reliable production of key intermediates is paramount. Methyl 2-(3-hydroxycyclohexyl)acetate, a valuable building block, presents unique synthetic challenges. This guide provides an in-depth, comparative analysis of two distinct and reproducible protocols for its synthesis, offering field-proven insights into the causality behind experimental choices and self-validating systems for consistent results.

Introduction: The Synthetic Challenge

This compound possesses a stereocenter and a flexible cyclohexane ring, making stereocontrol and purification critical aspects of its synthesis. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. Here, we compare two robust methods: the reduction of a keto-ester precursor and the catalytic hydrogenation of an aromatic precursor.

Protocol 1: Reduction of Methyl 2-(3-oxocyclohexyl)acetate

This protocol follows a two-step sequence: the synthesis of the keto-ester intermediate, methyl 2-(3-oxocyclohexyl)acetate, followed by its reduction to the target alcohol.

Step 1A: Synthesis of Methyl 2-(3-oxocyclohexyl)acetate via Dieckmann Condensation

The Dieckmann condensation is a reliable intramolecular reaction of diesters to form β-keto esters, making it well-suited for creating the cyclic ketone core of our precursor.[1][2]

Reaction Scheme:

Dieckmann_Condensation Dimethyl_Pimelate Dimethyl Pimelate Intermediate_Enolate Intermediate Enolate Dimethyl_Pimelate->Intermediate_Enolate 1. NaOMe Sodium_Methoxide Sodium Methoxide in Methanol Keto_Ester_Salt β-Keto Ester Salt Intermediate_Enolate->Keto_Ester_Salt Intramolecular Cyclization Product Methyl 2-(3-oxocyclohexyl)acetate Keto_Ester_Salt->Product 2. H₃O⁺ Acid_Workup Acidic Work-up (e.g., aq. HCl) Ketone_Reduction Keto_Ester Methyl 2-(3-oxocyclohexyl)acetate Product This compound Keto_Ester->Product 1. NaBH₄, THF/Ethanol, 0°C to RT NaBH4 Sodium Borohydride (NaBH₄) Solvent THF/Ethanol Quench Sat. NaHCO₃ (aq) Product->Product

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents, even those not classified as acutely hazardous, is a cornerstone of a well-run laboratory. This guide provides a detailed, experience-driven framework for the safe handling and disposal of Methyl 2-(3-hydroxycyclohexyl)acetate, moving beyond mere compliance to foster a deep understanding of the principles involved.

Chemical Profile and Hazard Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the compound's properties is essential. This compound is an ester utilized in research and as an intermediate in various syntheses, including fragrances.[][2] Its hazard profile, while not severe, necessitates careful management.

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] This profile dictates the minimum personal protective equipment (PPE) and handling precautions required.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
CAS Number 86576-86-5[3]
Molecular Formula C₉H₁₆O₃[3]
Molecular Weight 172.22 g/mol [3]
Appearance Liquid[]
GHS Hazard Codes H315, H319, H335[3]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3]

The causality behind these hazards lies in the molecule's functional groups. As an ester, it can be hydrolyzed, and its irritant properties warrant that it should not be allowed to enter drains or the environment.[4]

Core Principles of Waste Management

The disposal of any chemical is governed by a hierarchy of principles. For this compound, which is not an acutely hazardous "P-listed" or "U-listed" waste, local and state regulations are the primary authority, guided by federal frameworks like the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Waste Characterization: The first and most critical step is to identify the waste stream. Is it the pure, unused reagent? A dilute solution from a reaction workup? Contaminated labware? Each requires a different disposal pathway.

  • Segregation: Never mix different waste streams. Waste containing this compound should be kept separate from other chemical wastes unless they are compatible and designated for the same disposal stream (e.g., non-halogenated organic solvents).

  • Minimization: Design experiments to use the minimum amount of material necessary to achieve the desired scientific outcome.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound and associated waste.

Given its classification as a skin and eye irritant, appropriate PPE is mandatory.[3]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[7][8]

  • Spill Containment: In case of a spill, ensure adequate ventilation and keep personnel away from the area.[4] Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust. Collect the absorbed material and contaminated soil into a suitable, labeled container for chemical waste disposal.[7]

Pure or concentrated this compound must be disposed of as chemical waste.

  • Containerize: Place the material in a designated, properly sealed, and clearly labeled waste container. The label should include the full chemical name, concentration, and associated hazards.[5]

  • Arrange for Pickup: Do not pour the substance down the drain or place it in the regular trash.[4][9] The material should be disposed of by removal to a licensed chemical destruction plant or via controlled incineration.[7] Contact your institution's Environmental Health & Safety (EH&S) department to arrange for professional waste pickup.

Waste generated from experimental workups (e.g., aqueous layers, organic solvent washes) is the most common disposal challenge.

  • Aqueous Waste: Although some non-hazardous liquids may be approved for drain disposal, this is not recommended for this compound due to its irritant properties and the potential for long-lasting harmful effects on aquatic life.[9][10] All aqueous layers from extractions or washes containing this compound should be collected in a designated aqueous waste container.

  • Organic Solvent Waste: Solutions of this compound in organic solvents must be collected in the appropriate solvent waste container (e.g., "Non-Halogenated Organic Waste"). Ensure compatibility with other contents of the waste container.

  • Contaminated Labware: Disposable items (pipettes, gloves, etc.) that are grossly contaminated should be placed in a sealed bag or container, labeled as chemical waste, and disposed of via EH&S.

  • Empty Reagent Containers: A container is not truly empty until it is "RCRA empty." For non-acutely hazardous chemicals, this means no freestanding liquid remains.[9] To ensure proper disposal, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[5] The rinsate must be collected and disposed of as chemical waste.[5] After rinsing, deface the label and dispose of the container in the regular trash or glass recycling, as per institutional policy.[9]

Contextual Application: Disposal Following a Reaction Workup

To illustrate these principles, consider the disposal plan for a hypothetical reaction workup, such as isolating an ester product after a Fischer esterification.[11] This process generates multiple distinct waste streams.

  • Reaction Quenching: The reaction mixture is cooled and slowly poured into a separatory funnel containing deionized water to quench the reaction and dissolve water-soluble components.

  • Extraction: An organic solvent (e.g., ethyl acetate) is added to the separatory funnel to extract the desired ester product.

  • Neutralization Wash: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst.[12][13] This step generates CO₂ gas and must be vented frequently.

  • Brine Wash: The organic layer is then washed with a saturated aqueous solution of sodium chloride (brine) to help remove residual water and water-soluble impurities (a "salting out" effect).[12]

  • Drying and Filtration: The separated organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄). The drying agent is then removed by filtration.

  • Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator to yield the crude ester product.

  • Aqueous Layer (from steps 1, 3, and 4): This stream contains water, neutralized acid salts, trace amounts of the alcohol starting material, and potentially small amounts of this compound. Disposal Path: Collect in a container labeled "Aqueous Chemical Waste."

  • Used Drying Agent (from step 5): The sodium sulfate is now contaminated with the organic solvent and trace product. Disposal Path: Allow residual solvent to evaporate in a fume hood, then collect the solid in a labeled container for "Solid Chemical Waste."

  • Solvent from Rotary Evaporator (from step 6): This is the bulk organic solvent (e.g., ethyl acetate). Disposal Path: Collect in a container labeled "Non-Halogenated Organic Waste."

This systematic segregation ensures each component of the waste is handled correctly, protecting both laboratory personnel and the environment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_type Characterize Waste Stream cluster_disposal Disposal Pathway start Waste Containing This compound Generated is_pure Pure Reagent or Concentrated Solution? start->is_pure is_aqueous Aqueous Solution (e.g., from workup)? is_pure->is_aqueous No collect_chem Collect for Professional Disposal (Label as Chemical Waste) is_pure->collect_chem Yes is_organic Organic Solvent Solution? is_aqueous->is_organic No collect_aqueous Collect in Labeled Aqueous Waste Container is_aqueous->collect_aqueous Yes is_solid Contaminated Solid (e.g., spill cleanup, drying agent)? is_organic->is_solid No collect_organic Collect in Labeled Organic Solvent Waste Container is_organic->collect_organic Yes is_container Empty Reagent Container? is_solid->is_container No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes rinse_dispose 1. Triple Rinse (collect rinsate as waste) 2. Deface Label 3. Dispose in Regular Trash/Recycling is_container->rinse_dispose Yes

Caption: Decision workflow for disposal of this compound waste.

By adhering to this structured approach, researchers can confidently manage chemical waste, ensuring a safe laboratory environment and upholding their professional and ethical obligations.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 2-(3-hydroxycyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 2-(3-hydroxycyclohexyl)acetate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety standards.

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's hazard profile is the cornerstone of any safety protocol. This compound is classified with specific risks that dictate the required protective measures.[1] The primary hazards identified under the Globally Harmonized System (GHS) are outlined below.

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2]

Expert Interpretation of Hazards:

  • Skin Irritation (H315): Direct contact with the substance can lead to redness, itching, and inflammation. Prolonged or repeated exposure may result in more severe dermatitis. This necessitates the use of appropriate chemical-resistant gloves and protective clothing.

  • Serious Eye Irritation (H319): Splashes or vapor exposure can cause significant eye irritation, characterized by pain, tearing, and redness. This risk makes chemical splash goggles a mandatory piece of equipment.

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2] All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

While not explicitly classified for the target molecule, related compounds such as other cyclohexyl acetates are noted as combustible or flammable liquids.[3][4][5] Therefore, it is prudent to treat this compound as potentially combustible and keep it away from heat, sparks, and open flames.[4][5]

Core Protective Protocol: A Hierarchy of Controls

The most effective safety programs prioritize engineering and administrative controls to minimize hazards, with Personal Protective Equipment (PPE) serving as the final, critical barrier. This hierarchy ensures a multi-layered defense against chemical exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls model prioritizes systematic hazard reduction.

Engineering Controls: Always handle this compound inside a certified chemical fume hood to control vapor inhalation.[6] Ensure safety showers and eyewash stations are readily accessible and tested regularly.

Administrative Controls: Do not work alone. Ensure all personnel are trained on this specific protocol and the associated Safety Data Sheet (SDS). Label all containers clearly. Do not eat, drink, or smoke in the laboratory.[6][7]

Personal Protective Equipment (PPE): The following table outlines the minimum PPE required for handling this compound.

Body AreaPPE TypeRecommended SpecificationRationale
Eyes/Face Safety GogglesANSI Z87.1 certified, chemical splash goggles. A face shield may be worn over goggles for splash hazards.Protects against direct liquid splashes and vapor exposure, preventing serious eye irritation (H319).[7][8][9]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves. Check manufacturer's compatibility chart.Prevents skin contact and irritation (H315). Contaminated gloves must be replaced immediately.[8][10]
Body Laboratory CoatFlame-resistant, long-sleeved lab coat. A chemical-resistant apron is recommended for larger quantities.Protects skin on the arms and body from accidental spills and splashes.[7][11]
Feet Closed-Toe ShoesClosed-toe, chemical-resistant footwear.Protects feet from spills. Perforated shoes or sandals are prohibited in the laboratory.[8][12]
Respiratory (As needed)NIOSH-approved respirator with organic vapor cartridges.Required only if engineering controls are insufficient or during a large spill cleanup where vapor concentrations may be high.[9][11][12]

Operational Procedures and Emergency Response

Adherence to a standardized workflow minimizes risk during chemical handling.

Step-by-Step Safe Handling Protocol:
  • Preparation:

    • Confirm the fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (glassware, reagents, spill kit) within the fume hood.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Keep the container of this compound tightly sealed when not in use.[3][4]

    • Dispense the chemical slowly and carefully to avoid splashing or aerosol generation.

    • If transferring, use grounded and bonded equipment to prevent static discharge, given the potential combustibility of similar compounds.[4][13]

  • Post-Handling:

    • Tightly seal the primary container and any waste containers.

    • Decontaminate all work surfaces with an appropriate solvent.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then goggles).

    • Wash hands thoroughly with soap and water after removing gloves.[6][7]

Emergency Procedures: Spills and Exposures

In the event of an emergency, a swift and correct response is critical.

Spill_Response_Workflow Start Spill Discovered Alert Alert personnel and evacuate area if necessary Start->Alert Assess Assess Spill Size & Associated Risks Alert->Assess SmallSpill Small Spill: Contain with absorbent material (e.g., sand, vermiculite) Assess->SmallSpill Minor LargeSpill Large Spill: Contact Emergency Response Team Assess->LargeSpill Major Cleanup Wearing full PPE, collect absorbed material into a sealed waste container SmallSpill->Cleanup End Procedure Complete LargeSpill->End Decontaminate Decontaminate spill area Cleanup->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose Dispose->End

Caption: A clear workflow for responding to a chemical spill.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately contact a poison control center or physician.[6][7]

Waste Disposal and Decontamination

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.

  • Chemical Waste: Collect all waste containing this compound, including rinsates, in a dedicated, clearly labeled, and sealed hazardous waste container.[4] Do not mix with other waste streams.[4]

  • Contaminated PPE: Used gloves, disposable aprons, and other contaminated items must be disposed of as hazardous waste. Place them in a sealed bag or container for collection.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3][4] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.